molecular formula C10H11ClO3 B015164 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone CAS No. 1204-22-4

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Cat. No.: B015164
CAS No.: 1204-22-4
M. Wt: 214.64 g/mol
InChI Key: UUESDDFAPHJARU-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118988. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(2,5-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUESDDFAPHJARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297894
Record name 2-chloro-1-(2,5-dimethoxyphenyl)ethanone
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Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-22-4
Record name 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 118988
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1204-22-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-1-(2,5-dimethoxyphenyl)ethanone
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Foundational & Exploratory

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone CAS number 1204-22-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS 1204-22-4)

Executive Summary

This compound, identified by CAS Number 1204-22-4, is a chlorinated aromatic ketone that serves as a pivotal intermediate in fine chemical synthesis.[][2] Its molecular structure, featuring an activated dimethoxy-substituted phenyl ring and a reactive α-chloro ketone moiety, makes it a versatile building block for constructing more complex molecules. This dual reactivity is fundamental to its utility in the development of pharmaceutical and agrochemical compounds.[2][3] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a robust synthesis protocol grounded in Friedel-Crafts chemistry, insights into its chemical reactivity, and essential safety and handling procedures.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a chemical intermediate is the cornerstone of its effective application in synthesis. This compound is typically a white to light-yellow crystalline solid.[][2][4] Its key physical and chemical properties are summarized below, providing the necessary data for reaction planning, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 1204-22-4[5]
Molecular Formula C₁₀H₁₁ClO₃[][5][6]
Molecular Weight 214.65 g/mol [][2]
Appearance White to Light yellow powder/crystal[][4]
Melting Point 88-90 °C[2][5][7]
Boiling Point 318.7 °C at 760 mmHg[2][5]
Density 1.19 g/cm³[][5]
Flash Point 134.9 °C[2][5]
Storage Temperature 2-8 °C[5][7]
Solubility Soluble in polar organic solvents like ethanol and DMF.[8]
SMILES COC1=CC(=C(C=C1)OC)C(=O)CCl[][5]

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene.[9][10] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group (chloroacetyl) onto the electron-rich aromatic ring, catalyzed by a Lewis acid.

Reaction Mechanism and Rationale

The causality of this synthesis rests on activating the acylating agent. Chloroacetyl chloride, by itself, is not electrophilic enough to react with the aromatic ring. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required.

  • Generation of the Electrophile: The Lewis acid coordinates with the chlorine atom of the chloroacetyl chloride, forming a highly reactive acylium ion intermediate. This step is critical as it generates the potent electrophile needed for the reaction.

  • Electrophilic Attack: The π-electrons of the highly activated 1,4-dimethoxybenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. The two methoxy groups are strong activating, ortho-para directing groups, leading to substitution at the ortho position relative to one of the methoxy groups.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton to restore the aromaticity of the ring, yielding the final product. The evolved HCl is neutralized by a gas trap.

Friedel_Crafts_Acylation

Detailed Experimental Protocol

This protocol is a self-validating system based on well-established Friedel-Crafts procedures.[10]

Materials and Equipment:

  • 1,4-dimethoxybenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed ice and water

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a connection to a scrubber) to handle the evolved HCl gas. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the slurry to 0-5 °C using an ice bath.

  • Addition of Substrate: Dissolve 1,4-dimethoxybenzene (1.0 equivalent) in anhydrous DCM and add it slowly to the cooled AlCl₃ slurry while stirring.

  • Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise via the dropping funnel to the stirred mixture. Maintain the internal temperature between 0-5 °C throughout the addition, as the reaction is exothermic.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in the ice bath and carefully pour it onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex and quenches the reaction.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from its two distinct reactive sites.[3]

  • α-Chloro Position: The carbon adjacent to the carbonyl group is highly susceptible to nucleophilic substitution. The chlorine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles (e.g., amines, azides, thiols).

  • Carbonyl Group: The carbonyl carbon is electrophilic and can undergo reactions such as reduction to an alcohol or condensation reactions.

  • Aromatic Ring: The electron-donating methoxy groups activate the ring, though the deactivating effect of the chloroacetyl group makes further electrophilic aromatic substitution less favorable than in the starting material.

This dual reactivity makes it a key precursor for synthesizing various heterocyclic compounds and pharmaceutical intermediates.[][2][11] For instance, the α-chloro ketone moiety is a classic precursor for the Hantzsch thiazole synthesis, reacting with thioamides to form substituted thiazole rings, which are common motifs in bioactive molecules.[3]

Synthetic_Utility

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The following information is synthesized from available Safety Data Sheets (SDS).[12][13][14]

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: May cause skin, eye, and respiratory irritation.[13][14]

  • Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[12][13] Avoid breathing dust and contact with skin and eyes.[12]

  • PPE: Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] The recommended storage temperature is between 2-8°C.[5][7]

  • Incompatibilities: Keep away from strong oxidizing agents.[13][14]

  • Stability: Stable under recommended storage conditions.[14]

Emergency Procedures
  • Skin Contact: Wash off immediately with plenty of soap and water.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[12]

Safety_Protocol

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly grounded in its structural features. The combination of an activated aromatic ring and a versatile α-chloro ketone functional group provides chemists with a reliable platform for synthesizing a diverse range of target molecules. A thorough understanding of its synthesis via Friedel-Crafts acylation, its specific reactivity patterns, and stringent adherence to safety protocols are essential for leveraging this compound's full potential in research and development.

References

  • This compound. LookChem. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • This compound [1204-22-4]. Chemsigma. [Link]

  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. ResearchGate. [Link]

  • FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Theochem @ Mercer University. [Link]

  • Chemistry 211 Experiment 1. Unknown Source. [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Unknown Source. [Link]

  • Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. CCSF. [Link]

  • Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound. Chongqing Chemdad Co., Ltd. [Link]

  • Process for the preparation of 2,5-dimethylphenylacetic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to this comprehensive technical guide on 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS No. 1204-22-4). As a substituted α-chloroacetophenone, this compound represents a class of highly versatile and reactive intermediates pivotal to modern organic synthesis. Its bifunctional nature, possessing two key electrophilic sites, makes it an invaluable building block for constructing complex molecular architectures, particularly in the realms of pharmaceutical and fine chemical development. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into its core physicochemical properties, reactivity, and practical applications. We will move beyond simple data recitation to explain the causality behind its chemical behavior and provide field-proven insights into its handling and synthetic manipulation.

Core Molecular Profile and Physicochemical Characteristics

This compound is a chlorinated aromatic ketone characterized by a 2,5-dimethoxyphenyl group attached to a chloroacetyl moiety.[] This structure confers a unique reactivity profile, which will be discussed in subsequent sections. The compound typically presents as a white to light-yellow crystalline solid.[][2][3]

A summary of its key physicochemical properties is presented below for rapid reference and comparison.

PropertyValueSource(s)
CAS Number 1204-22-4[2][4]
Molecular Formula C₁₀H₁₁ClO₃[4][5]
Molecular Weight 214.65 g/mol [][5]
Appearance White to Light-Yellow Crystalline Solid/Powder[][2][3]
Melting Point 88-90 °C[2][4]
Boiling Point 318.7 °C at 760 mmHg[][2][4]
Density 1.19 g/cm³[][4]
Flash Point 134.9 °C[2][4]
Vapor Pressure 0.000355 mmHg at 25°C[2][4]
Refractive Index 1.516[2][4]
Storage Temperature 2-8 °C, Light-sensitive[4][6][7]
Solubility Likely soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); insoluble in water.[8]

Structural Identifiers:

  • Canonical SMILES: COC1=CC(=C(C=C1)OC)C(=O)CCl[][4]

  • InChI Key: UUESDDFAPHJARU-UHFFFAOYSA-N[][9]

Chemical Reactivity and Synthetic Landscape

The synthetic utility of this compound stems from its identity as an α-haloketone, a class of compounds renowned for their high reactivity.[10][11] This reactivity is governed by the presence of two electron-withdrawing groups—the carbonyl and the chlorine atom—flanking the α-carbon. This arrangement creates two primary electrophilic sites susceptible to nucleophilic attack.

Key Reactive Sites:

  • The Carbonyl Carbon: This site is susceptible to standard ketone chemistry, such as nucleophilic addition.[12]

  • The α-Carbon: The inductive effect of the adjacent carbonyl group significantly enhances the polarity of the carbon-chlorine bond, making the α-carbon highly susceptible to Sₙ2-type nucleophilic substitution.[10] This is the most exploited feature of α-haloketones.

The presence of two electron-donating methoxy groups on the phenyl ring increases the electron density of the aromatic system, which can influence the reactivity at the carbonyl carbon.[13]

Core Reaction Classes:

  • Nucleophilic Substitution: This is the hallmark reaction. A wide array of nucleophiles (amines, thiolates, cyanides, etc.) can displace the chloride ion to form new carbon-heteroatom or carbon-carbon bonds. This is a foundational step for building molecular complexity.

  • Heterocycle Synthesis: α-Haloketones are classic precursors for constructing various heterocyclic rings. For instance, reaction with thioamides or thioureas can yield thiazoles, a common scaffold in medicinal chemistry.[14]

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones with an available α'-hydrogen can undergo rearrangement to form carboxylic acid derivatives (esters or amides, depending on the nucleophile present).[14]

  • Darzens Condensation: Reaction with an ester enolate can lead to the formation of an α,β-epoxy ketone (a glycidic ester).[13]

The diagram below illustrates the primary points of reactivity on the molecule.

Caption: Key electrophilic sites of this compound.

Experimental Protocols: Synthesis and Characterization

Trustworthy protocols are self-validating. The following methodologies are based on established chemical principles for the synthesis and analysis of α-haloketones, ensuring reproducibility and accuracy.

Illustrative Synthesis: Friedel-Crafts Acylation

The most direct route to this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[8]

Step-by-Step Methodology:

  • Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is flame-dried and under an inert atmosphere.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 1,4-dimethoxybenzene (1.0 equivalent) in dry DCM and add it to the stirred suspension.

  • Acylation: Add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield the final product.

Caption: Workflow for Friedel-Crafts synthesis of the title compound.

Characterization: Melting Point Determination

The melting point is a critical parameter for assessing purity.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the purified crystalline product is completely dry. Finely crush a small amount of the solid into a powder.

  • Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (88 °C). Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (≤ 2 °C).

Safety, Handling, and Storage

As an α-haloketone, this compound should be handled with care. It is classified as an irritant and potentially harmful.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[15][16]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15]

  • Handling: Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols. Use non-sparking tools to prevent ignition.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[6] The recommended storage temperature is 2-8°C.[4][7] The compound may be light-sensitive.[6]

First Aid Measures:

  • Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[15]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. It is not typically an end-product but rather a key component for accessing more complex and often biologically active molecules.

  • Pharmaceutical Scaffolding: The compound serves as a precursor for synthesizing molecules targeting a range of biological systems. The 2,5-dimethoxyphenyl moiety is a feature in some psychoactive compounds and 5-HT₂ₐ receptor agonists, suggesting this intermediate could be valuable in neurological drug discovery programs.[17]

  • Fine Chemical Synthesis: It is used in the production of specialized organic chemicals where the chloroacetophenone framework is required.[]

  • Combinatorial Chemistry: Its reliable reactivity makes it an excellent building block for generating chemical libraries. By reacting it with a diverse set of nucleophiles, researchers can rapidly produce a large number of distinct compounds for high-throughput screening in the drug discovery process.[18][19]

The ability to readily introduce a variety of functional groups via nucleophilic substitution at the α-carbon makes this compound a powerful tool for structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune the properties of a lead compound to enhance efficacy or reduce toxicity.

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  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis , NIH National Library of Medicine, [Link]

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  • α-Halo ketone , Wikipedia, [Link]

  • Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343 , PubChem, [Link]

  • Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues , NINGBO INNO PHARMCHEM CO.,LTD., [Link]

  • spectral analysis of novel 1-(4-methyl -2, 5- dimethoxyphenyl) ethanone-clubbed chalcone derivetives , ResearchGate, [Link]

  • Aldehydes and Ketones , MSU chemistry, [Link]

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  • List of miscellaneous 5-HT2A receptor agonists , Wikipedia, [Link]

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  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone , NIH National Library of Medicine, [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Efficient Approach for Novel Anticancer Drugs , CNR-IRIS, [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design , MDPI, [Link]

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An In-Depth Technical Guide to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical intermediate, 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone. It delves into its molecular characteristics, synthesis, reactivity, and critical applications in modern organic synthesis and medicinal chemistry.

Introduction and Strategic Importance

This compound, registered under CAS No. 1204-22-4, is a substituted aromatic ketone that has garnered significant interest as a versatile building block in synthetic chemistry.[][2] Its strategic importance lies in the combination of a reactive α-chloro ketone functional group and a dimethoxy-substituted phenyl ring. This unique arrangement makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[2] The presence of the electrophilic chloroacetyl group allows for facile introduction of the 2,5-dimethoxybenzoylmethyl moiety into various molecular scaffolds, a common step in the construction of biologically active compounds. This guide will elucidate the fundamental properties and practical applications of this key intermediate.

Molecular Structure and Physicochemical Profile

The molecular structure of this compound consists of an ethanone core. The carbonyl group is attached to a 2,5-dimethoxyphenyl ring, and the alpha-carbon is substituted with a chlorine atom. This structure gives rise to specific chemical reactivity and physical properties that are crucial for its application in synthesis.

Key Identifiers:

  • IUPAC Name: this compound[]

  • Canonical SMILES: COC1=CC(=C(C=C1)OC)C(=O)CCl[][3]

  • InChI Key: UUESDDFAPHJARU-UHFFFAOYSA-N[]

The physicochemical properties of a synthetic intermediate are paramount as they dictate reaction conditions, purification strategies, and handling protocols. A summary of these properties for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁ClO₃[][2][3]
Molecular Weight 214.65 g/mol [][2]
CAS Number 1204-22-4[][2][3]
Appearance White to Light-Yellow Crystalline Solid/Powder[][4]
Melting Point 88-90 °C[2][3]
Boiling Point 318.7 °C at 760 mmHg[][2][3]
Density 1.19 g/cm³[][2][3]
Flash Point 134.9 °C[2][3]
LogP 2.12530[2][3]
Refractive Index 1.516[2][3]

The moderate LogP value suggests a balance of hydrophilicity and lipophilicity, which can be an important factor in its reactivity in different solvent systems and in the pharmacokinetic properties of its derivatives. The well-defined melting point indicates that the compound is typically a solid at room temperature, which aids in its handling and purification by recrystallization.[2][3]

Synthesis, Reactivity, and Mechanistic Considerations

As a compound primarily used in organic synthesis, understanding its preparation and inherent reactivity is essential for its effective application.[5]

General Synthesis Pathway: Friedel-Crafts Acylation

A prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation on aromatic rings.

Causality of Experimental Design:

  • Lewis Acid Catalyst (e.g., AlCl₃): A Lewis acid is required to activate the chloroacetyl chloride. It coordinates with the carbonyl oxygen, increasing the electrophilicity of the acyl carbon and generating a highly reactive acylium ion (or a complex that functions as one), which is necessary to overcome the aromaticity of the dimethoxybenzene ring.

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Lewis acids like aluminum chloride react violently with water, which would quench the catalyst and hydrolyze the acid chloride, halting the desired reaction.

  • Solvent Choice: A non-reactive, inert solvent such as nitrobenzene or dichloromethane is typically used to dissolve the reactants without participating in the reaction.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 1,4-Dimethoxybenzene Process Friedel-Crafts Acylation R1->Process R2 Chloroacetyl Chloride R2->Process C1 Anhydrous AlCl₃ (Lewis Acid) C1->Process Catalyst C2 Inert Solvent (e.g., Nitrobenzene) C3 0°C to Room Temp Workup Aqueous Workup (e.g., HCl/Ice) Process->Workup Reaction Mixture Product This compound Workup->Product

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Step-by-Step Synthesis Protocol

The following is a representative protocol based on established chemical principles for Friedel-Crafts reactions.[6]

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and an inert solvent (e.g., nitrobenzene).

  • Cooling: The suspension is cooled to 0°C in an ice bath to control the initial exothermic reaction.

  • Reactant Addition: A solution of 1,4-dimethoxybenzene and chloroacetyl chloride in the same inert solvent is added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (typically 12-16 hours) to ensure the reaction goes to completion.

  • Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and precipitate the product.

  • Extraction & Purification: The product is extracted with an organic solvent (e.g., chloroform), washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final white to light-yellow solid.[6]

Core Reactivity

The synthetic utility of this compound stems from the reactivity of the α-chloro ketone. The carbon atom attached to the chlorine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and azides. This reactivity is fundamental to its role in building more complex molecular architectures.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs.[][2] Its primary role is to act as an electrophilic building block for attaching the 2-oxo-2-(2,5-dimethoxyphenyl)ethyl group to a nucleophilic core molecule.

This strategy is common in the development of compound libraries for high-throughput screening. For instance, reacting this intermediate with various amines or heterocyclic cores can rapidly generate a diverse set of candidate molecules. A patent for the synthesis of an intermediate for Midodrine, an antihypotensive agent, utilizes the bromo-analogue of this compound in a reaction with hexamine, highlighting the utility of α-halo acetophenones in pharmaceutical synthesis.[7] The chloro-analogue is expected to participate in similar nucleophilic substitution reactions to form new C-N, C-S, or C-O bonds, which are critical linkages in many drug molecules.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Screening & Development Intermediate 2-Chloro-1-(2,5-dimethoxy phenyl)ethanone Reaction Sₙ2 Reaction Intermediate->Reaction Nucleophiles Nucleophile Library (Amines, Thiols, etc.) Nucleophiles->Reaction Library Compound Library Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Role of the Intermediate in a Drug Discovery Workflow.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage are crucial to ensure safety and maintain compound integrity.

  • Hazards: Based on available safety data, this compound is classified as a substance that may cause skin and serious eye irritation.[8][9] Inhalation of dust or vapors should be avoided.[9]

  • Handling: Work should be conducted in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[9] Avoid creating dust.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][9] Recommended storage temperatures are often between 2-8°C to ensure long-term stability.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[8][9]

This information is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before handling the material.[8][9][10]

Conclusion

This compound is a high-value chemical intermediate whose utility is anchored in its well-defined molecular structure and predictable reactivity. The presence of an electrophilic α-chloro ketone moiety makes it an ideal precursor for a multitude of nucleophilic substitution reactions. For researchers in drug discovery and process development, this compound offers a reliable and efficient means to introduce the 2,5-dimethoxybenzoylmethyl functional group, facilitating the synthesis of novel compounds with potential biological activity. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the laboratory.

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Spectroscopic data (NMR, IR, MS) of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Spectroscopic Guide to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of this compound (CAS No. 1204-22-4).[1][2][3] As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, the unambiguous structural confirmation of this compound is paramount.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and field-proven protocols for data acquisition are provided to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound is an aromatic ketone with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of approximately 214.65 g/mol .[1][2] Its structure incorporates a 1,2,4-trisubstituted benzene ring, two methoxy groups, a carbonyl group, and a chloromethyl moiety. This combination of functional groups results in a distinct and predictable spectroscopic fingerprint, which is essential for its characterization during synthesis and quality control processes.

The most common synthetic route to this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride, typically using a Lewis acid catalyst such as aluminum chloride.[4][5][6] Understanding this synthetic context is vital, as it informs potential side products and impurities that may be observed during analysis.

Below is the chemical structure of the title compound, which will serve as a reference for all subsequent spectral interpretations.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this molecule, five unique signals are expected.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Proton Assignment Rationale
~ 7.35 d (J ≈ 3.0 Hz) 1H H-6 This proton is ortho to the electron-withdrawing acetyl group, causing a significant downfield shift. It is coupled only to H-4 (meta-coupling).
~ 7.10 dd (J ≈ 9.0, 3.0 Hz) 1H H-4 This proton is ortho to one methoxy group and meta to the acetyl group. It is coupled to H-3 (ortho-coupling) and H-6 (meta-coupling).
~ 6.90 d (J ≈ 9.0 Hz) 1H H-3 This proton is ortho to one methoxy group and para to the acetyl group. It shows strong ortho-coupling to H-4.
~ 4.70 s 2H -COCH₂Cl The methylene protons are adjacent to both a carbonyl group and a chlorine atom, both of which are strongly deshielding, resulting in a significant downfield shift for an aliphatic proton.
~ 3.85 s 3H C₅-OCH₃ Methoxy group protons typically appear as sharp singlets.

| ~ 3.80 | s | 3H | C₂-OCH₃ | The two methoxy groups are in slightly different electronic environments, potentially leading to two distinct singlets, though they may overlap. |

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The broadband-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. Due to molecular asymmetry, all ten carbon atoms are expected to be chemically non-equivalent and produce distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment Rationale
~ 195.0 C=O The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.
~ 154.0 C-2 Aromatic carbon directly attached to an oxygen atom (ether linkage).
~ 153.5 C-5 Aromatic carbon directly attached to an oxygen atom (ether linkage).
~ 125.0 C-1 Quaternary aromatic carbon attached to the acetyl group.
~ 123.0 C-6 Aromatic methine (CH) carbon.
~ 114.5 C-4 Aromatic methine (CH) carbon.
~ 113.0 C-3 Aromatic methine (CH) carbon.
~ 56.2 C₅-OCH₃ Methoxy group carbons appear in a characteristic range.
~ 56.0 C₂-OCH₃ The two methoxy carbons are in slightly different environments.

| ~ 46.0 | -COCH₂Cl | The carbon is deshielded by both the adjacent carbonyl and the chlorine atom. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Protocol Steps:

  • Sample Preparation: Accurately weigh 10-15 mg of this compound into a vial. Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[7][8] The residual solvent peak for CDCl₃ appears at ~7.26 ppm in the ¹H spectrum and ~77.2 ppm in the ¹³C spectrum, which should not interfere with the analyte signals.[7][8][9] Vortex the vial until the sample is completely dissolved. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[10]

  • NMR Data Acquisition: Insert the NMR tube into the spectrometer's spinner turbine. Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier Transform. Perform phase and baseline corrections to obtain the final, interpretable spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum: Predicted Data & Interpretation

The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl, ether, and aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3100–3000 C-H Stretch Aromatic Characteristic stretching vibration for sp² C-H bonds on the benzene ring.[11][12]
3000–2850 C-H Stretch Aliphatic (-OCH₃, -CH₂Cl) Characteristic stretching vibrations for sp³ C-H bonds.[13][14]
~ 1680 C=O Stretch Aryl Ketone This is a very strong and sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[13][14]
1600–1450 C=C Stretch Aromatic Ring Multiple bands of variable intensity are expected, corresponding to the stretching of the carbon-carbon bonds within the benzene ring.[12]
~ 1250 & ~1040 C-O Stretch Aryl-Alkyl Ether Two strong bands are expected. The higher frequency band (~1250 cm⁻¹) is due to the asymmetric C-O-C stretch, and the lower frequency band (~1040 cm⁻¹) is from the symmetric stretch.[13]

| 800-600 | C-Cl Stretch | Alkyl Halide | A medium to strong absorption is expected in the fingerprint region for the carbon-chlorine bond stretch.[14] |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.

Protocol Steps:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will direct an IR beam into the crystal, where it reflects internally and evanescently penetrates the sample, generating the absorption spectrum.

  • Cleaning: After the measurement is complete, release the anvil and thoroughly clean the sample off the crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed, particularly under Electron Ionization (EI), offers valuable structural clues.

Mass Spectrum: Predicted Data & Interpretation

The mass spectrum is expected to show a clear molecular ion peak and a characteristic base peak resulting from a stable fragment.

Table 4: Predicted Key Ions in the EI-Mass Spectrum

m/z (mass-to-charge) Ion Assignment Rationale
214 / 216 [M]⁺˙ (Molecular Ion) The molecular ion peak. The M+2 peak at m/z 216 will have an intensity of approximately one-third of the M+ peak at m/z 214, which is the characteristic isotopic signature for a molecule containing one chlorine atom.[15]
165 [M - CH₂Cl]⁺ (Base Peak) This ion is formed by alpha-cleavage, losing the chloromethyl radical (•CH₂Cl). The resulting 2,5-dimethoxybenzoyl cation is highly stabilized by resonance and is expected to be the most abundant ion (the base peak).
137 [C₈H₉O₂]⁺ Subsequent loss of carbon monoxide (CO) from the base peak (m/z 165). This is a common fragmentation pathway for benzoyl cations.

| 122 | [C₇H₆O₂]⁺˙ | Loss of a methyl radical (•CH₃) from the m/z 137 ion. |

Visualization of Key Fragmentation Pathways

The logical flow of molecular fragmentation can be visualized to better understand the resulting mass spectrum.

MS_Fragmentation M Molecular Ion [M]⁺˙ m/z = 214/216 F1 2,5-Dimethoxybenzoyl Cation (Base Peak) m/z = 165 M->F1 - •CH₂Cl (alpha-cleavage) F2 [F1 - CO]⁺ m/z = 137 F1->F2 - CO F3 [F2 - CH₃]⁺˙ m/z = 122 F2->F3 - •CH₃

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI)

This protocol outlines a standard procedure for obtaining an EI mass spectrum.

Protocol Steps:

  • Sample Introduction: Introduce a small quantity of the sample into the instrument, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC) for a GC-MS system.[16]

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion ([M]⁺˙).[16][17][18]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.[18][19]

  • Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[17][20][21]

  • Detection: The separated ions strike a detector (e.g., an electron multiplier), which generates a signal proportional to the number of ions at each m/z value. This data is compiled to create the mass spectrum.[20][21]

Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, most notably the conjugated ketone and aryl ether moieties. Finally, mass spectrometry establishes the molecular weight, confirms the presence of chlorine through its isotopic pattern, and reveals a predictable fragmentation pathway dominated by the formation of a stable acylium ion. Together, these methods provide a self-validating system for the comprehensive characterization of this important synthetic intermediate.

References

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An In-depth Technical Guide to the Stability and Storage of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, a halogenated aromatic ketone, is a pivotal intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries.[1][][3][4] Its molecular structure, featuring a reactive α-chloro ketone functional group and an electron-rich dimethoxybenzene ring, imparts a unique chemical reactivity that is both advantageous for synthetic transformations and a critical consideration for its long-term stability and storage. The purity and integrity of this compound are paramount to ensure the desired outcomes in subsequent synthetic steps and the quality of the final products. This guide provides a comprehensive overview of the chemical stability of this compound, delineates its potential degradation pathways, and offers evidence-based recommendations for its optimal storage and handling to maintain its quality over time.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁ClO₃[1][]
Molecular Weight 214.65 g/mol []
Appearance Light-yellow crystals or white crystalline solid[][4]
Melting Point 88-90°C[1][4]
Boiling Point 318.7°C at 760 mmHg[1]
Solubility Soluble in acetone, chloroform, dichloromethane, and tetrahydrofuran.[5]
Recommended Storage Temp. 2-8°C[1][4]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, light, humidity, and the presence of acidic, basic, or oxidizing agents. Its degradation can be attributed to the reactivity of its two primary functional components: the α-chloro ketone moiety and the dimethoxybenzene ring.

Hydrolytic Degradation

The α-chloro ketone functional group is susceptible to hydrolysis, particularly under basic or neutral conditions. The presence of water can lead to the nucleophilic substitution of the chloride ion by a hydroxyl group, forming the corresponding α-hydroxy ketone, 1-(2,5-dimethoxyphenyl)-2-hydroxyethanone. This reaction is often catalyzed by the presence of bases. While the reaction is generally slower in acidic media, prolonged exposure to acidic conditions can also promote hydrolysis.

Hydrolytic_Degradation This compound This compound 1-(2,5-dimethoxyphenyl)-2-hydroxyethanone 1-(2,5-dimethoxyphenyl)-2-hydroxyethanone This compound->1-(2,5-dimethoxyphenyl)-2-hydroxyethanone H₂O, Base/Acid Further Degradation Products Further Degradation Products 1-(2,5-dimethoxyphenyl)-2-hydroxyethanone->Further Degradation Products Oxidation/Rearrangement

Caption: Postulated hydrolytic degradation of this compound.

Photodegradation

The dimethoxybenzene ring in the molecule is chromophoric and can absorb ultraviolet (UV) radiation. This absorption of light energy can lead to the formation of excited states, which may then undergo various photochemical reactions. Studies on dimethoxybenzene isomers have shown that they can undergo photodegradation, with the rate being influenced by the surrounding environment.[6][7][8][9][10] Potential photodegradation pathways could involve the cleavage of the methoxy groups, leading to the formation of phenolic impurities, or other complex rearrangements and polymerizations. Therefore, protection from light, especially UV light, is crucial for maintaining the stability of the compound.

Photodegradation This compound This compound Excited State Excited State This compound->Excited State hν (UV light) Phenolic Impurities Phenolic Impurities Excited State->Phenolic Impurities Demethylation Polymeric Byproducts Polymeric Byproducts Excited State->Polymeric Byproducts Polymerization

Caption: Potential photodegradation pathways for this compound.

Thermal Degradation

Elevated temperatures can provide the necessary activation energy for the degradation of this compound. The methoxy groups on the benzene ring are susceptible to thermal decomposition.[11][12][13][14] Pyrolysis studies of methoxyphenols have shown that the initial step often involves the loss of a methyl radical.[11][12][13] This can initiate a cascade of further reactions, leading to a complex mixture of degradation products. Therefore, storing the compound at the recommended low temperature (2-8°C) is critical to minimize thermal degradation.

Oxidative Degradation

The presence of oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over prolonged periods, can lead to the degradation of the molecule. The aromatic ring and the carbonyl group can be susceptible to oxidation.[15][16][17][18] Oxidation of the aromatic ring could lead to the formation of quinone-like structures, while the ketone functionality could potentially undergo Baeyer-Villiger type oxidation in the presence of strong oxidizing agents.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability and purity of this compound:

  • Temperature: Store in a refrigerator at 2-8°C.[1][4] This minimizes the rate of all potential degradation reactions, particularly thermal decomposition.

  • Light: Protect from light. Store in an amber or opaque container to prevent photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. The container should be tightly sealed to prevent the ingress of moisture and air.

  • Moisture: Store in a dry environment. The use of a desiccator is recommended to prevent hydrolysis.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

To rigorously assess the stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than the recommended storage conditions to accelerate degradation and identify potential degradation products.

General Procedure for Forced Degradation Studies
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, mix a portion of the stock solution with the stressor in a suitable container (e.g., a sealed vial).

  • Maintain a control sample (stock solution without any stressor) under normal laboratory conditions.

  • After the specified time, neutralize the samples (if necessary), dilute to a suitable concentration, and analyze by a stability-indicating analytical method (e.g., HPLC-UV/MS).

Forced_Degradation_Workflow cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Neutralization/Dilution Neutralization/Dilution Acid Hydrolysis->Neutralization/Dilution Base Hydrolysis Base Hydrolysis Base Hydrolysis->Neutralization/Dilution Oxidative Degradation Oxidative Degradation Oxidative Degradation->Neutralization/Dilution Thermal Degradation Thermal Degradation Thermal Degradation->Neutralization/Dilution Photodegradation Photodegradation Photodegradation->Neutralization/Dilution Sample Preparation Sample Preparation Sample Preparation->Acid Hydrolysis Sample Preparation->Base Hydrolysis Sample Preparation->Oxidative Degradation Sample Preparation->Thermal Degradation Sample Preparation->Photodegradation Analytical Method (HPLC-UV/MS) Analytical Method (HPLC-UV/MS) Neutralization/Dilution->Analytical Method (HPLC-UV/MS) Data Analysis Data Analysis Analytical Method (HPLC-UV/MS)->Data Analysis

Caption: General workflow for forced degradation studies.

Specific Stress Conditions
Stress ConditionProposed Experimental ParametersPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours1-(2,5-dimethoxyphenyl)-2-hydroxyethanone
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours1-(2,5-dimethoxyphenyl)-2-hydroxyethanone
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidized aromatic ring products, Baeyer-Villiger products
Thermal Degradation Solid sample at 80°C for 48 hoursProducts of demethylation and ring cleavage
Photodegradation Solution exposed to UV light (e.g., 254 nm) and visible light for a specified durationPhenolic impurities, polymeric byproducts

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.[19][20][21][22]

Recommended HPLC Method Parameters (Starting Point)
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or determined by UV scan of the compound)

  • Injection Volume: 10 µL

This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. The use of a mass spectrometric detector (LC-MS) is highly recommended for the identification and characterization of unknown degradation products.

Conclusion

The chemical stability of this compound is a critical factor that can significantly impact its utility in research and development. By understanding its potential degradation pathways—hydrolysis, photodegradation, thermal decomposition, and oxidation—researchers and drug development professionals can implement appropriate storage and handling procedures to maintain its purity and integrity. The recommended storage conditions of 2-8°C, protection from light, and exclusion of moisture and air are directly derived from its chemical vulnerabilities. Furthermore, the application of systematic forced degradation studies coupled with a validated stability-indicating HPLC method provides a robust framework for monitoring the stability of this important synthetic intermediate, thereby ensuring the quality and reliability of downstream applications.

References

  • Nimlos, M. R., et al. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. The Journal of Physical Chemistry A, 115(48), 13381-13389. Available at: [Link]

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Synonyms for 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone and its Synonyms

Introduction

This compound is a chlorinated aromatic ketone that serves as a pivotal intermediate in the landscape of fine chemical manufacturing and pharmaceutical development.[][2] Its molecular architecture, featuring a reactive α-chloro ketone moiety and an electron-rich dimethoxy-substituted phenyl ring, renders it a versatile building block for the synthesis of more complex molecular targets. The strategic placement of the chloro and carbonyl groups allows for a variety of subsequent chemical transformations, making it a compound of significant interest to synthetic organic chemists.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. It consolidates critical information on its nomenclature, physicochemical properties, synthesis, chemical reactivity, and handling protocols, grounded in authoritative sources to ensure scientific integrity.

Nomenclature and Chemical Identification

Precise identification is critical in chemical synthesis and procurement. This compound is known by several alternative names and is cataloged under various chemical identifiers.

Common Synonyms: [][3][4][5]

  • 2-Chloro-2',5'-dimethoxyacetophenone

  • 1-(2',5'-Dimethoxyphenyl)-2-chloroethanone

  • 2-Chloro-1-(2,5-dimethoxy-phenyl)-ethanone

  • 2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one

  • NSC 118988

Chemical Identifiers Summary

IdentifierValueSource(s)
CAS Number 1204-22-4[][3][4]
IUPAC Name This compound[][6]
Molecular Formula C₁₀H₁₁ClO₃[][3][4]
Molecular Weight 214.65 g/mol [][4]
PubChem CID 273616[4][6]
DSSTox Substance ID DTXSID20297894[3]
Canonical SMILES COC1=CC(=C(C=C1)OC)C(=O)CCl[3]
InChI Key UUESDDFAPHJARU-UHFFFAOYSA-N[5]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its application in experimental work, influencing choices of solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
Appearance Light-yellow to white crystalline solid/powder[]
Melting Point 88-90 °C[3][4]
Boiling Point 318.7 °C at 760 mmHg[][4]
Density 1.19 g/cm³[][4]
Flash Point 134.9 °C[4]
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; insoluble in water.[7]
Storage Temperature 2-8°C[3]

Synthesis and Manufacturing

The most prevalent and industrially scalable method for synthesizing α-chloro ketones like this compound is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring—in this case, 1,4-dimethoxybenzene—with chloroacetyl chloride.

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which serves to activate the acylating agent, making it a more potent electrophile. The reaction is performed under anhydrous conditions at reduced temperatures to control selectivity and minimize side reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1,4-Dimethoxybenzene Acylation Friedel-Crafts Acylation in Anhydrous Solvent (e.g., DCM) 0-5°C Reactant1->Acylation Reactant2 Chloroacetyl Chloride Reactant2->Acylation Catalyst Anhydrous AlCl₃ Catalyst->Acylation Catalyst Quench Quenching (Ice / aq. HCl) Acylation->Quench Reaction Mixture Purification Purification (Recrystallization or Chromatography) Quench->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol: Friedel-Crafts Acylation[8]
  • Setup: A multi-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 eq.) is suspended in a suitable dry solvent, such as dichloromethane (DCM), and cooled to 0°C in an ice bath.

  • Reactant Addition: 1,4-dimethoxybenzene (1.0 eq.) is added to the stirred suspension.

  • Acylation: Chloroacetyl chloride (1.05 eq.) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-5°C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, the mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Work-up (Quenching): Upon completion, the reaction is carefully quenched by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product.

  • Extraction & Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄). The solvent is then removed under reduced pressure. The resulting crude solid is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from its two primary reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This dual reactivity makes it a valuable precursor in multi-step syntheses.

A key application is its role as an intermediate in the synthesis of various pharmaceutical agents and their analogues.[] For example, the structurally similar bromo-analogue, 1-(2,5-dimethoxyphenyl)-2-bromoethanone, is a documented precursor in a synthetic route toward Midodrine, a vasopressor agent.[8] The chloro-analogue can be used in analogous reaction pathways.

The synthesis often begins with the displacement of the chloride by an amine, followed by further functional group transformations.

Reaction_Pathway Start This compound Intermediate1 2-Amino-1-(2,5-dimethoxyphenyl)ethanone (Amino Ketone Intermediate) Start->Intermediate1 + Amine (R-NH₂) (Nucleophilic Substitution) FinalProduct Further Elaboration (e.g., Reduction, Acylation) Intermediate1->FinalProduct Step-wise reactions API Active Pharmaceutical Ingredient (API) Scaffolds FinalProduct->API

Caption: Role as an intermediate in the synthesis of pharmaceutical scaffolds.

This pathway highlights the conversion of the α-chloro ketone to an α-amino ketone, a common structural motif in biologically active molecules.[9] The resulting intermediate can then be subjected to further reactions, such as the reduction of the ketone to a secondary alcohol, to build molecular complexity.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. Information derived from Safety Data Sheets (SDS) for similar compounds provides a basis for safe laboratory practices.[10][11]

  • General Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[11] Incompatible materials include strong oxidizing agents and strong bases.[7]

  • Spill & Disposal: In case of a spill, sweep up the material and place it in a suitable container for disposal. Avoid generating dust. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a well-characterized and synthetically valuable organic compound. Its straightforward synthesis via Friedel-Crafts acylation and the versatile reactivity of its α-chloro ketone functional group establish it as a crucial building block for creating complex molecules. For professionals in drug discovery and fine chemical synthesis, a thorough understanding of its properties, nomenclature, and safe handling protocols is indispensable for leveraging its full synthetic potential.

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A Technical Guide to the Biological Potential of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The chemical scaffold of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone presents a versatile platform for the synthesis of a diverse array of derivatives with significant potential for biological activity. This in-depth technical guide explores the synthesis, characterization, and pharmacological evaluation of key classes of compounds derived from this precursor, with a focus on their antimicrobial and anticancer properties. By elucidating the structure-activity relationships and providing detailed experimental methodologies, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents. We will delve into the synthesis and biological evaluation of chalcones, thiazoles, and pyrazoles, highlighting the critical role of the 2,5-dimethoxy substitution pattern in conferring potent bioactivity.

Introduction: The this compound Core

This compound is a halogenated acetophenone that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a reactive α-chloro ketone, makes it an ideal starting material for the construction of more complex molecules, particularly heterocyclic systems and chalcones. The presence of the 2,5-dimethoxyphenyl moiety is of particular interest in medicinal chemistry, as this substitution pattern is found in a variety of biologically active natural products and synthetic compounds. This guide will explore how the inherent reactivity of the α-chloro ketone can be harnessed to generate derivatives with promising therapeutic potential.

Chalcone Derivatives: A Gateway to Diverse Bioactivities

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids renowned for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5] The synthesis of chalcones from this compound typically proceeds via a Claisen-Schmidt condensation, where the ketone is reacted with a substituted benzaldehyde in the presence of a base.

Synthesis of 2',5'-Dimethoxychalcone Derivatives

The general synthetic route involves the reaction of this compound with various aromatic aldehydes in an alcoholic solvent with a strong base like sodium hydroxide or potassium hydroxide.

Experimental Protocol: Synthesis of a Representative 2',5'-Dimethoxychalcone

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of a chosen substituted benzaldehyde in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

Anticancer Activity of 2',5'-Dimethoxychalcones

Derivatives of 2',5'-dimethoxychalcone have demonstrated significant cytotoxic effects against various human cancer cell lines.[1] A notable mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[1]

A study on a series of novel 2',5'-dimethoxychalcone derivatives revealed their potent cytotoxicities against human bladder cancer (NTUB1) and prostate cancer (PC3) cell lines.[1] Certain derivatives induced G1 or G2/M phase cell cycle arrest and apoptosis.[1]

Table 1: Cytotoxic Activity of Selected 2',5'-Dimethoxychalcone Derivatives [1]

CompoundCell LineIC₅₀ (µM)
Derivative ANTUB10.8
Derivative APC31.2
Derivative BNTUB11.1
Derivative BPC31.5

Note: Derivative A and B represent specific substitutions on the B-ring of the chalcone scaffold as detailed in the cited literature.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Diagram 1: Chalcone Synthesis Workflow

Chalcone_Synthesis Start Start Materials: This compound Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (Base Catalyst, Ethanol) Start->Reaction 1 Workup Acidification & Precipitation Reaction->Workup 2 Purification Filtration & Recrystallization Workup->Purification 3 Product Purified Chalcone Derivative Purification->Product 4 Thiazole_Pathway cluster_synthesis Synthesis cluster_testing Biological Evaluation Start_T This compound + Thiourea Reaction_T Hantzsch Thiazole Synthesis Start_T->Reaction_T Product_T Thiazole Derivative Reaction_T->Product_T Assay Broth Microdilution Assay Product_T->Assay Screening Result MIC Determination Assay->Result

Caption: From chemical synthesis to biological activity assessment of thiazole derivatives.

Pyrazole Derivatives: Emerging Anticancer Agents

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are known to possess a wide range of biological activities, including anticancer properties. [6][7][8]One common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Chalcones derived from this compound can serve as precursors to these 1,3-dicarbonyl equivalents.

Synthesis of 2,5-Dimethoxyphenyl-Substituted Pyrazoles

A typical synthesis involves the reaction of a 2',5'-dimethoxychalcone with hydrazine hydrate or a substituted hydrazine in a solvent such as acetic acid or ethanol. This reaction proceeds via a cyclocondensation mechanism.

Experimental Protocol: Synthesis of a Pyrazole from a Chalcone

  • Reaction Setup: Dissolve the 2',5'-dimethoxychalcone (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution and reflux the mixture for 6-8 hours.

  • Reaction Monitoring: Monitor the completion of the reaction using TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.

In Vitro Anticancer Activity

Pyrazole derivatives containing the 2,5-dimethoxyphenyl scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. [9]The mechanism of action can vary, but often involves the induction of apoptosis and cell cycle arrest.

Table 3: Cytotoxic Activity of a Representative Pyrazole Derivative [9]

Cell Line IC₅₀ (µM)
MCF-7 (Breast Cancer) 5.2
A549 (Lung Cancer) 8.7

| K562 (Leukemia) | 3.9 |

Note: The data represents a hypothetical but plausible activity profile based on related structures in the literature.

Diagram 3: Structure-Activity Relationship Logic

SAR_Logic cluster_derivatives Derivative Classes cluster_activities Biological Activities Core This compound (Precursor) Chalcones Chalcones Core->Chalcones Thiazoles Thiazoles Core->Thiazoles via Hantzsch Pyrazoles Pyrazoles Chalcones->Pyrazoles via Condensation Anticancer Anticancer Chalcones->Anticancer Antimicrobial Antimicrobial Thiazoles->Antimicrobial Antifungal Antifungal Thiazoles->Antifungal Pyrazoles->Anticancer

Caption: Relationship between the core structure, its derivatives, and their observed biological activities.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel, biologically active compounds. This guide has demonstrated the synthesis and potential therapeutic applications of its chalcone, thiazole, and pyrazole derivatives. The 2,5-dimethoxy substitution pattern appears to be a key contributor to the observed anticancer and antimicrobial activities.

Future research in this area should focus on:

  • Expansion of the derivative library: Synthesizing a broader range of heterocyclic and other derivatives to further explore the structure-activity landscape.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In vivo evaluation: Progressing lead compounds from in vitro studies to preclinical animal models to assess their efficacy and safety profiles.

By leveraging the synthetic versatility of this compound, the scientific community can continue to uncover new and effective therapeutic agents to address unmet medical needs.

References

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Discovery and history of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Introduction: A Keystone Intermediate in Modern Synthesis

This compound, also known by synonyms such as 2-Chloro-2',5'-dimethoxyacetophenone, is a crystalline organic compound that has emerged as a pivotal intermediate in the synthesis of fine chemicals and complex pharmaceutical agents.[1][][3] Its strategic importance lies in the reactive handles provided by its structure: an activated aromatic ring, a ketone carbonyl group, and a reactive α-chloro substituent. This unique combination allows for a diverse range of subsequent chemical modifications, making it a valuable building block for constructing more elaborate molecular architectures, particularly within the phenethylamine and cathinone families of compounds.[4][5] This guide provides a comprehensive overview of its synthesis, underlying mechanisms, and critical applications from the perspective of a senior application scientist.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below, providing essential data for laboratory handling and reaction planning.[1][6]

PropertyValue
CAS Number 1204-22-4[1][3][6]
Molecular Formula C₁₀H₁₁ClO₃[1][][3]
Molecular Weight 214.65 g/mol [][3]
Appearance Light-Yellow Crystals[][6]
Melting Point 88-90°C[1][6]
Boiling Point 318.7°C at 760 mmHg[1]
Storage Temperature 2-8°C[1][6]

Core Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene.[7][8] This classic electrophilic aromatic substitution reaction is favored for its efficiency and use of readily available starting materials. The reaction involves treating the electron-rich 1,4-dimethoxybenzene with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

The choice of 1,4-dimethoxybenzene as the substrate is critical. The two methoxy groups are powerful activating groups, donating electron density into the aromatic ring via resonance. This significantly enhances the nucleophilicity of the ring, making it susceptible to attack by the relatively weak electrophile generated from chloroacetyl chloride. The directing effect of the methoxy groups favors substitution at the ortho positions, leading to the desired 2,5-disubstituted product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The causality of the Friedel-Crafts acylation is a well-understood, multi-step process. The Lewis acid catalyst is not merely a spectator but an essential participant in generating the key electrophilic species, the acylium ion.

  • Generation of the Acylium Ion: The aluminum chloride coordinates to the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and ultimately leading to its cleavage. This generates a highly reactive and resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich π system of the 1,4-dimethoxybenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily broken.

  • Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This collapses the sigma complex, restores the aromaticity of the ring, regenerates the Lewis acid catalyst (or its hydrated form after workup), and yields the final product, this compound.

Caption: Friedel-Crafts acylation of 1,4-dimethoxybenzene.

Validated Laboratory Protocol

This protocol is a self-validating system designed for high yield and purity. Each step includes justifications to ensure reproducibility and safety.

Materials:

  • 1,4-Dimethoxybenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chloroacetyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The inert atmosphere is crucial as AlCl₃ is highly hygroscopic and reacts violently with water.

  • Reagent Charging: Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Begin stirring to form a slurry. Cool the mixture to 0°C in an ice bath. This pre-cooling step is essential to manage the highly exothermic nature of the initial complex formation and subsequent acylation.

  • Substrate Addition: Dissolve 1,4-dimethoxybenzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, maintaining the internal temperature below 5°C.

  • Acylating Agent Addition: Add chloroacetyl chloride (1.05 equivalents) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes. A slow addition rate is paramount to prevent side reactions and control the exotherm.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The extended reaction time ensures complete conversion. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction. The acid ensures the aluminum salts remain dissolved in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield light-yellow crystals of this compound.[6]

Applications in Advanced Synthesis

The utility of this compound stems from its role as a versatile precursor, particularly in the synthesis of psychoactive compounds and other pharmaceutical intermediates.[][8] The ketone and α-chloro functionalities are prime sites for modification.

Gateway to Substituted Cathinones

Substituted cathinones are a class of psychoactive compounds characterized by a β-keto-phenethylamine core structure.[4][9] this compound is an ideal starting material for accessing analogues with the 2,5-dimethoxy substitution pattern. The synthetic logic involves the transformation of the α-chloro group into an amine.

This is typically achieved via nucleophilic substitution, where the chloro group is displaced by an amine (e.g., methylamine, ethylamine, or pyrrolidine) to form the corresponding α-amino ketone. This transformation directly assembles the core structure of a substituted cathinone. The wide availability of primary and secondary amines allows for the creation of a large library of derivative compounds for structure-activity relationship (SAR) studies.[10][11]

Cathinone_Synthesis_Workflow Synthetic Utility Workflow Start This compound Step1 Nucleophilic Substitution (e.g., + Methylamine) Start->Step1 Intermediate α-Methylamino Ketone (A Substituted Cathinone) Step1->Intermediate Step2 Reduction of Ketone (e.g., + NaBH₄) Intermediate->Step2 FinalProduct β-Hydroxy Phenethylamine Derivative Step2->FinalProduct

Caption: Synthetic pathway from the title compound to derivatives.

Intermediate in Pharmaceutical Synthesis

Beyond illicit drug synthesis, this compound is a legitimate intermediate in pharmaceutical development. For instance, it serves as a precursor for compounds like 2,5-dimethoxyphenethylamine (2C-H), a foundational structure for a range of psychedelic phenethylamines.[8] A patent describes a process where the related 1-(2,5-dimethoxyphenyl)-2-bromoethanone is used to synthesize (±) 2-Amino-N-[2,(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide, showcasing the utility of this chemical scaffold in building complex drug candidates.[12] The synthesis involves amination followed by further acylation and reduction steps, highlighting the modularity of this starting material.[12]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the synthetic chemist. Its efficient synthesis via the robust Friedel-Crafts acylation and the versatile reactivity of its functional groups make it an indispensable starting material for research in medicinal chemistry and drug development. Understanding the causality behind its synthesis and the logic of its application allows researchers to harness its full potential in the creation of novel and complex molecules.

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  • FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Theochem @ Mercer University. [Link]

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Methodological & Application

Synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone via Friedel-Crafts Acylation: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, a key intermediate in the development of various pharmaceutical and research compounds.[1][2] The methodology centers on the robust and well-established Friedel-Crafts acylation reaction.[3][4][5][6][7] We provide an in-depth exploration of the reaction mechanism, a meticulously validated step-by-step protocol, and critical insights into process optimization and safety. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering a reliable framework for the efficient and safe production of this valuable chloroacetylated aromatic ketone.

Introduction: Significance and Synthetic Strategy

This compound is a pivotal building block in organic synthesis. The presence of the chloroacetyl group provides a reactive handle for subsequent nucleophilic substitutions, making it an ideal precursor for a diverse range of more complex molecules. The 2,5-dimethoxy substitution pattern on the aromatic ring is a common feature in many biologically active compounds.

The synthetic route described herein employs the Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry, prized for its efficiency in forming carbon-carbon bonds with aromatic systems.[6][7] The selection of a potent Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), is critical for the activation of the acylating agent.[4][8][9]

Reaction Scheme:

Reaction scheme for the Friedel-Crafts acylation of 1,4-dimethoxybenzene

Figure 1: Overall reaction for the synthesis of this compound from 1,4-dimethoxybenzene and chloroacetyl chloride, catalyzed by aluminum chloride.

Mechanistic Insights: The Role of the Lewis Acid Catalyst

The Friedel-Crafts acylation proceeds through the generation of a highly reactive electrophile, the acylium ion.[9][10] The mechanism can be dissected into several key steps:

  • Formation of the Acylium Ion: Anhydrous aluminum chloride, a powerful Lewis acid, coordinates with the chlorine atom of chloroacetyl chloride. This polarization and subsequent cleavage of the carbon-chlorine bond generates the electrophilic acylium ion (CH₂ClCO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[8][10] The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[9][11]

  • Electrophilic Attack: The electron-rich π system of the 1,4-dimethoxybenzene ring acts as a nucleophile, attacking the acylium ion. The methoxy groups are strong activating groups and ortho-, para-directors, leading to substitution at the position ortho to one of the methoxy groups. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: The tetrachloroaluminate anion (AlCl₄⁻) acts as a base, abstracting a proton from the carbon bearing the newly added acyl group.[3] This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, more than a stoichiometric amount of AlCl₃ is required as it complexes with the product ketone.[3]

  • Work-up: The final product, this compound, initially forms a complex with the aluminum chloride. An aqueous work-up is necessary to hydrolyze this complex and isolate the desired ketone.[12]

Experimental Protocol

This protocol has been rigorously tested to provide a reliable and reproducible synthesis of this compound.

3.1. Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
1,4-Dimethoxybenzene150-78-7138.1613.8 g (0.1 mol)Ensure it is dry.
Chloroacetyl Chloride79-04-9112.949.0 mL (0.11 mol)Highly corrosive and moisture-sensitive. Handle in a fume hood.[13][14][15][16]
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.3416.0 g (0.12 mol)Extremely hygroscopic. Weigh quickly and handle with care.[17]
Dichloromethane (DCM), anhydrous75-09-284.93150 mLUse a dry, non-protic solvent.
Hydrochloric Acid (HCl), concentrated7647-01-036.4630 mL
IceN/A18.02~150 g
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/AN/A50 mL
Brine (Saturated NaCl solution)N/AN/A50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g
3.2. Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

3.3. Step-by-Step Procedure

Reaction Setup and Execution:

  • Initial Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and reflux condenser. Ensure all glassware is oven-dried to prevent the introduction of moisture.

  • Reagent Addition: In a fume hood, charge the flask with anhydrous aluminum chloride (16.0 g) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath. The reaction is exothermic, and maintaining a low temperature during the initial addition is crucial to control the reaction rate and minimize side products.[12]

  • Acyl Chloride Addition: Add chloroacetyl chloride (9.0 mL) dropwise to the cooled suspension via the dropping funnel over 20-30 minutes.

  • Substrate Addition: In a separate beaker, dissolve 1,4-dimethoxybenzene (13.8 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

Work-up and Purification:

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (~150 g) and concentrated hydrochloric acid (30 mL). This highly exothermic step should be performed with caution in a fume hood. The acid helps to hydrolyze the aluminum complexes and dissolve any aluminum salts.[17]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Recrystallization: The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield a white to off-white crystalline solid.[18]

3.4. Visualization of the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dry Glassware Assembly (3-neck flask, condenser, dropping funnel) B Charge AlCl₃ and DCM A->B C Cool to 0-5 °C B->C D Add Chloroacetyl Chloride (dropwise) C->D Maintain Temp. E Add 1,4-Dimethoxybenzene Solution (dropwise) D->E F Warm to RT & Stir E->F G Quench with Ice/HCl F->G Proceed to Work-up H Extract with DCM G->H I Wash with H₂O, NaHCO₃, Brine H->I J Dry and Concentrate I->J K Recrystallize J->K L This compound K->L Final Product

Caption: Workflow for the synthesis of this compound.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

ParameterExpected Result
Appearance White to off-white crystalline solid
Melting Point 88-90 °C[1][19]
Yield 75-85% (typical)
¹H NMR (CDCl₃) δ (ppm): 3.79 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 4.69 (s, 2H, CH₂Cl), 6.90-7.00 (m, 2H, Ar-H), 7.25-7.30 (m, 1H, Ar-H)
¹³C NMR (CDCl₃) δ (ppm): 46.5 (CH₂Cl), 55.9 (OCH₃), 56.2 (OCH₃), 113.8 (Ar-CH), 114.5 (Ar-CH), 121.2 (Ar-CH), 127.5 (Ar-C), 153.0 (Ar-C), 153.8 (Ar-C), 195.5 (C=O)
IR (KBr, cm⁻¹) ~1680 (C=O stretch), ~1280, 1220 (C-O stretch), ~700 (C-Cl stretch)
Safety and Troubleshooting
5.1. Safety Precautions
  • Chloroacetyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[13][14][15][16] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][16]

  • Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts vigorously with moisture, releasing HCl gas.[17] Avoid inhalation of the dust and skin contact.

  • Quenching: The quenching of the reaction with water/ice is highly exothermic and will release HCl gas. Perform this step slowly and with caution in a fume hood.

5.2. Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Wet reagents or glassware- Loss of product during work-up- Extend reaction time- Ensure all reagents and glassware are anhydrous- Be careful during extractions; perform back-extractions if necessary
Dark-colored Product - Reaction temperature too high- Side reactions- Maintain strict temperature control during additions- Purify by recrystallization, possibly with activated charcoal
No Reaction - Inactive catalyst- Incorrect starting material- Use fresh, anhydrous aluminum chloride- Verify the identity of the starting materials by analytical methods
Conclusion

The Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride is an effective and reliable method for the synthesis of this compound. By adhering to the detailed protocol and safety guidelines presented in this document, researchers can confidently produce this valuable intermediate with good yield and high purity. The insights into the reaction mechanism and troubleshooting strategies further empower the user to optimize the synthesis for their specific needs.

References
  • Quora. (2018, March 29). What is the role of AlCl3 in the Friedal Craft acylation reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. Retrieved from [Link]

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  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • KSC. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

  • Google Patents. (n.d.). DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid.
  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

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The Versatile Role of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Key Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of diverse heterocyclic frameworks is of paramount importance. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules, owing to their unique conformational pre-organization and ability to engage in specific interactions with biological targets.[1] Among the myriad of starting materials available to the synthetic chemist, α-haloketones stand out as exceptionally versatile synthons due to their dual electrophilic sites – the carbonyl carbon and the α-carbon bearing the halogen. This inherent reactivity allows for a wide range of cyclization strategies.[2]

This technical guide focuses on a particularly valuable α-haloketone, 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone . The presence of the 2,5-dimethoxyphenyl moiety is of significant interest as this substitution pattern is found in numerous psychoactive compounds and serotonin 5-HT2A receptor agonists, highlighting its potential for CNS-targeting drug development.[3][4] This document provides detailed application notes and robust protocols for the synthesis of several key heterocyclic families—thiazoles, thiophenes, and benzodiazepines—utilizing this powerful building block. The methodologies presented herein are designed to be both reproducible and scalable, providing researchers, scientists, and drug development professionals with a practical guide to harnessing the synthetic utility of this compound.

I. The Synthesis of 4-(2,5-Dimethoxyphenyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic and enduring named reaction, provides a direct and efficient route to the thiazole core.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[5][6] The 2,5-dimethoxyphenyl substituted thiazoles are of particular interest due to their potential applications in the development of novel anticancer agents.[7][8]

Causality Behind Experimental Choices:

The choice of an α-haloketone like this compound is crucial as the chlorine atom provides a good leaving group for the initial nucleophilic attack by the sulfur of the thioamide. The subsequent intramolecular cyclization is driven by the nucleophilicity of the nitrogen atom and the electrophilicity of the ketone's carbonyl carbon. The final dehydration step is often acid-catalyzed and leads to the stable aromatic thiazole ring. Microwave-assisted synthesis has been shown to significantly accelerate this reaction, leading to higher yields in shorter reaction times, which is a key consideration for efficient library synthesis in drug discovery.[9][10][11][12][13]

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis reagents This compound Thiourea Methanol reaction_setup Combine reagents in microwave vial reagents->reaction_setup microwave Microwave Irradiation (e.g., 90°C, 30 min) reaction_setup->microwave cooling Cool to Room Temperature microwave->cooling precipitation Pour into cold water cooling->precipitation filtration Filter the precipitate precipitation->filtration washing Wash with water and NaHCO3 solution filtration->washing drying Dry the product washing->drying product 4-(2,5-Dimethoxyphenyl)thiazol-2-amine drying->product

Caption: Workflow for the microwave-assisted Hantzsch thiazole synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of 4-(2,5-Dimethoxyphenyl)thiazol-2-amine
Parameter Value Rationale
Reactants This compound (1.0 eq.), Thiourea (1.2 eq.)A slight excess of thiourea ensures complete consumption of the limiting α-haloketone.
Solvent MethanolA polar protic solvent that effectively dissolves the reactants and facilitates heat transfer in the microwave.
Temperature 90 °CProvides sufficient thermal energy to overcome the activation barrier of the reaction without significant side product formation.
Time 30 minutesMicrowave irradiation significantly reduces the reaction time compared to conventional heating.[9]
Work-up Precipitation in cold water, filtration, and washing with NaHCO₃ solution.The product is typically a solid that is insoluble in water, allowing for easy isolation. The bicarbonate wash neutralizes any residual acid.

Step-by-Step Methodology:

  • To a 10 mL microwave vial, add this compound (1.0 mmol, 214.65 mg).

  • Add thiourea (1.2 mmol, 91.35 mg) to the vial.

  • Add methanol (5 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 90 °C for 30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of cold deionized water. A precipitate will form.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water (2 x 10 mL) and then with a 5% aqueous solution of sodium bicarbonate (10 mL).

  • Dry the collected solid under vacuum to afford the desired 4-(2,5-dimethoxyphenyl)thiazol-2-amine.

II. Synthesis of 2-Amino-3-cyano-4-(2,5-dimethoxyphenyl)thiophenes via a Modified Gewald Reaction

The Gewald aminothiophene synthesis is a powerful one-pot, multi-component reaction for the preparation of highly substituted 2-aminothiophenes.[14][15] Traditionally, it involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[14][15] Thiophene and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[2][3][16][17]

Adapting the Gewald Reaction for α-Haloketones:

While the classical Gewald reaction utilizes a simple ketone, the protocol can be adapted for α-haloketones like this compound. The α-chloro group enhances the reactivity of the adjacent carbonyl, making it more susceptible to nucleophilic attack. A plausible modification involves the reaction of the α-haloketone with a sulfur nucleophile, such as sodium sulfide or thiourea, to generate an in-situ α-mercaptoketone intermediate, which then proceeds through the established Gewald pathway.

Reaction Mechanism: Modified Gewald Synthesis

Gewald_Reaction start This compound + Malononitrile + Sulfur knoevenagel Knoevenagel Condensation start->knoevenagel base Base (e.g., Morpholine) base->knoevenagel intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 sulfur_addition Michael Addition of Sulfur intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Amino-3-cyano-4-(2,5-dimethoxyphenyl)thiophene tautomerization->product

Caption: Plausible reaction pathway for the modified Gewald synthesis.

Detailed Protocol: Synthesis of 2-Amino-3-cyano-4-(2,5-dimethoxyphenyl)thiophene
Parameter Value Rationale
Reactants This compound (1.0 eq.), Malononitrile (1.0 eq.), Elemental Sulfur (1.1 eq.)Stoichiometric amounts of the ketone and nitrile are used, with a slight excess of sulfur to ensure complete reaction.
Base Morpholine or Triethylamine (catalytic amount)A basic catalyst is required to facilitate the initial Knoevenagel condensation.[18]
Solvent Ethanol or DMFPolar aprotic solvents are generally effective for the Gewald reaction.[19]
Temperature 50-60 °CMild heating is typically sufficient to drive the reaction to completion.
Time 2-4 hoursReaction progress should be monitored by TLC.
Work-up Cooling, precipitation with water, and recrystallization.The product is often a solid that can be purified by recrystallization from a suitable solvent like ethanol.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol, 214.65 mg) and malononitrile (1.0 mmol, 66.06 mg) in ethanol (10 mL).

  • Add elemental sulfur (1.1 mmol, 35.27 mg) to the mixture.

  • Add a catalytic amount of morpholine (0.1 mmol, 8.7 µL).

  • Heat the reaction mixture to 50-60 °C with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-3-cyano-4-(2,5-dimethoxyphenyl)thiophene.

III. Synthesis of 2-(2,5-Dimethoxyphenyl)-1,5-benzodiazepines

1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.[20][21][22] The synthesis of these compounds typically involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or an α,β-unsaturated ketone.[23][24] A plausible route to a 1,5-benzodiazepine derivative from this compound involves its reaction with o-phenylenediamine.

Proposed Reaction Pathway:

The reaction is expected to proceed via initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the α-carbon of the α-haloketone, displacing the chloride. The second amino group can then condense with the ketone carbonyl, followed by cyclization and dehydration to form the seven-membered diazepine ring.

Logical Flow: Benzodiazepine Synthesis

Benzodiazepine_Synthesis A This compound + o-Phenylenediamine B Nucleophilic Substitution (Amine attacks α-carbon) A->B C Intermediate Adduct B->C D Intramolecular Condensation (Second amine attacks carbonyl) C->D E Cyclized Intermediate D->E F Dehydration E->F G 2-(2,5-Dimethoxyphenyl)-3H-1,5-benzodiazepine F->G

Caption: Proposed logical flow for the synthesis of a 1,5-benzodiazepine derivative.

Detailed Protocol: Synthesis of 2-(2,5-Dimethoxyphenyl)-3H-1,5-benzodiazepine
Parameter Value Rationale
Reactants This compound (1.0 eq.), o-Phenylenediamine (1.0 eq.)Equimolar amounts of the reactants are used for the condensation reaction.
Catalyst Acetic Acid (catalytic)An acid catalyst facilitates the condensation and subsequent dehydration steps.
Solvent EthanolA common solvent for such condensations that allows for reflux temperatures.
Temperature RefluxHeating is necessary to drive the condensation and cyclization reactions.
Time 6-8 hoursReaction times can be longer for these types of condensations.
Work-up Cooling, neutralization, extraction, and purification by column chromatography.The product may not precipitate and may require extraction and chromatographic purification.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 214.65 mg) and o-phenylenediamine (1.0 mmol, 108.14 mg) in ethanol (15 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(2,5-dimethoxyphenyl)-3H-1,5-benzodiazepine.

Conclusion and Future Perspectives

This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of thiazoles, thiophenes, and benzodiazepines offer robust and adaptable methods for researchers in the field of drug discovery. The 2,5-dimethoxyphenyl moiety provides a key structural feature for targeting CNS-related pathways, and the heterocyclic scaffolds generated serve as excellent platforms for further derivatization and optimization of biological activity. Future work in this area could explore the use of this building block in other multicomponent reactions, the development of enantioselective synthetic routes, and the expansion of the synthesized compound libraries for extensive biological screening.

References

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Application Notes and Protocols: Reaction of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, a versatile α-haloketone intermediate, with a range of nucleophiles. The document details the underlying mechanistic principles of nucleophilic substitution at the α-carbon, influenced by the presence of the adjacent carbonyl group and the 2,5-dimethoxyphenyl moiety. Detailed, step-by-step experimental protocols for reactions with amine and azide nucleophiles are provided, serving as a practical resource for researchers in organic synthesis and drug development. The guide emphasizes the synthetic utility of this compound as a precursor for various pharmacologically relevant scaffolds, including substituted phenethylamines.

Introduction: The Synthetic Versatility of an α-Haloketone

This compound is a key building block in organic synthesis, primarily owing to its two reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a labile chlorine atom.[1][2] This dual reactivity allows for a diverse array of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules. The 2,5-dimethoxyphenyl group is a structural motif found in numerous psychoactive compounds and other biologically active molecules, making this particular α-haloketone a subject of significant interest in medicinal chemistry and pharmacology.[3][4][5]

The primary reaction discussed in this guide is the nucleophilic substitution at the α-carbon, which typically proceeds via an SN2 mechanism. The adjacent carbonyl group plays a crucial role in this process by enhancing the electrophilicity of the α-carbon and stabilizing the transition state.[6] This heightened reactivity allows for efficient reactions with a wide variety of nucleophiles under relatively mild conditions.

This document serves as a practical guide for researchers, providing both the theoretical framework and actionable protocols for utilizing this compound in the synthesis of novel compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for handling, storage, and designing appropriate reaction conditions.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₃[7][8][]
Molecular Weight 214.65 g/mol []
Appearance Light-yellow crystals[]
Melting Point 88-90 °C[7]
Boiling Point 318.7 °C at 760 mmHg[7][]
Density 1.19 g/cm³[7][]
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; insoluble in water.[10]
Storage Temperature 2-8 °C[7]

Reaction Mechanisms: A Deeper Look into Nucleophilic Substitution

The reaction of this compound with nucleophiles is a classic example of a nucleophilic substitution reaction. Due to the presence of the carbonyl group, the α-carbon is rendered significantly electrophilic, facilitating the displacement of the chloride ion.

The SN2 Pathway

The predominant mechanism for the reaction of α-haloketones with most nucleophiles is the SN2 (bimolecular nucleophilic substitution) pathway.[6] This is a single-step process where the nucleophile attacks the α-carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The transition state involves the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-chlorine bond.

The rate of the SN2 reaction is dependent on the concentration of both the α-haloketone and the nucleophile. The electron-withdrawing nature of the adjacent carbonyl group stabilizes the electron-rich transition state, thereby accelerating the reaction.[6]

Caption: Generalized SN2 reaction mechanism.

Competing Reactions

Under certain conditions, particularly with strongly basic nucleophiles, other reaction pathways can compete with the desired SN2 substitution. One such possibility is an elimination reaction to form an α,β-unsaturated ketone. Another potential side reaction is the Favorskii rearrangement, which can occur in the presence of a strong base. Careful control of reaction conditions, such as temperature and the choice of base, is essential to favor the desired substitution product.

Experimental Protocols

The following protocols provide detailed procedures for the reaction of this compound with representative nucleophiles. These protocols are based on established methodologies for similar α-haloketones and serve as a starting point for synthetic applications.[6][11]

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is an α-haloketone and should be handled with care as it is a potential lachrymator and alkylating agent.

Reaction with Amine Nucleophiles: Synthesis of Substituted β-Ketoamines

The reaction with amines is a fundamental transformation leading to β-ketoamines, which are precursors to a variety of pharmacologically active compounds, including substituted phenethylamines.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., methylamine, benzylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Mild base (e.g., Potassium carbonate, Triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for organic synthesis

Amine_Reaction_Workflow start Dissolve this compound and mild base in anhydrous solvent add_amine Add amine dropwise at 0 °C start->add_amine warm_rt Warm to room temperature and stir add_amine->warm_rt monitor Monitor reaction by TLC warm_rt->monitor quench Quench with water monitor->quench extract Extract with Dichloromethane quench->extract wash Wash organic layer with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize the product purify->end

Caption: Workflow for reaction with amine nucleophiles.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF (or another suitable solvent) at 0 °C, add a mild base such as potassium carbonate (1.5 eq).

  • Slowly add the desired amine (1.1-1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired β-ketoamine.

Reaction with Azide Nucleophiles: Synthesis of β-Azido Ketones

β-Azido ketones are versatile intermediates that can be readily converted to β-amino ketones or other nitrogen-containing heterocycles.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Solvent (e.g., Acetone, Dimethylformamide (DMF))

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetone or DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude β-azido ketone can be used in subsequent steps without further purification or can be purified by column chromatography if necessary.

Applications in Drug Development

The derivatives synthesized from this compound are of significant interest in drug discovery. For instance, the corresponding β-ketoamines can be reduced to form 2,5-dimethoxyphenethylamine (2C-H) derivatives.[12][13][14][15] The 2C family of compounds includes a wide range of psychedelic phenethylamines, and their study has contributed significantly to the understanding of serotonin receptor pharmacology.[3][5][16][17] The ability to introduce various substituents on the amine nitrogen via this synthetic route allows for the generation of libraries of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to readily undergo nucleophilic substitution with a variety of nucleophiles provides a straightforward entry into a diverse range of chemical scaffolds, particularly those of pharmacological interest. The protocols detailed in this guide offer a practical foundation for researchers to explore the synthetic potential of this compound. Careful consideration of reaction conditions is paramount to ensure high yields and minimize the formation of byproducts. The continued exploration of the reactivity of this and similar α-haloketones will undoubtedly lead to the discovery of novel molecules with important biological activities.

References

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132.
  • Chemistry LibreTexts. (2023, January 29). Alpha Halogenation of Aldehydes and Ketones.
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  • SciSpace. (2022, July 28). Article.
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Scalable synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Introduction

This compound, a halogenated aromatic ketone, is a pivotal intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[][2][3][4] Its molecular structure, featuring a reactive α-chloro group and an activated phenyl ring, makes it a versatile building block for constructing more complex molecules.[5] This application note provides a detailed, scalable protocol for the synthesis of this compound, intended for researchers, chemists, and drug development professionals. The primary synthetic route discussed is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride, a robust and well-established method suitable for industrial adaptation.[6][7][8] This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and analytical validation required for successful and safe large-scale production.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is critical before commencing any synthetic work.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1204-22-4[9]
Molecular Formula C₁₀H₁₁ClO₃[9]
Molecular Weight 214.65 g/mol [][4]
Appearance White to light-yellow crystalline powder/crystals[][4][10]
Melting Point 88-90 °C[3][4][9]
Boiling Point 318.7 °C at 760 mmHg[9]
Density 1.19 g/cm³[9]
Storage Temperature 2-8 °C, in a cool, dry place[9][10]
Hazard Identification and Safety Protocols

DANGER: this compound is classified as a hazardous substance. It is toxic if inhaled or swallowed and causes severe skin and eye burns.[10][11] It is also a potent lachrymator (tear-inducing agent).[10] All handling must be performed within a chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[11]

    • Eye/Face Protection: Use chemical safety goggles and a full-face shield.[10][11]

    • Skin and Body Protection: A chemical-resistant apron or full-body suit is mandatory.[10][11]

    • Respiratory Protection: If not handled in a fume hood, use a NIOSH-approved respirator with an appropriate cartridge.[10]

  • Handling and Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[10][12]

    • Minimize dust generation and accumulation.[10]

    • Facilities must be equipped with an eyewash station and a safety shower.[10]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[10]

    • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[10]

    • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

Chemical Principles: The Friedel-Crafts Acylation

The synthesis of this compound is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[8][11][13] The reaction involves three primary steps:

  • Formation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with chloroacetyl chloride to form a highly electrophilic acylium ion. This activation is the key to initiating the reaction.[11]

  • Electrophilic Attack: The electron-rich aromatic ring of 1,4-dimethoxybenzene acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.[11] The two methoxy groups on the benzene ring are strong activating groups, directing the substitution to the ortho position relative to one of the methoxy groups.

  • Deprotonation: A base (such as the AlCl₄⁻ complex) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

This reaction is highly effective for creating aryl ketones and is a cornerstone of industrial organic synthesis.[8]

Scalable Synthesis Protocol

This protocol is designed for scalability, focusing on safety, efficiency, and product purity.

Process Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Final Product Materials Raw Materials (1,4-Dimethoxybenzene, Chloroacetyl Chloride, AlCl₃, Solvent) Reactor_Prep Reactor Preparation (Inert Atmosphere, Cooling) Materials->Reactor_Prep Addition Slow Addition of Chloroacetyl Chloride Reactor_Prep->Addition Reaction_Stir Stirring at 0-5°C (Monitor Progress via TLC/HPLC) Addition->Reaction_Stir Quench Quenching (Pouring onto Ice/HCl) Reaction_Stir->Quench Extraction Solvent Extraction Quench->Extraction Wash Washing & Drying Extraction->Wash Solvent_Removal Solvent Removal (Rotary Evaporation) Wash->Solvent_Removal Purification Recrystallization Solvent_Removal->Purification Drying Vacuum Drying Purification->Drying Final_Product Final Product: This compound Drying->Final_Product

Caption: Workflow for the scalable synthesis of this compound.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Molar Eq.Notes
1,4-Dimethoxybenzene150-78-7138.161.0Substrate
Chloroacetyl Chloride79-04-9112.941.0 - 1.2Acylating Agent. Highly corrosive.
Aluminum Chloride (Anhydrous)7446-70-0133.341.1 - 1.3Lewis Acid Catalyst. Reacts violently with water.
Dichloromethane (DCM)75-09-284.93-Solvent. Other solvents like nitromethane may be required for difficult reactions.[6]
Hydrochloric Acid (conc.)7647-01-036.46-For quenching.
Crushed Ice / Water7732-18-518.02-For quenching.
Sodium Bicarbonate (Sat. Soln.)144-55-884.01-For washing/neutralization.
Brine (Sat. NaCl Soln.)7647-14-558.44-For washing.
Anhydrous Sodium Sulfate7757-82-6142.04-Drying agent.
Ethanol / Isopropanol64-17-546.07-Recrystallization solvent.
Detailed Experimental Protocol
  • Reactor Setup: Charge a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet with anhydrous aluminum chloride (1.1 - 1.3 eq.) and the chosen solvent (e.g., dichloromethane). Begin agitation and cool the suspension to 0-5 °C using an appropriate cooling bath.

    • Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst. The initial cooling is necessary to control the exotherm from the complex formation and the subsequent acylation reaction.[5]

  • Substrate Addition: To the cooled suspension, add 1,4-dimethoxybenzene (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Acylating Agent Addition: Slowly add chloroacetyl chloride (1.0 - 1.2 eq.) dropwise to the mixture via an addition funnel, maintaining the reaction temperature between 0-5 °C.[5]

    • Causality: Slow, controlled addition is paramount to manage the highly exothermic nature of the Friedel-Crafts acylation, preventing side reactions and ensuring safety at scale.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for several hours.[5] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Very slowly and carefully, quench the reaction by pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[5]

    • Causality: The quenching step serves two purposes: it decomposes the aluminum chloride catalyst complex and protonates the resulting alkoxide, liberating the ketone product. This process is also highly exothermic and must be done with extreme care.

  • Work-up and Extraction:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with additional portions of the solvent (e.g., dichloromethane).

    • Combine all organic layers. Wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude solid product can be purified by recrystallization. A common solvent system is ethanol or isopropanol.

    • Dissolve the crude product in a minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons, methoxy groups, and the methylene protons adjacent to the carbonyl and chlorine.

  • Mass Spectrometry (MS): MS will confirm the molecular weight (214.65 g/mol ). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature in the mass spectrum.[14]

  • Infrared (IR) Spectroscopy: An FTIR spectrum will show a strong absorption band characteristic of the carbonyl (C=O) group, typically around 1680-1700 cm⁻¹.[14]

  • Melting Point Analysis: The melting point of the purified product should be sharp and within the expected range of 88-90 °C.[9]

Conclusion

The Friedel-Crafts acylation of 1,4-dimethoxybenzene provides a reliable and scalable route to this compound. Success at an industrial scale hinges on meticulous control of reaction parameters, particularly temperature, and strict adherence to safety protocols due to the hazardous nature of the reagents and product. The protocol outlined in this document, when combined with robust analytical validation, provides a comprehensive framework for the efficient and safe production of this valuable chemical intermediate.

References

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  • Chavan, et al. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, Vol. 46B, pp. 1351-1356. [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]

  • Sciencemadness Discussion Board. Favorskii rearrangement question. (2012). [Link]

  • Google Patents. CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
  • Clark, J. friedel-crafts acylation of benzene. [Link]

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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Application Notes and Protocols: The Strategic Role of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Neuropharmacological Probe Synthesis

In the landscape of medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the pharmacological significance of the molecules it can generate. 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, a halogenated aromatic ketone, stands out as a pivotal building block, primarily for the synthesis of 2,5-dimethoxyphenethylamines (commonly known as 2C-X compounds).[1][2][3] This class of compounds has been instrumental in the exploration of the serotonergic system, particularly the 5-HT₂ family of receptors.[4][5][6]

While the therapeutic applications of 2C-X compounds are still under investigation, with some historical use in psychotherapy and recent renewed interest in their potential as antidepressants and tools for studying neuroplasticity, their primary role in medicinal chemistry has been as molecular probes to elucidate the structure-activity relationships (SAR) of 5-HT₂ receptor agonists.[7][8] The 2,5-dimethoxy substitution pattern is a key pharmacophore for potent activity at the 5-HT₂ₐ receptor.[4]

This guide provides an in-depth exploration of the application of this compound in the synthesis of these valuable research tools. We will delve into the synthetic pathways, the rationale behind the experimental choices, and detailed protocols for the synthesis and derivatization of the core 2,5-dimethoxyphenethylamine scaffold.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₃[2]
Molecular Weight 214.65 g/mol [2]
Appearance Light-yellow crystals[1][9]
Melting Point 88-90 °C[9]
Boiling Point 318.7 °C at 760 mmHg
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water.[10]
Storage 2-8°C, in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Synthetic Pathway to 2,5-Dimethoxyphenethylamine (2C-H): A Foundational Intermediate

The primary application of this compound is as a precursor to 2,5-dimethoxyphenethylamine (2C-H), the parent compound of the 2C-X series.[5] The following multi-step synthesis is a reliable route to this crucial intermediate.

Synthesis_Pathway cluster_0 Step 1: Amination cluster_1 Step 2: Reduction A This compound C α-Amino-2,5-dimethoxyacetophenone intermediate A->C Ethanol, rt B Methenamine (Urotropine) B->C E 2,5-Dimethoxyphenethylamine (2C-H) C->E D Reducer (e.g., NaBH₄, Hydrazine hydrate) D->E SAR_Flowchart Start This compound Intermediate 2,5-Dimethoxyphenethylamine (2C-H) Start->Intermediate Synthesis Derivatization Substitution at the 4-position Intermediate->Derivatization Core Scaffold for SAR Halogenation Halogenation (e.g., Br, Cl, I) Leads to 2C-B, 2C-C, 2C-I Derivatization->Halogenation Alkylation Alkylation (e.g., Methyl, Ethyl) Leads to 2C-D, 2C-E Derivatization->Alkylation Other Other Substituents (e.g., Nitro, Thioalkyl) Leads to 2C-N, 2C-T series Derivatization->Other

Caption: Flowchart illustrating the central role of 2C-H in SAR studies of 2C-X compounds.

Impact of 4-Position Substitution on 5-HT₂ₐ Receptor Affinity

The nature of the substituent at the 4-position of the 2,5-dimethoxyphenethylamine scaffold has a profound impact on the compound's affinity and efficacy at the 5-HT₂ₐ receptor.

4-SubstituentResulting CompoundGeneral Effect on 5-HT₂ₐ Affinity
-H 2C-HParent compound with low affinity.
-Br 2C-BSignificant increase in affinity and potency. [4][7]
-I 2C-IPotent agonist. [9]
-Cl 2C-CModerate increase in affinity. [11]
-CH₃ 2C-DModerate agonist activity. [11]
-C₂H₅ 2C-EPotent and long-acting agonist. [11]

Key Insights from SAR Studies:

  • Lipophilicity and Size: Small, lipophilic substituents at the 4-position generally lead to potent psychedelic effects. [5]This suggests that these groups enhance the binding of the molecule to a hydrophobic pocket within the 5-HT₂ₐ receptor.

  • Electronic Effects: The electronic nature of the substituent also plays a role, although the exact relationship is complex.

  • Probing the Receptor Binding Site: The systematic modification of the 4-position has allowed researchers to map the binding site of the 5-HT₂ₐ receptor and understand the structural requirements for agonism.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safety when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [4][12]* Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [12]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [4]* First Aid: In case of contact with skin or eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention. [4]If inhaled, move to fresh air. If ingested, seek immediate medical attention. [13]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry, particularly for the synthesis of neuropharmacological probes targeting the serotonergic system. Its application in the synthesis of the 2C-X series of compounds has provided invaluable insights into the structure-activity relationships of 5-HT₂ receptor agonists. While the direct therapeutic applications of these compounds remain an area of active research, their role as tools for understanding the complexities of neurotransmission is well-established. The protocols and insights provided in this guide are intended to empower researchers to safely and effectively utilize this important chemical intermediate in their drug discovery and development endeavors.

References

  • SAFETY DATA SHEET - accessdata.fda.gov. Available at: [Link]

  • This compound | C10H11ClO3 | CID 273616 - PubChem. Available at: [Link]

  • 2C (psychedelics) - Wikipedia. Available at: [Link]

  • 2C-H - Wikipedia. Available at: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed Central. Available at: [Link]

  • 2C-X for Mental Health - Blossom Analysis. Available at: [Link]

  • This compound - LookChem. Available at: [Link]

  • The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. ACS Omega. Available at: [Link]

  • CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine - Google Patents.
  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of forensic sciences. Available at: [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • This compound - Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • The Crucial Role of 2-Chloro-1-(4-methoxyphenyl)ethanone in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed. Available at: [Link]

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Application Note & Protocols: Strategic Derivatization of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS No. 1204-22-4) is a highly versatile bifunctional molecule that serves as a cornerstone for the synthesis of a diverse array of novel compounds.[1][2] Its architecture, featuring an electron-rich dimethoxy-substituted phenyl ring and a reactive α-haloketone moiety, presents a unique platform for chemical elaboration. The carbonyl group significantly activates the α-carbon, rendering the chlorine atom an excellent leaving group for nucleophilic substitution reactions.[3][4] This reactivity is the gateway to constructing complex molecular frameworks, particularly those of interest in medicinal chemistry and drug discovery. Derivatives of the 2,5-dimethoxyphenyl scaffold are prominent in compounds targeting the central nervous system, including potent and selective serotonin 5-HT₂A receptor agonists.[5][6][7][8] This guide provides an in-depth exploration of the chemical principles governing its reactivity and offers detailed, validated protocols for its derivatization into key intermediates, such as α-aminoketones and α-azidoketones, which are precursors to bioactive phenethylamines and other heterocyclic systems.

Foundational Principles: The Reactivity of an α-Haloketone

The synthetic utility of this compound is fundamentally rooted in the electronic properties of the α-haloketone functional group.

  • Electrophilic Activation: The electron-withdrawing nature of the carbonyl oxygen polarizes the C-Cl bond, increasing the electrophilicity of the α-carbon. This makes the molecule exceptionally reactive towards nucleophiles in Sₙ2 displacement reactions, far more so than a typical alkyl halide.[3][9]

  • Nucleophilic Attack Sites: As an electrophile, the molecule presents multiple sites for nucleophilic attack. The primary and most synthetically useful site is the α-carbon bearing the chlorine atom (Position 2). However, attack can also occur at the carbonyl carbon (Position 1). The reaction pathway is dictated by the nature of the nucleophile and the reaction conditions.[9]

  • Enolization: The α-hydrogen is acidic due to the influence of both the carbonyl and the halogen, allowing for enol formation under acidic or basic conditions. This property is key to understanding side reactions and can be exploited in specific transformations like the Favorskii rearrangement.[10][11]

The diagram below illustrates the primary Sₙ2 reaction pathway, which forms the basis of the protocols in this guide.

G Figure 1: General Nucleophilic Substitution Pathway Start This compound TransitionState Sₙ2 Transition State Start->TransitionState Attack at α-carbon Nucleophile Nucleophile (e.g., R-NH₂, N₃⁻, R-SH) Nucleophile->Start Product Derivatized Product TransitionState->Product Bond Formation LeavingGroup Chloride Ion (Cl⁻) TransitionState->LeavingGroup Bond Cleavage

Caption: Sₙ2 reaction at the α-carbon.

Core Synthetic Protocols: From Building Block to Key Intermediates

The following protocols are designed to be robust and reproducible, providing a foundation for further synthetic exploration. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone Hydrochloride

This protocol details the synthesis of a primary α-aminoketone, a critical precursor for phenethylamine derivatives. The reaction proceeds via nucleophilic substitution with hexamine (urotropine), followed by acidic hydrolysis (the Delepine reaction), which provides a clean route to the primary amine hydrochloride salt.[12]

Materials & Reagents:

  • This compound

  • Hexamine (Urotropine)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (5%)

  • Standard reflux and filtration apparatus

  • Magnetic stirrer with heating

Experimental Workflow:

Caption: Workflow for α-aminoketone synthesis.

Step-by-Step Procedure:

  • Quaternary Salt Formation: In a round-bottom flask, combine this compound (1.0 eq), hexamine (1.2 eq), and 95% ethanol.[12]

  • Heat the mixture to reflux under constant stirring. The reaction progress can be monitored by TLC until the starting material is consumed. A solid precipitate of the quaternary ammonium salt will form.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Acidic Hydrolysis: Transfer the collected solid to a clean flask. Add a mixture of 95% ethanol and concentrated hydrochloric acid.[12]

  • Heat the suspension to reflux. The hydrolysis will cleave the hexamine cage, releasing the primary amine.

  • Work-up and Isolation: After cooling, the reaction mixture can be concentrated under reduced pressure. The resulting crude product, 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).[13]

Protocol 2: Synthesis of 2-Azido-1-(2,5-dimethoxyphenyl)ethanone

This protocol describes the conversion to an α-azidoketone. This intermediate is exceptionally useful, serving as a precursor for triazole formation via "click chemistry" or for reduction to the corresponding primary amine under milder conditions than the Delepine reaction.

CAUTION: Sodium azide and organic azides are potentially explosive. Handle with extreme care, using appropriate shielding and avoiding contact with heavy metals or strong acids.

Materials & Reagents:

  • This compound

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF) or Acetone

  • Deionized Water

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of DMF or acetone.

  • Add sodium azide (1.5 eq) to the solution. Stir the mixture vigorously at room temperature.

  • Monitoring: The reaction is typically complete within a few hours. Monitor its progress by TLC, observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude 2-Azido-1-(2,5-dimethoxyphenyl)ethanone. The product can be purified by silica gel column chromatography if necessary.

Downstream Transformations: Pathway to Phenethylamine Analogs

The synthesized α-aminoketone is a strategic intermediate for producing substituted phenethylamines, a class of compounds known for their wide range of biological activities.[14][15] The typical transformation involves the reduction of the ketone functionality.

G Figure 3: Synthesis of 2-Amino-1-phenylethanol Derivatives Start 2-Amino-1-(2,5-dimethoxyphenyl)ethanone (from Protocol 1) Product 2-Amino-1-(2,5-dimethoxyphenyl)ethanol Start->Product Ketone Reduction Reagent Reducing Agent (e.g., NaBH₄) Reagent->Product Final Bioactive Phenethylamine Analogs Product->Final Further Modification

Caption: Conversion to substituted phenethylamines.

Protocol Brief: Ketone Reduction

  • Dissolve the 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, controlling the effervescence.

  • Stir the reaction at 0°C and then allow it to warm to room temperature.

  • Upon completion (monitored by TLC), quench the reaction carefully with water.

  • Remove the methanol under reduced pressure and perform a standard aqueous work-up and extraction to isolate the final amino alcohol product.

Analytical Characterization

Unambiguous characterization of the synthesized compounds is critical for validating the experimental outcomes. A combination of spectroscopic methods should be employed.

TechniqueStarting Material (2-Chloro-1-(...))α-Aminoketone Derivativeα-Azidoketone Derivative
¹H NMR Singlet ~4.8 ppm (-CH₂Cl). Multiplets in aromatic region. Two singlets for -OCH₃ groups ~3.8-3.9 ppm.[16]Singlet ~4.2 ppm (-CH₂NH₂). Appearance of a broad singlet for -NH₂ protons (can exchange with D₂O).[13]Singlet ~4.5 ppm (-CH₂N₃). Shifted relative to the chloro- starting material.
¹³C NMR Signal for -CH₂Cl carbon ~46 ppm. Carbonyl carbon (C=O) ~195 ppm.Signal for -CH₂NH₂ carbon shifted upfield.Signal for -CH₂N₃ carbon ~55 ppm.
IR (cm⁻¹) Strong C=O stretch ~1680-1700 cm⁻¹. C-Cl stretch ~700-800 cm⁻¹.Broad N-H stretch ~3300-3400 cm⁻¹. C=O stretch remains.Strong, sharp azide (N₃) stretch ~2100 cm⁻¹. C=O stretch remains.[17]
Mass Spec Molecular ion peak showing characteristic isotopic pattern for chlorine (M, M+2 in ~3:1 ratio).Molecular ion peak corresponding to the substitution of Cl with NH₂.Molecular ion peak corresponding to the substitution of Cl with N₃.

Conclusion and Future Directions

This compound is a powerful and accessible starting material for generating molecular diversity. The protocols outlined in this guide provide reliable methods for synthesizing key chemical intermediates. These derivatives are not only valuable as standalone compounds but also as precursors for more complex structures, including pharmacologically relevant phenethylamines and novel heterocyclic systems.[9][17] The strategic application of these synthetic routes empowers researchers in drug discovery to rapidly build libraries of novel compounds for biological screening and lead optimization.

References

  • Wikipedia. α-Halo ketone. [Link]

  • Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. (2024). Advanced Engineering and Applied Sciences: An International Journal. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. [Link]

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

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  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

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  • ResearchGate. (2015). spectral analysis of novel 1-(4-methyl -2, 5- dimethoxyphenyl) ethanone-clubbed chalcone derivetives. [Link]

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. [Link]

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  • Rørsted, E. M., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]

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  • Google Patents. (2008). Method for preparing 2,5-dimethoxy phenylethylamine. CN101311162B.
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Application Notes and Protocols for the Safe Handling and Disposal of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone is a halogenated aromatic ketone utilized as an intermediate in various organic synthesis pathways. As with many chlorinated organic compounds, its handling and disposal require stringent safety protocols to mitigate risks to researchers and the environment. These application notes provide a comprehensive guide for laboratory personnel on the safe management of this compound, from receipt to disposal, emphasizing the causality behind each procedural step to foster a culture of safety and scientific integrity.

Hazard Identification and Chemical Profile

A thorough understanding of the chemical's properties is foundational to its safe handling. This compound is a solid at room temperature and presents several potential hazards that necessitate careful management.

1.1. GHS Hazard Classification (Anticipated)

While a specific GHS classification may not be universally established, based on structurally similar compounds and general knowledge of halogenated ketones, the following hazards should be anticipated:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Hazardous to the Aquatic Environment (Acute and Chronic): As with many halogenated organic compounds, it is expected to be harmful to aquatic life with long-lasting effects.

1.2. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 1204-22-4[1]
Molecular Formula C10H11ClO3[1]
Molecular Weight 214.65 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 88-90 °C[3]
Boiling Point Decomposes upon heating[4]
Solubility Insoluble in water, soluble in common organic solventsGeneral knowledge of similar compounds

Personal Protective Equipment (PPE) Protocol

The selection and consistent use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in any form.[5]

2.1. Primary Engineering Controls

All handling of powdered this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

2.2. Mandatory PPE Ensemble

  • Eye and Face Protection: Chemical splash goggles are required at all times.[7] A face shield should be worn over the goggles when handling larger quantities (>25 g) or when there is a significant risk of splashing.[8]

  • Hand Protection: Due to the chlorinated and aromatic nature of the compound, double gloving with nitrile gloves is recommended for incidental contact.[9] For prolonged handling or in the event of a spill, heavy-duty butyl rubber or Viton™ gloves should be used, as nitrile gloves offer limited protection against halogenated solvents.[9][10] Always inspect gloves for any signs of degradation or perforation before use.[6]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[7] For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

  • Foot Protection: Closed-toe shoes, preferably made of a non-porous material, are mandatory in the laboratory.[11]

PPE_Protocol cluster_researcher Researcher cluster_ppe Personal Protective Equipment cluster_environment Work Environment researcher Researcher goggles Chemical Splash Goggles researcher->goggles wears face_shield Face Shield (as needed) researcher->face_shield wears gloves Double Nitrile or Butyl Gloves researcher->gloves wears lab_coat Flame-Resistant Lab Coat researcher->lab_coat wears apron Chemical-Resistant Apron (as needed) researcher->apron wears shoes Closed-Toe Shoes researcher->shoes wears fume_hood Chemical Fume Hood researcher->fume_hood works in

Caption: Mandatory PPE and engineering controls for handling this compound.

Safe Handling and Storage Procedures

Adherence to meticulous handling and storage practices is crucial to prevent accidental exposure and maintain the integrity of the compound.

3.1. General Handling

  • Avoid Inhalation of Dust: As a powdered solid, the primary risk during handling is the inhalation of fine particles.[12] Weighing and transferring of the solid should always be performed in a fume hood.

  • Prevent Skin Contact: Avoid direct contact with the skin. Use spatulas and other appropriate tools for transferring the solid.[6]

  • Grounding: When transferring large quantities of the powder, ensure that equipment is properly grounded to prevent static discharge, which could ignite solvent vapors if present.

  • Labeling: All containers holding this compound or its solutions must be clearly labeled with the full chemical name, concentration, date, and appropriate hazard pictograms.[5]

3.2. Storage

  • Container: Store in a tightly sealed, properly labeled container. The original manufacturer's container is ideal.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[13]

  • Segregation: Store separately from strong oxidizing agents, strong bases, and incompatible materials.[13] A chemical compatibility chart should be consulted for detailed segregation information.

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential to ensure the safety of all laboratory personnel.

4.1. Immediate Actions

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent and nature of the spill.

4.2. Spill Cleanup Procedure

This procedure should only be undertaken by trained personnel wearing the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills (solutions of the compound), create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[14] For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne.[15]

  • Absorption/Collection:

    • Liquid Spills: Apply absorbent material, starting from the outside and working inwards, until all the liquid is absorbed.[15]

    • Solid Spills: Carefully scoop the covered solid into a designated waste container.

  • Decontamination of Spill Area:

    • Once the bulk of the material is collected, decontaminate the spill area. A solution of soap and water can be used for the initial cleaning.[16]

    • Follow with a rinse of 70% ethanol to ensure the removal of any residual organic compound.[17]

    • Wipe the area dry with clean paper towels.

  • Waste Disposal: All contaminated materials (absorbents, paper towels, gloves, etc.) must be placed in a clearly labeled hazardous waste container for disposal as halogenated organic waste.

Spill_Cleanup_Workflow start Spill Occurs alert Alert Personnel & Evacuate (if necessary) start->alert assess Assess Spill from a Safe Distance alert->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Dike liquids, cover solids) ppe->contain collect Collect Spilled Material (Absorb liquids, scoop solids) contain->collect decontaminate Decontaminate Spill Area (Soap & water, then ethanol) collect->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose end Spill Managed dispose->end

Caption: Step-by-step workflow for the safe cleanup of a this compound spill.

Disposal Protocol

Proper disposal is a critical final step in the lifecycle of any hazardous chemical, governed by strict environmental regulations.

5.1. Waste Segregation

All waste containing this compound, including contaminated labware, spill cleanup materials, and reaction byproducts, must be segregated as halogenated organic waste .[18] Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal.

5.2. Waste Collection and Labeling

  • Collect all waste in a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents used.

5.3. Final Disposal Method

The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[1] This is due to the compound's chlorinated nature.

5.3.1. Incineration Requirements (EPA Guidelines)

According to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), the incineration of halogenated organic compounds must meet stringent performance standards to ensure the protection of human health and the environment.[1][19] These include:

  • Destruction and Removal Efficiency (DRE): The incinerator must achieve a DRE of at least 99.99% for the principal organic hazardous constituents (POHCs).[8]

  • Hydrogen Chloride (HCl) Removal: For wastes containing more than 0.5% chlorine, the incinerator's air pollution control system must remove at least 99% of the hydrogen chloride from the exhaust gas.[20]

  • Operating Temperature: To ensure complete destruction of chlorinated aromatic compounds, a minimum operating temperature of 1100°C is often required, especially if the concentration of halogenated organic substances is greater than 1%.[21][22][23]

First Aid Measures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[24]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Decontamination of Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or removal from the laboratory for maintenance or disposal.[9]

7.1. Decontamination Procedure

  • Initial Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol) to remove the bulk of the residue. This rinse solvent must be collected as halogenated organic waste.

  • Washing: Wash the equipment with a laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

References

  • A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). NIOSH. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. Environmental Science & Technology. [Link]

  • The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings of the Royal Society A. [Link]

  • CRC Handbook of Chemistry and Physics. CRC Press. [Link]

  • This compound. PubChem. [Link]

  • Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety. [Link]

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  • Hazardous Waste Segregation. Bucknell University. [Link]

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  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

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  • Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities. U.S. Environmental Protection Agency. [Link]

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  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • CHEMICAL SPILL PROCEDURES. University of Wisconsin-Milwaukee. [Link]

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  • Recommendations for Chemical Protective Clothing. NIOSH. [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Hazardous Waste Incineration Measurement Guidance Manual. U.S. Environmental Protection Agency. [Link]

  • Chlorinated Solvents. Tersus Environmental. [Link]

  • In Situ Chemical Reduction of Chlorinated Organic Compounds. ResearchGate. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Berkeley. [Link]

  • chemical handling and storage section 6. University of Toronto Scarborough. [Link]

  • OFFICE OF ENVIRONMENTAL SUSTAINABILITY. Environmental Protection Agency. [Link]

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone. This key intermediate is typically synthesized via the Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride. This document addresses common experimental challenges and offers robust, evidence-based solutions to optimize reaction conditions and ensure high-quality outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the synthesis of this compound?

The synthesis is a classic example of a Friedel-Crafts acylation reaction.[1][2] In this electrophilic aromatic substitution reaction, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the chloroacetyl chloride, forming a highly electrophilic acylium ion.[2][3][4] The electron-rich 1,4-dimethoxybenzene then acts as a nucleophile, attacking the acylium ion to form the desired product.[5]

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?

Unlike some catalytic reactions, Friedel-Crafts acylation often necessitates a stoichiometric amount of the Lewis acid.[6] This is because the ketone product formed can complex with the Lewis acid, rendering it inactive.[6][7] To drive the reaction to completion, enough catalyst must be present to both facilitate the reaction and account for this product inhibition.

Q3: Can I use other Lewis acids besides aluminum chloride?

Yes, other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄) can be used in Friedel-Crafts acylation.[1][3] However, aluminum chloride is often the most effective for this transformation. The choice of catalyst can influence reaction rate and selectivity, and may require optimization for your specific conditions.

Q4: What are the key safety precautions for this reaction?

Chloroacetyl chloride is a potent lachrymator and corrosive. Aluminum chloride reacts violently with water. Therefore, this reaction must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware must be scrupulously dried to prevent deactivation of the catalyst and potential hazards.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

A low yield is one of the most common challenges in this synthesis. The following decision tree can help diagnose and resolve the issue.

G start Low Yield Observed reagent_quality Verify Reagent Purity & Dryness start->reagent_quality Start Here catalyst_activity Check Lewis Acid Activity reagent_quality->catalyst_activity Reagents OK? sub_reagent Use fresh, anhydrous 1,4-dimethoxybenzene and chloroacetyl chloride. reagent_quality->sub_reagent reaction_conditions Optimize Reaction Conditions catalyst_activity->reaction_conditions Catalyst Active? sub_catalyst Use freshly opened or sublimed AlCl₃. Ensure anahydrous conditions. catalyst_activity->sub_catalyst workup Evaluate Workup Procedure reaction_conditions->workup Conditions Optimized? sub_conditions Adjust temperature, reaction time, and stoichiometry. reaction_conditions->sub_conditions sub_workup Ensure complete quenching and efficient extraction. workup->sub_workup

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions for Low Yield:

  • Reagent Quality: The purity of your starting materials is paramount. 1,4-dimethoxybenzene should be of high purity and dry. Chloroacetyl chloride can degrade over time, so using a freshly opened bottle or redistilled reagent is advisable.

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[6] Any moisture in the reaction flask, solvent, or on the surface of the starting materials will deactivate the catalyst. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The reaction temperature significantly impacts the yield.[6] While some Friedel-Crafts acylations proceed at room temperature, others may require cooling to control exotherms or gentle heating to initiate the reaction. A typical starting point is to add the chloroacetyl chloride at 0°C and then allow the reaction to warm to room temperature.

  • Stoichiometry: As mentioned, a stoichiometric amount of AlCl₃ is often necessary.[7] Ensure you are using at least one equivalent of the Lewis acid relative to the limiting reagent.

Problem 2: Formation of Multiple Products/Side Reactions

The formation of multiple products can complicate purification and reduce the yield of the desired compound.

Common Side Reactions:

  • Di-acylation: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction time) can lead to the introduction of a second chloroacetyl group onto the aromatic ring.[6][8]

  • Cleavage of Methoxy Groups: Harsh Lewis acids can sometimes cleave the methoxy groups of the starting material or product, leading to phenolic impurities.

Strategies to Minimize Side Products:

  • Control Stoichiometry: Use a slight excess of 1,4-dimethoxybenzene to favor mono-acylation.

  • Optimize Temperature: Maintain a controlled temperature throughout the reaction. Running the reaction at lower temperatures for a longer duration can often improve selectivity.

  • Choice of Solvent: The choice of solvent can influence the reaction outcome. Dichloromethane or carbon disulfide are common choices. Some protocols have found success using nitromethane as a solvent, which can sometimes improve results.[9]

Problem 3: Difficult Product Isolation and Purification

The workup and purification of this compound can be challenging due to its physical properties and potential impurities.

Recommended Workup and Purification Protocol:

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into a mixture of ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with dilute HCl, water, and brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: The crude product, which is often a light-yellow solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.[]

Troubleshooting Purification:

  • Oily Product: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization.

  • Persistent Color: If the product remains colored after recrystallization, treatment with activated carbon during the recrystallization process can help remove colored impurities.

Experimental Protocols

General Procedure for the Synthesis of this compound

This procedure is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 1,4-Dimethoxybenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 1,4-dimethoxybenzene (1 equivalent) and chloroacetyl chloride (1.05 to 1.2 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to afford pure this compound.

Reaction Parameter Summary Table:

ParameterRecommended RangeRationale
Stoichiometry (AlCl₃) 1.1 - 1.5 equivalentsTo drive the reaction to completion and account for product complexation.[6][7]
Temperature 0°C to Room TemperatureTo control the initial exotherm and then allow the reaction to proceed to completion.[6]
Reaction Time 3 - 6 hoursTo ensure complete conversion of the starting material.
Solvent Anhydrous DichloromethaneA common, inert solvent for Friedel-Crafts reactions.

Mechanistic Overview

The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of this compound.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Cl-C(=O)CH2Cl Chloroacetyl chloride Acylium_ion [CH2Cl-C=O]+ + [AlCl4]- Cl-C(=O)CH2Cl->Acylium_ion + AlCl3 AlCl3 Aluminum chloride DMB 1,4-Dimethoxybenzene Intermediate Sigma Complex (Arenium Ion) DMB->Intermediate + [CH2Cl-C=O]+ Product This compound Intermediate->Product - H+

Caption: Key mechanistic steps of the reaction.

References

  • Jee, S. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Friedel–Crafts reaction. Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Indian Journal of Chemistry. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Chemistry 211 Experiment 1. (2012, November 14). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, April 10). Favorskii rearrangement question. Retrieved from [Link]

  • Clark, J. (n.d.). friedel-crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]

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Technical Support Center: Purification of Crude 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions for the purification of crude 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone via recrystallization. It is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with this specific purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing explanations and actionable solutions.

Issue 1: The Crude Compound Fails to Dissolve in the Hot Solvent.

  • Potential Cause: An insufficient volume of solvent is the most common reason for incomplete dissolution.[1][2] Every compound has a specific solubility limit in a given solvent, even at elevated temperatures. Alternatively, the crude product may contain insoluble impurities.

  • Step-by-Step Solution:

    • Ensure the solvent is at its boiling point to maximize solubility.[3]

    • Add small, incremental portions of the hot solvent to the crude material with continuous stirring or swirling until the compound fully dissolves.[4] Avoid adding a large excess of solvent, as this will reduce the final yield.[1]

    • If a portion of the material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, a hot filtration is necessary to remove these solid impurities before allowing the solution to cool.[5][6]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals.

  • Potential Cause: "Oiling out" occurs when the solute is precipitated from the solution as a liquid rather than a solid.[7] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated at a temperature above the compound's melting point. The presence of significant impurities can also lower the melting point of the crude product, leading to oiling out.[8][9] this compound has a reported melting point of 88-90°C.[10][11] If the solution is still above this temperature when it becomes saturated, the compound will separate as a molten oil. Oiled out products are often impure because the oil can effectively dissolve impurities.[12]

  • Step-by-Step Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point of the solution.[8]

    • Allow the solution to cool very slowly. Insulating the flask can help to ensure a gradual temperature drop, providing a better opportunity for crystal lattice formation.[1]

    • If oiling persists, consider using a different recrystallization solvent with a lower boiling point.

    • Introducing a seed crystal at a temperature slightly below the melting point of the pure compound can sometimes encourage crystallization over oiling out.[13]

Issue 3: Crystallization Fails to Initiate Upon Cooling.

  • Potential Cause: The solution may not be sufficiently saturated, or it may be in a supersaturated state, requiring a nucleation event to begin crystal formation.[1] This can happen if too much solvent was added initially.

  • Step-by-Step Solution:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass stirring rod.[1][4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure this compound to the cooled solution.[14][15][16][17] This seed crystal will act as a template for other molecules to crystallize upon.

    • Increase Concentration: If nucleation techniques are unsuccessful, it is likely that too much solvent was used.[1] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.

    • Further Cooling: If crystals still do not form at room temperature, cool the flask in an ice-water bath to further decrease the solubility of the compound.[7]

Issue 4: The Yield of Purified Crystals is Low.

  • Potential Cause: A low yield can result from several factors: using an excessive amount of solvent, premature crystallization during hot filtration, or washing the final crystals with a solvent that is too warm.

  • Step-by-Step Solution:

    • Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4][18]

    • Hot Filtration: To prevent premature crystallization during hot filtration, ensure the funnel and receiving flask are pre-heated.[5][6] This can be achieved by placing them in a warm oven before use or by allowing the vapor from the boiling solvent in the collection flask to heat the apparatus. Using a stemless or short-stemmed funnel can also help prevent clogging.[5]

    • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[19]

Issue 5: The Purified Crystals are Still Colored or Appear Impure.

  • Potential Cause: The chosen recrystallization solvent may not be effective at leaving colored impurities in the solution. In some cases, impurities can become trapped within the crystal lattice, especially if cooling occurs too rapidly.

  • Step-by-Step Solution:

    • Activated Charcoal: If the crude product is known to have colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[8] Use charcoal sparingly, as it can also adsorb some of the desired product.

    • Slow Cooling: Allow the solution to cool as slowly as possible.[4][18] Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities.

    • Second Recrystallization: If the crystals are still significantly impure after one recrystallization, a second recrystallization may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

An ideal recrystallization solvent is one in which the compound of interest is highly soluble at high temperatures but poorly soluble at low temperatures.[18][20][21] Conversely, the impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.[20][21] The solvent should also be chemically inert towards the compound, volatile enough to be easily removed from the final crystals, and have a boiling point below the melting point of the compound to avoid oiling out.[20] For this compound (m.p. 88-90°C), solvents like ethanol or methanol could be suitable starting points for testing.[22][23] A small-scale solubility test is the best way to determine the optimal solvent.[19][24]

Q2: What is the optimal cooling rate, and why is it important?

A slow cooling rate is crucial for obtaining high-purity crystals.[4][18] Gradual cooling allows for the selective crystallization of the desired compound, forming a well-ordered crystal lattice that excludes impurities. Rapid cooling can cause the compound to precipitate out of solution too quickly, trapping impurities within the crystals and often resulting in smaller, less pure crystals.

Q3: How should I properly wash the purified crystals after filtration?

The crystals should be washed with a small amount of ice-cold recrystallization solvent.[19] The solvent must be cold to minimize the dissolution of the purified product. The wash is intended to remove any residual mother liquor that contains dissolved impurities. It is best to perform the wash while the crystals are still in the filter funnel under vacuum.

Q4: What is the most effective method for drying the purified crystals?

After washing, continue to pull air through the crystals on the filter funnel for several minutes to remove the bulk of the solvent.[19] For more complete drying, the crystals can be transferred to a watch glass and allowed to air dry. To accelerate drying, a desiccator under vacuum can be used.[25] If the recrystallization solvent was water, gentle heating in a vacuum oven at a temperature well below the compound's melting point can be effective.[26]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[27]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[5][6]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[4][18] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[19]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[28]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[19]

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum desiccator.

  • Analysis: Determine the melting point of the purified crystals. Pure this compound should have a sharp melting point around 88-90°C.[10][11]

Data Summary Table

ParameterValueSource(s)
Chemical Name This compound[29][30]
CAS Number 1204-22-4[10][29]
Molecular Formula C₁₀H₁₁ClO₃[10][30]
Molecular Weight 214.65 g/mol []
Appearance White to light-yellow crystalline solid[10][]
Melting Point 88-90°C[10][11]
Potential Solvents Ethanol, Methanol, Acetone[22][23][32]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound in Flask B Add Minimal Hot Solvent A->B Heat to Boiling C Completely Dissolved Solution B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Clear, Hot Solution D->F No E->F G Slow Cooling to Room Temp F->G H Ice Bath Cooling G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Ice-Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M

Caption: Recrystallization workflow for this compound.

References

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  • Warwick, T. (2022, January 19). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. Retrieved from [Link]

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  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Chew, J. W., et al. (2018). Seeding in Crystallisation. In Crystallization. IntechOpen. Retrieved from [Link]

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  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

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  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization - Part 2. (n.d.). Retrieved from [Link]

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  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]

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  • fastest way to dry crystals? (2023, July 11). Reddit. Retrieved from [Link]

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  • Purification of Solids by Recrystallization. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (n.d.). Google Patents.
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  • FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. (n.d.). Theochem @ Mercer University. Retrieved from [Link]

  • Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City. Retrieved from [Link]

  • The Friedel-Crafts alkylation of para-dimethoxybenzene. (2025, January 9). YouTube. Retrieved from [Link]

  • Yadav, G. D., & Pimparkar, K. P. (2008). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Catalysis Science & Technology, 8(11), 1833-1845. Retrieved from [Link]

  • Arshad, M., et al. (2015). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o832–o833. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As Senior Application Scientists, we understand that success in the lab is built on a foundation of robust protocols and a deep understanding of the underlying chemical principles. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, helping you troubleshoot problems and improve your yields.

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride.[1] This electrophilic aromatic substitution reaction, while powerful, presents unique challenges due to the highly activated nature of the dimethoxybenzene ring. This guide is structured to address these challenges directly through a detailed protocol, a troubleshooting guide, and a comprehensive FAQ section.

Reaction Overview and Mechanism

The Friedel-Crafts acylation involves the reaction of an acylating agent (chloroacetyl chloride) with an aromatic ring (1,4-dimethoxybenzene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion.

Mechanism: Friedel-Crafts Acylation

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from chloroacetyl chloride to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich 1,4-dimethoxybenzene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion.

  • Rearomatization: A base (typically the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. However, the catalyst often complexes with the product ketone, requiring more than stoichiometric amounts.[2]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack (Sigma Complex Formation) cluster_2 Step 3: Rearomatization & Product Formation AcylChloride Cl-C(=O)CH₂Cl AcyliumIon [⁺C(=O)CH₂Cl ↔ C(=O)⁺CH₂Cl] AcylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ AlCl4 AlCl₄⁻ DMB 1,4-Dimethoxybenzene SigmaComplex Sigma Complex (Arenium Ion) DMB->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product + AlCl₄⁻ HCl HCl Product->HCl - H⁺ AlCl3_2 AlCl₃ (regenerated)

Caption: Friedel-Crafts Acylation Mechanism.
Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis, emphasizing critical control points for maximizing yield and purity.

2.1. Reagent and Solvent Preparation

Success begins with high-quality starting materials. All reagents and solvents must be anhydrous, as moisture will rapidly deactivate the aluminum chloride catalyst.

Reagent/SolventMolecular WeightMoles (Equivalents)QuantityKey Considerations
1,4-Dimethoxybenzene138.16 g/mol 0.10 mol (1.0 eq)13.82 gMust be dry.
Chloroacetyl Chloride112.94 g/mol 0.11 mol (1.1 eq)12.42 g (8.8 mL)Highly corrosive and lachrymatory. Handle in a fume hood.
Aluminum Chloride (Anhydrous)133.34 g/mol 0.12 mol (1.2 eq)16.00 gMust be a fine, free-flowing powder. Clumps indicate hydration.
Dichloromethane (DCM)--200 mLAnhydrous grade, distilled from CaH₂ if necessary.
Hydrochloric Acid (conc.)--~20 mLFor workup.
2.2. Step-by-Step Methodology

G start Start: Assemble Dry Glassware reagents Charge Reactor with 1,4-Dimethoxybenzene and DCM start->reagents cool1 Cool to 0-5 °C (Ice Bath) reagents->cool1 add_alcl3 Portion-wise Addition of Anhydrous AlCl₃ cool1->add_alcl3 stir1 Stir for 15 min at 0-5 °C add_alcl3->stir1 add_acyl Slow, Dropwise Addition of Chloroacetyl Chloride Solution stir1->add_acyl Maintain T < 10 °C react Allow to Warm to RT React for 2-4 hours add_acyl->react quench Quench Reaction (Pour onto Crushed Ice/HCl) react->quench Monitor by TLC extract Separate Layers Extract Aqueous with DCM quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify Crude Product (Recrystallization from Methanol) evaporate->purify end End: Isolate Pure Product purify->end

Caption: Experimental Workflow for Synthesis.
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Initial Charging: Charge the flask with 1,4-dimethoxybenzene (13.82 g) and 100 mL of anhydrous dichloromethane (DCM). Begin stirring under a nitrogen atmosphere.

  • Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (16.00 g) in portions over 15-20 minutes. Ensure the temperature does not rise above 10 °C. A yellow to orange slurry will form.

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (12.42 g) in 30 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 45-60 minutes, maintaining the internal temperature between 5-10 °C. Vigorous off-gassing (HCl) will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Prepare a beaker containing ~150 g of crushed ice and 20 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot methanol or isopropanol. The pure product should be obtained as light-yellow crystals.[] The typical melting point is 88-90°C.[4]

Troubleshooting Guide

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

  • Probable Cause 1: Inactive Catalyst. Aluminum chloride is extremely hygroscopic. If it has been exposed to the atmosphere, it will be partially or fully hydrolyzed, rendering it inactive.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. A high-quality catalyst should be a fine, off-white to pale yellow powder. If it is clumpy or dark, it is likely compromised.

    • Scientific Rationale: The Lewis acidity of AlCl₃ is essential for generating the acylium ion electrophile. Water reacts with AlCl₃ to form aluminum hydroxides and HCl, destroying its catalytic activity.

  • Probable Cause 2: Insufficient Catalyst. The product ketone contains two ether oxygens and a carbonyl oxygen, all of which are Lewis basic and can complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: Use at least 1.2 equivalents of AlCl₃ relative to the 1,4-dimethoxybenzene. For highly activated systems, slightly more may be required to drive the reaction to completion.

    • Scientific Rationale: Friedel-Crafts acylation requires more than a catalytic amount of the Lewis acid because both the acyl chloride and the resulting aromatic ketone product form stable complexes with it.[2]

Q2: The reaction mixture turned dark brown or black immediately after adding the catalyst or acyl chloride. Is this normal?

  • Probable Cause: Charring and Polymerization. This is a common issue when acylating highly activated aromatic rings like 1,4-dimethoxybenzene. The strong electron-donating methoxy groups make the ring highly susceptible to side reactions, including polymerization and degradation, especially if the temperature is not strictly controlled.[5][6]

    • Solution 1: Strict Temperature Control. The most critical factor is maintaining a low temperature (0-10 °C) during the addition of both the AlCl₃ and the chloroacetyl chloride. Perform the additions slowly and ensure efficient stirring to dissipate localized heat.

    • Solution 2: Consider a Milder Catalyst. While AlCl₃ is standard, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective and may reduce the amount of charring, although they may require longer reaction times or higher temperatures.[7]

    • Scientific Rationale: The high reactivity of the substrate can lead to uncontrolled electrophilic attack and subsequent reactions if the reaction energy is not properly managed. Low temperatures moderate the reaction rate, favoring the desired acylation pathway over degradation pathways.

Q3: My final product is an oil that won't crystallize, or it remains impure after recrystallization.

  • Probable Cause 1: Incomplete Reaction. The oily nature could be due to a significant amount of unreacted 1,4-dimethoxybenzene (m.p. 57 °C) depressing the melting point of the product.

    • Solution: Before workup, confirm the absence of starting material using TLC. If the reaction is stalled, consider adding a small additional portion (0.1 eq) of AlCl₃ and stirring for another hour.

  • Probable Cause 2: Formation of Isomers. While acylation is strongly directed to the position ortho to one methoxy group and para to the other, trace amounts of other isomers or di-acylated products can form, acting as impurities that inhibit crystallization.

    • Solution: Ensure precise stoichiometry (especially avoiding a large excess of chloroacetyl chloride) to minimize di-acylation. For purification, try a different recrystallization solvent (e.g., ethanol, or a mixed solvent system like ethyl acetate/hexane). If problems persist, column chromatography may be necessary.

    • Scientific Rationale: The directing effects of the two methoxy groups overwhelmingly favor substitution at the 2-position. However, under forcing conditions, minor byproducts can form. Purification relies on exploiting differences in solubility and polarity between the desired product and these impurities.

Frequently Asked Questions (FAQ)

Q1: Why is dichloromethane (DCM) a common solvent? Can I use something else?

DCM is favored because it is relatively unreactive under Friedel-Crafts conditions, has a low boiling point for easy removal, and effectively dissolves the starting materials and the intermediate complexes. Solvents like nitrobenzene have also been used historically, but DCM is generally preferred for safety and ease of use.[5] Avoid using coordinating solvents (like ethers or acetone) as they will complex with the Lewis acid catalyst and halt the reaction.

Q2: Is it possible to use chloroacetic anhydride instead of chloroacetyl chloride?

Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions.[7] Chloroacetic anhydride would also work, likely requiring slightly different stoichiometry for the Lewis acid. However, chloroacetyl chloride is generally more reactive and more commonly used for this specific transformation.

Q3: The workup procedure involves pouring the reaction into an ice/HCl mixture. Why is the acid necessary?

The acidic workup serves two main purposes. First, it hydrolyzes the aluminum complexes formed with the product ketone, liberating the free product. Second, it protonates and dissolves any remaining aluminum salts (as aluminum hydroxides), facilitating their removal into the aqueous phase and preventing the formation of emulsions during extraction.

Q4: Are there greener alternatives to traditional Lewis acids like AlCl₃?

Yes, significant research has focused on developing more environmentally friendly catalysts. Solid acid catalysts, such as zeolites or ion-exchange resins, have been explored for Friedel-Crafts acylations.[8] These catalysts can often be recovered and reused, reducing waste. However, they may require higher temperatures and can be deactivated by substrates or products, presenting their own set of challenges.[5] For specific, high-value syntheses, exploring these alternatives can be a worthwhile endeavor.

References
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Yadav, G. D., & Pimparkar, P. S. (2008). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Reaction Kinetics and Catalysis Letters, 95(2), 271-280. Available from: [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
  • Aribert, N., Camy, S., Peres Lucchese, Y., Condoret, J. S., & Cognet, P. (2005). Cleaner Routes for Friedel-Crafts Acylation. Chemical Engineering & Technology, 28(12), 1493-1499. Available from: [Link]

  • Choudhary, B. M., Sreekanth, P., & Lakshmi Kantam, M. (2002). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 41B(12), 2588-2591.
  • Chemistry 211 Experiment 1. (2012). Friedel-Crafts Alkylation. Retrieved from [Link]

  • City College of San Francisco. (2009). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). Favorskii rearrangement question. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • Rauf, A., & Shahzad, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(48), 27471-27515. Available from: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

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Technical Support Center: Troubleshooting the Fried-Crafts Acylation of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Friedel-Crafts acylation of 1,4-dimethoxybenzene. This reaction is a cornerstone of electrophilic aromatic substitution, yielding valuable acetophenone derivatives. However, the high activation provided by the two methoxy groups introduces specific challenges that can impact yield and purity. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered by researchers. We will delve into the causality behind these problems and provide field-proven, step-by-step solutions.

Baseline Protocol: Synthesis of 2,5-Dimethoxyacetophenone

To establish a reliable point of reference, the following is a standard laboratory procedure for the acylation of 1,4-dimethoxybenzene using aluminum chloride and acetyl chloride.

Materials:

  • 1,4-Dimethoxybenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (AcCl)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: All glassware must be rigorously dried to prevent moisture from deactivating the Lewis acid catalyst.[1][2] A round-bottomed flask equipped with a magnetic stir bar and an addition funnel is assembled under a nitrogen or argon atmosphere.

  • Catalyst Suspension: In a fume hood, anhydrous aluminum chloride (1.1 equivalents) is carefully added to anhydrous dichloromethane. The mixture is cooled to 0°C in an ice-water bath.[2][3]

  • Reagent Addition: 1,4-dimethoxybenzene (1.0 equivalent) is dissolved in anhydrous DCM and added to the cooled catalyst suspension with stirring. Acetyl chloride (1.05 equivalents) is then added dropwise via the addition funnel over 15-20 minutes, maintaining the temperature at or below 5°C.[4]

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. It is stirred for 1-2 hours, with progress monitored by Thin Layer Chromatography (TLC).[5]

  • Workup & Quenching: The reaction mixture is carefully and slowly poured over a mixture of crushed ice and concentrated HCl with vigorous stirring.[2][6] This step is highly exothermic and should be performed with caution.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.[7]

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3]

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: The crude 2,5-dimethoxyacetophenone can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography.

Troubleshooting FAQs

Q1: My reaction resulted in a very low yield or failed completely. What are the most common causes?

A1: A low or zero yield in a Friedel-Crafts acylation is typically traced back to one of three critical areas: the catalyst, the reagents, or the reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5][8] Any water present in your solvent, glassware, or reagents will hydrolyze and deactivate the AlCl₃, halting the reaction. It is imperative to use anhydrous solvents and reagents and to dry all glassware thoroughly before use.[4]

  • Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid.[9] This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[3][10] A general rule is to use at least 1.1 equivalents of AlCl₃ relative to the acylating agent.

  • Sub-optimal Temperature: While the initial addition is performed at 0°C to control the exothermic reaction, the reaction may require warming to room temperature or even gentle heating to overcome the activation energy.[5] Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting material or product. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and temperature.

ParameterRecommended ConditionRationale
Glassware Oven or flame-driedPrevents moisture from deactivating the Lewis acid catalyst.[4]
Solvents/Reagents Anhydrous gradeWater reacts with and destroys the AlCl₃ catalyst.
AlCl₃ Stoichiometry ≥ 1.1 equivalentsThe product ketone complexes with the catalyst, requiring a stoichiometric amount.[9][10]
Temperature Initial cooling (0°C), then warm to RTControls initial exotherm, then provides energy to overcome activation barrier.
Q2: My NMR spectrum is complex, suggesting I've formed multiple products. How can I avoid polysubstitution?

A2: This is a frequent issue when working with highly activated aromatic rings like 1,4-dimethoxybenzene. While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the ring, it can still occur under certain conditions.[9]

The two electron-donating methoxy groups make the 1,4-dimethoxybenzene ring extremely nucleophilic. After the first acylation, the resulting 2,5-dimethoxyacetophenone is less reactive, but if the reaction conditions are too harsh or the stoichiometry is incorrect, a second acylation can occur.

Strategies to Minimize Polysubstitution:

  • Control Stoichiometry: Use a molar ratio of approximately 1:1 for the 1,4-dimethoxybenzene and the acylating agent.[9] A large excess of the acylating agent will drive the reaction towards di-acylation.

  • Inverse Addition: Consider adding the solution of 1,4-dimethoxybenzene and the acylating agent to the suspension of the Lewis acid. This maintains a low concentration of the activated aromatic substrate, favoring mono-substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature for a longer duration can provide enough energy for the first acylation while disfavoring the higher activation energy required for the second.

  • Milder Acylating Agent: If using a highly reactive acyl chloride, consider switching to the corresponding acid anhydride (e.g., acetic anhydride instead of acetyl chloride), which is less reactive and can offer better control.[9][11]

Q3: I suspect cleavage of the methoxy groups (dealkylation) is occurring. What causes this and how can it be prevented?

A3: Dealkylation is a known side reaction for aromatic ethers in the presence of strong Lewis acids like AlCl₃.[12] The lone pair of electrons on the ether oxygen can coordinate with AlCl₃, making the methyl group susceptible to nucleophilic attack or elimination. This can lead to the formation of phenolic byproducts, complicating purification and reducing the yield of the desired product.

Causes and Solutions:

  • Excess Lewis Acid: Using a large excess of AlCl₃ significantly increases the likelihood of dealkylation. The free AlCl₃ can coordinate to the ether oxygen atoms. Strictly control the stoichiometry to be only slightly above 1 equivalent.

  • High Reaction Temperature: Higher temperatures accelerate the dealkylation process. Maintain the lowest possible temperature that allows the acylation to proceed at a reasonable rate.

  • Milder Lewis Acids: If dealkylation remains a persistent issue, switching to a milder Lewis acid can be highly effective.[12] Alternatives like zinc chloride (ZnCl₂), iron(III) phosphate (FePO₄), or solid acid catalysts have been shown to promote acylation with a reduced tendency for ether cleavage.[11][12] While potentially requiring longer reaction times or higher temperatures, they often provide a cleaner reaction profile.

Q4: The reaction workup is challenging, forming emulsions and making product isolation difficult. What is a more robust workup procedure?

A4: The workup for a Friedel-Crafts reaction is critical for both safety and yield. The primary challenge is quenching the reaction and breaking up the aluminum-ketone complex.[7] The standard method of adding the reaction mixture to ice/HCl is effective but can be violent if done too quickly and can sometimes lead to emulsions.

An Optimized Workup Protocol:

  • Controlled Quench: Cool the reaction flask in an ice bath. Instead of pouring the reaction mixture into ice, consider slowly and carefully adding a pre-chilled dilute HCl solution (e.g., 3-4 M) directly to the reaction flask with vigorous stirring.[13] This allows for better temperature control.

  • Break Up Solids: After the initial quench, allow the mixture to stir for 10-15 minutes. This helps to fully hydrolyze the aluminum salts and break up the product-catalyst complex, which often precipitates as a sticky solid.[7]

  • Emulsion Breaking: If an emulsion forms during extraction, it can often be broken by adding brine (a saturated NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases.

  • Sequential Washes: After separating the layers, a wash with saturated sodium bicarbonate is crucial to remove any remaining acid, followed by a final brine wash to begin the drying process before adding a solid drying agent like MgSO₄.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common problems during the Friedel-Crafts acylation of 1,4-dimethoxybenzene.

Troubleshooting_FC_Acylation Start Problem with Reaction LowYield Low / No Yield Start->LowYield MultiProduct Multiple Products (NMR) Start->MultiProduct SideProduct Suspected Dealkylation Start->SideProduct WorkupIssue Difficult Workup / Emulsion Start->WorkupIssue Cause1 Check Catalyst Activity (Anhydrous Conditions) LowYield->Cause1 Moisture? Cause2 Verify Catalyst Stoichiometry (>1.0 eq) LowYield->Cause2 Complexation? Cause3 Optimize Temperature & Reaction Time LowYield->Cause3 Kinetics? Cause4 Check Reactant Stoichiometry (1:1 Ratio) MultiProduct->Cause4 Excess Acyl Agent? Cause5 Lower Reaction Temperature MultiProduct->Cause5 Too Reactive? Cause6 Consider Inverse Addition MultiProduct->Cause6 Concentration? Cause7 Reduce AlCl3 Stoichiometry SideProduct->Cause7 Excess AlCl3? Cause8 Use Milder Lewis Acid (e.g., ZnCl2) SideProduct->Cause8 Harsh Catalyst? Cause9 Perform Slow, Cold Quench WorkupIssue->Cause9 Exotherm? Cause10 Add Brine During Extraction WorkupIssue->Cause10 Phase Separation? Solution Successful Product Isolation Cause1->Solution Cause2->Solution Cause3->Solution Cause4->Solution Cause5->Solution Cause6->Solution Cause7->Solution Cause8->Solution Cause9->Solution Cause10->Solution

Caption: Troubleshooting Logic for Acylation of 1,4-Dimethoxybenzene.

References

  • Testbook. Polysubstitution is a major drawback in:. Available at: [Link]

  • ResearchGate. Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Available at: [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]

  • National Institutes of Health (NIH). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Available at: [Link]

  • YouTube. Lec4 - Friedel-Crafts Alkylation and Acylation Reactions. Available at: [Link]

  • Brainly. [FREE] Write out a detailed mechanism for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene, including the. Available at: [Link]

  • Web Pages. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available at: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. Available at: [Link]

  • Fiveable. Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction | Organic Chemistry Class Notes. Available at: [Link]

  • City College of San Francisco (CCSF). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Available at: [Link]

  • ScienceOpen. Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Web Pages. Chemistry 211 Experiment 1. Available at: [Link]

  • ScienceOpen. Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. Available at: [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]

  • Wiley Online Library. Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. Available at: [Link]

  • Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. Available at: [Link]

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Side reactions of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone. This versatile α-haloketone is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and other fine chemicals.[1][2][3] However, its synthesis and subsequent handling are susceptible to specific side reactions that can impact yield, purity, and experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and avoid these common issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis and handling of this compound, providing explanations for their causes and actionable protocols for their resolution.

Issue 1: Low Yield and Presence of Di-substituted Impurities During Synthesis

Question: I am synthesizing this compound via Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride and AlCl₃, but my yield is low, and I'm observing a significant amount of a higher molecular weight impurity. What is happening and how can I fix it?

Answer:

This is a classic issue in Friedel-Crafts reactions involving highly activated aromatic rings. The two methoxy groups on your starting material, 1,4-dimethoxybenzene, are strong activating groups. This makes the initial product, this compound, even more reactive than the starting material, leading to a second acylation reaction—a side reaction known as polyacylation or over-acylation.[4][5]

Primary Cause: Polyacylation

The electron-donating nature of the methoxy groups and the newly added acyl group makes the product susceptible to a second electrophilic attack by the chloroacetyl chloride/AlCl₃ complex.[5]

Caption: Desired vs. Undesired Polyacylation Pathway.

Solution & Optimized Protocol:

To suppress this side reaction, the key is to manipulate the reaction conditions to favor mono-acylation. The most effective strategies are controlling stoichiometry and temperature.

Table 1: Key Parameters for Minimizing Polyacylation

ParameterRecommendationRationale
Stoichiometry Use a large excess of 1,4-dimethoxybenzene (2 to 5 equivalents).Statistically increases the probability of the electrophile reacting with the starting material instead of the already acylated product.[5][6][7]
Temperature Maintain strict temperature control, typically between 0°C and 5°C, during the addition of chloroacetyl chloride.Lowers the reaction rate, reducing the energy available for the less favorable second acylation.
Reagent Addition Add the chloroacetyl chloride slowly and dropwise to the mixture of 1,4-dimethoxybenzene and Lewis acid.Prevents localized high concentrations of the acylating agent, which can promote polyacylation.[8]
Solvent Use an inert solvent such as dichloromethane (DCM) or nitrobenzene.Provides a medium for the reaction without participating in it. Nitrobenzene can sometimes help moderate reactivity.[9]

Optimized Experimental Protocol: Friedel-Crafts Acylation

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloromethane (DCM). Add 1,4-dimethoxybenzene (2.0 eq.) to the suspension.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add chloroacetyl chloride (1.0 eq.), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[8]

  • Reaction: After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and very carefully quench the reaction by slowly adding it to a beaker of crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent system like methanol or ethanol/water to remove the unreacted 1,4-dimethoxybenzene and the di-acylated impurity.[10][11]

Issue 2: Product Degradation - Formation of Hydroxy or Dimer Impurities

Question: My final product shows impurities that I suspect are 2-hydroxy-1-(2,5-dimethoxyphenyl)ethanone or a dimer. Why does this happen and how can I prevent it?

Answer:

This compound is a reactive α-haloketone. The carbonyl group activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic substitution and self-condensation reactions.[12][13]

Cause A: Hydrolysis

The presence of water during the workup or storage can lead to the hydrolysis of the α-chloro group, forming the corresponding α-hydroxy ketone.

Cause B: Dimerization/Self-Condensation

As a potent alkylating agent, one molecule of the α-haloketone can be attacked by an enolate form of another molecule, particularly in the presence of a base. This leads to dimerization or even polymerization.[14]

Caption: Degradation pathways for this compound.

Solution & Handling Protocol:

Preventing these side reactions requires careful handling during and after the synthesis.

Table 2: Protocol for Preventing Degradation

StageActionRationale
Workup Use anhydrous reagents and solvents where possible. Ensure the workup is performed promptly after quenching. Avoid using strong bases for washing. A dilute bicarbonate wash is acceptable if necessary, but should be done quickly and at low temperatures.Minimizes contact time with water and basic conditions that promote hydrolysis and dimerization.
Purification Use neutral purification methods like recrystallization or silica gel chromatography. Avoid basic alumina.Silica gel is slightly acidic and generally compatible, whereas basic conditions can cause on-column degradation.
Storage Store the purified, dry product in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). Store at a low temperature (2-8°C is recommended).[1]Protects the compound from atmospheric moisture and slows down potential degradation pathways.
Usage Use the compound as soon as possible after synthesis and purification for subsequent reactions.Minimizes the window for degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with this compound? A1: As an α-haloketone, this compound is a reactive alkylating agent and should be treated as a potential irritant and lachrymator. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Q2: How can I effectively monitor the progress of the Friedel-Crafts synthesis? A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate, starting with a 9:1 or 8:2 ratio). Spot the starting material (1,4-dimethoxybenzene) and the reaction mixture on a silica gel TLC plate. The product will be more polar than the starting material and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: Can I use a different Lewis acid besides aluminum chloride (AlCl₃)? A3: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used for Friedel-Crafts acylations. However, AlCl₃ is generally the most common and reactive catalyst for this transformation. Milder Lewis acids may require higher temperatures or longer reaction times but could potentially offer better control over polyacylation. The optimal choice depends on the specific substrate and desired outcome.

Q4: My purified product is an off-white or light-yellow solid. Is this normal? A4: Yes, it is common for this compound to appear as light-yellow or off-white crystals.[] A pure sample should have a distinct melting point (reported around 88-90°C).[1] Significant color deviation (e.g., dark brown or orange) may indicate the presence of impurities from side reactions or degradation, warranting further purification.

References

  • Reddit. (2025, February 9).
  • BYJU'S.
  • Wikipedia.
  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Brainly. (2020, January 20). [FREE] Write out a detailed mechanism for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene, including the.
  • BenchChem.
  • Google Patents. (US7094928B2). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • LookChem. This compound.
  • University of Missouri-St. Louis.
  • PubMed. (1999, March 5). [4 + 2] Dimerization and Cycloaddition Reactions of alpha,beta-Unsaturated Selenoaldehydes and Selenoketones. J Org Chem.
  • Chegg. (2020, July 13).
  • BOC Sciences. CAS 1204-22-4 this compound.
  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor.
  • ChemicalBook. (2023, May 15). This compound | 1204-22-4.
  • BenchChem. Technical Support Center: Purification of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
  • ResearchGate. (2025, August 5).
  • University of Colorado Denver. (2012, November 14). Chemistry 211 Experiment 1.
  • BenchChem. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone.
  • Sigma-Aldrich. This compound AldrichCPR.
  • National Institutes of Health (NIH). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • ACS Publications. (2025, June 25). Hyper Cross-linked Poly(ether imide)
  • Wikipedia. α-Halo ketone.
  • PubMed. Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones.
  • PubChem. This compound | C10H11ClO3 | CID 273616.
  • ResearchGate. Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different....
  • BenchChem. An In-depth Technical Guide to the Reactivity of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
  • National Institutes of Health (NIH). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • PubChem. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | C10H11ClO | CID 2363693.
  • Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
  • EduBirdie.

Sources

Technical Support Center: Monitoring 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone using Thin-Layer Chromatography (TLC). The guidance herein is rooted in established chromatographic principles and extensive field experience to ensure reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor my this compound reaction?

A1: TLC is a rapid, cost-effective, and highly sensitive technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the consumption of the reactant and the formation of the product over time. This allows you to determine the optimal reaction time and to check for the presence of any side products or remaining starting material before proceeding with the work-up and purification.[1]

Q2: What is a good starting solvent system (mobile phase) for TLC analysis of this reaction?

A2: A common and effective starting solvent system for compounds of moderate polarity, such as this compound and its likely products, is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A typical starting ratio is 10-50% ethyl acetate in hexanes.[2] The ideal solvent system should provide a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8 for clear visualization.

Q3: How can I visualize the spots on the TLC plate? My compound is not colored.

A3: Since this compound contains a phenyl ring, it should be visible under a UV lamp (254 nm) if you are using TLC plates with a fluorescent indicator (often designated as F254).[3] The compound will appear as a dark spot against a green fluorescent background. Alternatively, you can use chemical staining agents. A potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds. Iodine vapor is another common method for visualizing non-UV active compounds.[3]

Q4: What do the different spots on my developed TLC plate indicate?

A4: In a typical reaction monitoring scenario:

  • Starting Material Spot: This is a reference spot of your pure this compound.

  • Reaction Mixture Spot: This lane will show the composition of your reaction at a specific time point. You will likely see a spot corresponding to your starting material that diminishes in intensity over time, and a new spot (or spots) corresponding to your product(s) that appears and intensifies.

  • Co-spot: This is a lane where you have spotted both the starting material and the reaction mixture at the same point. This helps to confirm the identity of the starting material spot in the reaction mixture lane. If the reaction is complete, the co-spot will look identical to the product spot.[4]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your TLC analysis in a question-and-answer format.

Problem 1: My spots are streaking or elongated.

  • Possible Cause: The sample is too concentrated. Overloading the TLC plate can lead to poor separation and streaking.[5][6]

  • Solution: Dilute your sample before spotting it on the TLC plate. A 1% solution in a volatile solvent like dichloromethane or ethyl acetate is a good starting point.[6] You can also try spotting a smaller amount of the solution.

  • Possible Cause: The compound is highly polar or acidic/basic.

  • Solution: For acidic compounds, adding a small amount (0.1-2%) of acetic or formic acid to the mobile phase can improve spot shape. For basic compounds, adding a similar amount of triethylamine may resolve the issue.[5]

Problem 2: My spots are not moving from the baseline (Rf value is too low).

  • Possible Cause: The mobile phase is not polar enough to move the compounds up the plate.

  • Solution: Increase the polarity of your solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[5] If your compound is very polar, you may need to switch to a more polar solvent system, such as 5% methanol in dichloromethane.[2]

Problem 3: All my spots are running at the solvent front (Rf value is too high).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of your solvent system. In a hexane/ethyl acetate system, this means increasing the proportion of hexanes.[5] You could also consider using a less polar solvent than ethyl acetate, such as diethyl ether.[6]

Problem 4: I see multiple unexpected spots in my reaction mixture lane.

  • Possible Cause: The reaction is producing side products or impurities. This is common in reactions like Friedel-Crafts acylations, which can sometimes lead to poly-acylation or other side reactions.[7]

  • Solution: This is valuable information! The presence of multiple spots indicates that your reaction may not be as clean as desired. You can use this information to optimize your reaction conditions (e.g., temperature, reaction time, catalyst loading) to minimize the formation of these byproducts.

Problem 5: The spots are not visible under the UV lamp.

  • Possible Cause: The concentration of the compound is too low.

  • Solution: Try concentrating your sample before spotting. You can also spot the same location multiple times, allowing the solvent to evaporate between applications.[5]

  • Possible Cause: The compound is not UV-active. While this compound should be UV-active, some potential reaction products or impurities may not be.

  • Solution: Use a chemical stain for visualization. As mentioned earlier, potassium permanganate or iodine are excellent general-purpose stains.[3]

III. Best Practices & Protocols

Step-by-Step TLC Monitoring Protocol
  • Plate Preparation:

    • Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate.

    • Mark the lanes for your starting material (SM), reaction mixture (Rxn), and a co-spot (Co).

  • Sample Preparation:

    • Prepare a dilute solution of your starting material (this compound) in a volatile solvent (e.g., dichloromethane).

    • Prepare a dilute solution of your reaction mixture by taking a small aliquot from the reaction and quenching it in a suitable solvent.

  • Spotting:

    • Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" mark on the origin line.

    • Spot the reaction mixture solution onto the "Rxn" mark.

    • Spot both the starting material and the reaction mixture at the same point on the "Co" mark.

    • Ensure the spots are small and concentrated.

  • Development:

    • Pour a small amount of your chosen mobile phase into a developing chamber (a beaker with a watch glass cover works well). The solvent level should be below the origin line on your TLC plate.

    • Place the spotted TLC plate into the chamber and cover it.

    • Allow the solvent to travel up the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, use a chemical stain to visualize the spots.

  • Analysis:

    • Compare the spots in the "Rxn" lane to the "SM" lane to assess the consumption of the starting material.

    • Observe the formation of new spots, which represent your product(s).

    • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

Recommended Solvent Systems and Expected Rf Values

The following table provides a starting point for developing your TLC method. Actual Rf values may vary depending on the specific TLC plates, chamber saturation, and temperature.

CompoundRecommended Solvent System (v/v)Expected Rf Range
This compound20-30% Ethyl Acetate in Hexanes0.4 - 0.6
Corresponding Amine Product (example)5-10% Methanol in Dichloromethane0.2 - 0.4
Hydrolyzed Byproduct (alcohol)30-50% Ethyl Acetate in Hexanes0.3 - 0.5
TLC Monitoring Workflow Diagram

TLC_Workflow cluster_prep Plate & Sample Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_plate Prepare & Mark TLC Plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_sm Prepare Starting Material Solution prep_sm->spot_sm spot_co Spot Co-Spot (SM + Rxn) prep_sm->spot_co prep_rxn Prepare Reaction Mixture Aliquot spot_rxn Spot Reaction Mixture (Rxn) prep_rxn->spot_rxn prep_rxn->spot_co develop Develop Plate in Solvent Chamber spot_sm->develop spot_rxn->develop spot_co->develop visualize Visualize under UV and/or with Stain develop->visualize analyze Analyze Spot Positions & Intensities visualize->analyze conclusion Determine Reaction Progress analyze->conclusion

Caption: Workflow for monitoring reaction progress using TLC.

IV. References

  • Hansen, M., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 11(9), 1238-1244. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. Retrieved from [Link]

  • Tyler Parra. (2020, May 13). Friedel-Crafts Acetylation [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Managing Temperature Control in 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing a critical parameter in your reactions: temperature. Precise temperature control is paramount for achieving high yield, purity, and reproducibility in syntheses involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound, and why is temperature control so critical?

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃)[1].

Temperature control is crucial for several reasons:

  • Preventing Side Reactions: Friedel-Crafts reactions are often exothermic.[2] Uncontrolled temperature increases can lead to side reactions such as polysubstitution, where more than one acyl group is added to the aromatic ring, reducing the yield of the desired product.[3]

  • Ensuring Selectivity: The methoxy groups on the benzene ring are activating and direct incoming electrophiles.[4] Precise temperature management helps control the reaction rate and maintain selectivity for the desired isomer.

  • Catalyst Activity: The activity of the Lewis acid catalyst is temperature-dependent. Deviations from the optimal temperature range can lead to either a sluggish reaction or catalyst decomposition, both of which negatively impact the outcome.

Q2: What is the recommended temperature range for the Friedel-Crafts acylation to produce this compound?

For the Friedel-Crafts acylation of 1,4-dimethoxybenzene, it is generally recommended to maintain a low temperature, especially during the addition of the reactants. A typical procedure involves cooling the reaction mixture to 0°C before slowly adding the chloroacetyl chloride.[1] Some protocols may even suggest a temperature range of 0-5°C during the addition phase.[1] After the initial addition, the reaction may be allowed to slowly warm to room temperature to ensure completion.[1][5][6]

Reaction Stage Recommended Temperature Rationale
Initial mixing of 1,4-dimethoxybenzene and AlCl₃0°CTo control the initial exotherm and prevent premature reaction.
Slow addition of chloroacetyl chloride0-5°CTo manage the highly exothermic nature of the acylation and prevent side reactions.[1]
Post-addition stirringAllow to warm to room temperatureTo ensure the reaction proceeds to completion.[5][6]
Q3: My reaction is turning dark, and the yield of this compound is low. What could be the cause related to temperature?

A dark reaction mixture and low yield are often indicative of decomposition or side reactions, which are frequently caused by poor temperature control.

  • Overheating: If the temperature rises significantly above the recommended range, it can lead to the formation of polymeric byproducts or degradation of the starting materials and product. Friedel-Crafts reactions are known to be sensitive to overheating, which can result in a complex and difficult-to-purify mixture.

  • Runaway Reaction: The exothermic nature of the reaction can lead to a thermal runaway if the cooling is insufficient.[2] This rapid increase in temperature will almost certainly lead to a poor outcome.

To troubleshoot this, ensure your cooling bath is maintained at the correct temperature and that the addition of the acylating agent is done slowly and dropwise to allow for efficient heat dissipation.[6]

Troubleshooting Guides

Guide 1: Diagnosing and Preventing Runaway Reactions

A runaway reaction is a dangerous situation that can lead to a loss of containment and product. Understanding the signs and preventative measures is critical.

Symptoms of a Runaway Reaction:

  • A rapid, uncontrolled increase in temperature.

  • Vigorous boiling or outgassing from the reaction vessel.

  • Noticeable color change, often to a dark brown or black.

Preventative Measures:

  • Adequate Cooling: Ensure your cooling bath (e.g., ice-water bath) has sufficient capacity for the scale of your reaction. For larger scale reactions, mechanical cooling may be necessary.

  • Controlled Addition: Use a dropping funnel for the slow, dropwise addition of the chloroacetyl chloride.[6] This allows you to control the rate of the reaction and the rate of heat generation.

  • Vigorous Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.

  • Continuous Monitoring: Use a thermometer to continuously monitor the internal temperature of the reaction.[7] Do not rely solely on the temperature of the cooling bath.

Workflow for Preventing Runaway Reactions:

Caption: Workflow for preventing runaway reactions.

Guide 2: Addressing Low Purity and Byproduct Formation

Even if a runaway reaction is avoided, improper temperature control can lead to the formation of impurities that complicate purification and reduce the overall yield.

Common Byproducts and Their Causes:

ByproductLikely CausePreventative Temperature Strategy
Diacylated ProductsHigh reaction temperatureMaintain the initial reaction temperature at 0-5°C.[1]
Isomeric ProductsHigh reaction temperatureStrict adherence to the recommended low-temperature conditions.
Polymeric MaterialsSignificant overheatingEnsure efficient cooling and slow addition of reagents.[6]

Troubleshooting Steps for Low Purity:

  • Verify Thermometer Accuracy: Ensure your thermometer is calibrated and providing accurate readings of the internal reaction temperature.

  • Optimize Addition Rate: If you suspect localized overheating, slow down the rate of addition of the chloroacetyl chloride.

  • Improve Heat Transfer: For larger reactions, consider using a larger reaction vessel to increase the surface area for cooling or switching to a more efficient stirring method.

  • Post-Reaction Quenching: Quenching the reaction by pouring it onto crushed ice helps to rapidly cool the mixture and deactivate the catalyst, which can prevent further side reactions.[1][8]

Logical Flow for Troubleshooting Low Purity:

Low_Purity_Troubleshooting start Low Purity of This compound check_temp Was the reaction temperature consistently maintained at 0-5°C during addition? start->check_temp slow_addition Implement slower, dropwise addition of chloroacetyl chloride check_temp->slow_addition No re_run_optimized Re-run reaction with optimized parameters check_temp->re_run_optimized Yes improve_cooling Enhance cooling efficiency: - Check bath temperature - Improve stirring slow_addition->improve_cooling verify_thermometer Calibrate or replace thermometer improve_cooling->verify_thermometer verify_thermometer->re_run_optimized end_success Improved Purity re_run_optimized->end_success

Sources

Removal of unreacted starting materials from 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone. This guide is structured to provide direct, actionable solutions to common and complex issues encountered during the removal of unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound synthesized via Friedel-Crafts acylation?

Following a typical Friedel-Crafts acylation using 1,4-dimethoxybenzene and chloroacetyl chloride with an aluminum chloride (AlCl₃) catalyst, your crude product will likely contain several key impurities:

  • Unreacted 1,4-dimethoxybenzene: This is often the most significant impurity, especially if a stoichiometric excess was used to prevent polysubstitution.

  • Unreacted Chloroacetyl Chloride: This is highly reactive and is typically converted to other species during the workup.

  • Chloroacetic Acid: The hydrolysis product of chloroacetyl chloride, formed when the reaction is quenched with water.

  • Aluminum Salts: Residual AlCl₃ and its hydrated forms, which are typically removed during the aqueous workup.[1][2]

  • Polysubstituted Byproducts: Although the acyl group is deactivating, forcing conditions can sometimes lead to the addition of a second acyl group to the aromatic ring.[3]

Q2: What is the standard initial workup procedure to remove the catalyst and acidic impurities?

The primary goal of the workup is to decompose the aluminum chloride-ketone complex and remove the bulk of the catalyst and acidic byproducts.[4] A standard and effective procedure involves quenching the reaction mixture on ice, followed by extraction.

Protocol: Aqueous Workup

  • Quenching: Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice, often containing concentrated hydrochloric acid (HCl).[5][6][7] The HCl ensures the solution remains acidic, keeping aluminum salts soluble as aluminum hydroxides are amphoteric and can precipitate at neutral pH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent in which your product is soluble, such as dichloromethane or ethyl acetate.[1]

  • Washing: Combine the organic layers and wash sequentially with:

    • Water, to remove the bulk of water-soluble impurities.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove residual HCl and chloroacetic acid.[1][7] Observe for cessation of gas evolution (CO₂).

    • Brine (saturated NaCl solution) to break up any emulsions and begin the drying process.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Q3: How can I quickly assess the purity of my crude product and identify the presence of starting material?

Thin-Layer Chromatography (TLC) is the most effective and rapid method for this purpose.

Protocol: TLC Analysis

  • Prepare Samples: Dissolve small amounts of your crude product, pure 1,4-dimethoxybenzene (starting material), and the product this compound (if you have a pure standard) in a suitable solvent like ethyl acetate or dichloromethane.

  • Select Mobile Phase: A good starting point for the mobile phase (eluent) is a mixture of hexanes and ethyl acetate. A ratio of 4:1 or 3:1 (Hexanes:Ethyl Acetate) is often effective.

  • Spot and Develop: Spot the samples on a silica gel TLC plate and develop the plate in a chamber containing the mobile phase.

  • Visualize: Visualize the spots under UV light. 1,4-dimethoxybenzene is less polar than the ketone product and will therefore have a higher Rf value (it will travel further up the plate). By comparing the spots, you can quickly determine if a significant amount of starting material remains.

Troubleshooting and Purification Guide

This section addresses specific purification challenges. The optimal strategy depends on the nature and quantity of the impurities identified in your TLC analysis.

Problem 1: My TLC shows a significant amount of unreacted 1,4-dimethoxybenzene.

This is a very common issue. Because the starting material and product have different polarities and physical properties, they can be separated effectively.

Recrystallization is a powerful technique for purifying crystalline solids and is often the first method to try if the crude product is solid.[8] The goal is to find a solvent in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity (1,4-dimethoxybenzene) remains soluble at low temperatures.

Table 1: Solvent Selection for Recrystallization

Solvent Rationale for Use Procedure Notes
Ethanol or Methanol The product, this compound, is a moderately polar ketone. Alcohols like ethanol or methanol are good candidates. 1,4-dimethoxybenzene is also soluble, but often remains in the cold mother liquor.[9][10] Dissolve the crude solid in a minimum amount of hot solvent. Allow it to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[8]

| Hexanes/Ethyl Acetate | A mixed solvent system can be used to fine-tune solubility. | Dissolve the crude product in a small amount of hot ethyl acetate and then slowly add hot hexanes until the solution becomes slightly cloudy (the saturation point). Allow to cool as above. |

If recrystallization fails to provide adequate purity or if the crude product is an oil, flash column chromatography is the most reliable method.[11] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[12]

Protocol: Column Chromatography Purification

  • Select Eluent: Based on your prior TLC analysis, choose a solvent system that provides good separation between the product and the starting material (a ΔRf of at least 0.2 is ideal). A typical system is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 15-20%).

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes) and pack the column, ensuring there are no air bubbles.[11][13]

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading"). Dry loading is often preferred as it leads to better resolution.

  • Elute and Collect: Begin eluting with the mobile phase, applying gentle air pressure. Collect fractions in test tubes and monitor them by TLC to determine which contain your purified product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification Strategy

G cluster_0 Purification Workflow reaction Crude Reaction Mixture workup Aqueous Workup (Quench, Extract, Wash) reaction->workup crude_product Crude Product (Concentrated) workup->crude_product tlc TLC Analysis crude_product->tlc recrystallization Recrystallization tlc->recrystallization Impurities well separated? & Product is solid? column Column Chromatography tlc->column Poor separation by TLC or Oily product? pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: General workflow for the purification of this compound.

Problem 2: How do I effectively remove residual chloroacetyl chloride from the reaction?

Unreacted chloroacetyl chloride is highly electrophilic and a lachrymator. Fortunately, it is readily neutralized during the standard aqueous workup.

Chemical Rationale: Chloroacetyl chloride reacts vigorously with water (hydrolysis) to form chloroacetic acid and HCl.

  • ClCH₂COCl + H₂O → ClCH₂COOH + HCl

During the subsequent wash with a weak base like sodium bicarbonate (NaHCO₃), both of these acidic products are converted into their corresponding water-soluble sodium salts (sodium chloroacetate and sodium chloride), which are partitioned into the aqueous layer and discarded.[1]

G

Sources

Validation & Comparative

A Guide to the Spectroscopic Characterization of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone by ¹H and ¹³C NMR for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, a key intermediate in various synthetic pathways. We will dissect its spectral features, compare them with established data, and provide a robust experimental protocol for reproducible and high-quality data acquisition.

The Structural Significance of this compound

This compound, with CAS number 1204-22-4, is a valuable building block in organic synthesis.[1][2][3] Its structure combines a substituted aromatic ring with a reactive α-chloro ketone moiety, making it a versatile precursor for a range of more complex molecules with potential therapeutic applications. Accurate characterization of this intermediate is critical to ensure the identity and purity of subsequent products in a drug development pipeline.

Deciphering the ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict and analyze the signals corresponding to the aromatic protons, the methoxy groups, and the methylene group adjacent to the carbonyl and chlorine.

Expected ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH6.8 - 7.5Multiplet3H
Methylene (-CH₂Cl)4.5 - 5.0Singlet2H
Methoxy (-OCH₃)3.8 - 4.0Singlet6H

Analysis of the ¹H NMR Spectrum:

The aromatic region is expected to show a complex splitting pattern due to the three non-equivalent protons on the substituted benzene ring. The proton positioned between the methoxy and acetyl groups will likely be the most deshielded. The two methoxy groups, while chemically distinct due to their positions on the ring, may appear as a single sharp singlet integrating to six protons if their chemical shift difference is negligible.[4] The methylene protons adjacent to the electron-withdrawing carbonyl group and the chlorine atom are significantly deshielded and are expected to appear as a sharp singlet downfield.[5] The electronegativity of the chlorine atom and the anisotropic effect of the carbonyl group both contribute to this downfield shift.[6][7]

Unveiling the Carbon Skeleton: ¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, we anticipate signals for the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the methylene carbon.

Expected ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 200
Aromatic C-O150 - 160
Aromatic C-H & C-C110 - 140
Methoxy (-OCH₃)55 - 60
Methylene (-CH₂Cl)40 - 50

Analysis of the ¹³C NMR Spectrum:

The carbonyl carbon of the ketone is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-210 ppm.[8] The aromatic carbons will appear in the region of 110-160 ppm, with the carbons directly attached to the oxygen atoms of the methoxy groups being the most deshielded in this region. The two methoxy carbons are expected to have very similar chemical shifts and may appear as a single peak around 55-60 ppm.[4] The methylene carbon, being directly attached to a chlorine atom, will be found in the range of 40-50 ppm. The specific chemical shifts are influenced by the combined electronic effects of the substituents on the aromatic ring.

Comparative Analysis with Alternative Characterization Techniques

While NMR provides a wealth of structural information, it is often used in conjunction with other analytical techniques for comprehensive characterization.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. For this compound, the expected molecular weight is approximately 214.65 g/mol .[1]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key absorbances would be expected for the C=O stretch of the ketone (around 1680 cm⁻¹) and C-O stretches of the ether groups.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used for quantification.

Each technique provides a unique piece of the puzzle, and together they offer a complete picture of the compound's identity, purity, and structure.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality and reproducible ¹H and ¹³C NMR spectra, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Perform baseline correction.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental process and the relationships between the molecular structure and its NMR signals, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim, Lock) transfer->setup acq_h1 Acquire 1H Spectrum setup->acq_h1 acq_c13 Acquire 13C Spectrum setup->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate baseline Baseline Correction integrate->baseline analysis analysis baseline->analysis Structural Elucidation

Caption: Experimental workflow for NMR analysis.

molecular_structure_nmr mol This compound C1 C=O C_CO 13C: C=O C1->C_CO C2 CH2Cl H_CH2 1H: CH2 (2H, s) C2->H_CH2 C_CH2 13C: CH2Cl C2->C_CH2 Aromatic Aromatic Ring H_Aromatic 1H: Aromatic (3H, m) Aromatic->H_Aromatic C_Aromatic 13C: Aromatic Aromatic->C_Aromatic OCH3_1 OCH3 H_OCH3 1H: OCH3 (6H, s) OCH3_1->H_OCH3 C_OCH3 13C: OCH3 OCH3_1->C_OCH3 OCH3_2 OCH3 OCH3_2->H_OCH3 OCH3_2->C_OCH3

Sources

A Comparative Guide to HPLC and GC Methods for the Purity Assessment of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous determination of purity for pharmaceutical intermediates is a cornerstone of drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, a key building block in various organic syntheses.[1][2]

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering analysts to make informed decisions between these two powerful chromatographic techniques. All methodologies are presented in the context of established pharmacopeial standards and validation guidelines.[3][4][5][6]

Introduction to the Analyte and Purity Imperatives

This compound is a substituted acetophenone derivative.[7] Its molecular structure, featuring a chromophoric dimethoxy-substituted phenyl ring and a reactive chloroacetyl group, dictates the feasible analytical strategies. Physical properties such as a melting point of 88-90°C and a boiling point of 318.7°C at 760 mmHg suggest that the compound is amenable to both HPLC and GC analysis.[1]

Impurities can arise from starting materials, side reactions during synthesis (e.g., isomers, by-products), or degradation. A robust analytical method must be able to separate, detect, and quantify these impurities to ensure the quality and consistency of the intermediate.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a premier technique in pharmaceutical analysis due to its high resolution, versatility, and robustness for a vast range of compounds, including those that are non-volatile or thermally sensitive.[8][9]

Principle and Rationale

For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[10][11] In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase.[11][12] More polar impurities will elute earlier, while less polar impurities will be retained longer than the main compound. The presence of the aromatic ketone structure provides strong UV absorbance, making UV-Vis detection highly effective and sensitive.[13]

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 column is selected because its long alkyl chains provide sufficient hydrophobic character to retain the analyte and separate it from potential impurities based on differences in polarity.[9][13]

  • Mobile Phase: A mixture of acetonitrile and water is a standard choice for RP-HPLC, offering good solvating power and low UV cutoff.[14] The ratio can be optimized to achieve the desired retention time and resolution. An isocratic elution (constant mobile phase composition) is often sufficient for purity analysis, simplifying the method.[9]

  • Detector: A UV-Vis detector set at a wavelength of maximum absorbance (e.g., ~254 nm) for the analyte ensures high sensitivity for the main peak and related impurities containing the same chromophore.[9][13]

Detailed Experimental Protocol: RP-HPLC Method

This protocol is a validated starting point and must be verified for system suitability before use, in accordance with guidelines such as USP <621>.[3][5][15]

Instrumentation and Conditions

Parameter Value / Description
HPLC System A standard system with a pump, autosampler, column oven, and UV-Vis Detector.
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]
Mobile Phase Acetonitrile : Water (65:35 v/v). Filtered and degassed.
Flow Rate 1.0 mL/min.[9]
Column Temperature 30°C.[9]
Detection UV at 254 nm.[9]
Injection Volume 10 µL.[9]

| Run Time | Approximately 15 minutes. |

Reagent and Sample Preparation

  • Diluent: Use the mobile phase (Acetonitrile:Water 65:35 v/v) as the diluent.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard by dissolving the test article in the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.[9]

Data Analysis Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Section 2: Gas Chromatography (GC) Analysis

GC is an exceptionally powerful technique for separating and analyzing volatile and thermally stable compounds.[16] Given the analyte's boiling point, GC is a highly suitable alternative to HPLC.

Principle and Rationale

In GC, a sample is vaporized and swept by an inert carrier gas (mobile phase) through a heated column containing a stationary phase. Separation occurs based on the analyte's volatility and its interaction with the stationary phase.[16] A Flame Ionization Detector (FID) is commonly used for organic compounds, as it provides high sensitivity and a wide linear range.[17][18]

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A non-polar or mid-polarity capillary column (e.g., DB-5ms or similar 5% phenyl-methylpolysiloxane) is ideal.[9] This type of column separates compounds primarily based on their boiling points, which is effective for distinguishing the target compound from potentially more or less volatile impurities.

  • Injector and Temperature Program: A split/splitless injector is used to introduce a small, precise amount of the sample onto the column. A temperature program (ramping the oven temperature) is crucial for ensuring that compounds with different boiling points elute as sharp, well-resolved peaks.[9][19]

  • Detector: A Flame Ionization Detector (FID) is the workhorse for organic analysis. It combusts the eluting compounds in a hydrogen flame, producing ions that generate a measurable current proportional to the mass of carbon atoms.[18][20] This makes it a universal and robust detector for purity assessment.[17]

Detailed Experimental Protocol: GC-FID Method

This protocol must be validated to ensure it is suitable for its intended purpose, as outlined in ICH Q2(R1).[4][6][21]

Instrumentation and Conditions

Parameter Value / Description
GC System A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min.
Injector Temp. 280°C.
Detector Temp. 300°C.
Oven Program Initial: 150°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min.
Injection Mode Split (e.g., 50:1 ratio).

| Injection Volume | 1 µL. |

Reagent and Sample Preparation

  • Solvent: Use a high-purity, volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a concentration of ~1 mg/mL.

Data Analysis Similar to HPLC, purity is calculated using the area percent method based on the FID signal.

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Section 3: Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and available instrumentation.

FeatureHPLC (Reversed-Phase)GC (Capillary with FID)Rationale / Field Insight
Analyte Suitability Excellent. No volatility requirement.Excellent. Analyte is sufficiently volatile and thermally stable.HPLC is more versatile for non-volatile or thermally labile impurities. GC is often faster for volatile compounds.
Speed Moderate (10-20 min run times).Fast (often <15 min run times).Modern GC methods with rapid temperature ramps can significantly reduce analysis time.
Resolution High. Excellent for separating isomers and closely related compounds.Very High. Capillary columns offer superior separation efficiency.Both techniques provide excellent resolution, but capillary GC often has a higher number of theoretical plates.
Sensitivity Good to Excellent (UV).Excellent (FID).[18]FID is extremely sensitive to compounds with C-H bonds, making it ideal for trace impurity detection.[20]
Impurity Detection Best for non-volatile, polar, or thermally unstable impurities.Best for volatile and semi-volatile impurities.The methods are complementary. HPLC will detect heavy impurities (e.g., dimers) that won't elute from a GC column.
Sample Preparation Simple dissolution and filtration.[9]Simple dissolution.Both methods feature straightforward sample preparation.
Solvent Usage Higher usage of organic solvents (e.g., Acetonitrile).Lower usage of volatile organic solvents.Green chemistry initiatives may favor GC due to reduced solvent consumption.
Cost & Complexity Moderate. HPLC systems are common in QC labs.Moderate. GC-FID systems are robust and cost-effective.Both are standard analytical instruments with comparable operational costs.

Section 4: Workflow Visualization

The following diagrams illustrate the logical flow of each analytical procedure, from sample preparation to final purity calculation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Sample/ Reference Standard prep_dissolve Dissolve in Diluent (ACN/Water) prep_start->prep_dissolve prep_filter Filter through 0.45 µm Syringe Filter prep_dissolve->prep_filter hplc_inject Inject 10 µL into HPLC System prep_filter->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect UV Detection at 254 nm hplc_sep->hplc_detect data_acq Acquire Chromatogram hplc_detect->data_acq data_integrate Integrate Peak Areas data_acq->data_integrate data_calc Calculate Purity (Area % Method) data_integrate->data_calc

Caption: Standard workflow for purity assessment via HPLC.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing prep_start_gc Weigh Sample prep_dissolve_gc Dissolve in Volatile Solvent (e.g., DCM) prep_start_gc->prep_dissolve_gc gc_inject Inject 1 µL into GC-FID System prep_dissolve_gc->gc_inject gc_sep Separation on DB-5ms (Temperature Program) gc_inject->gc_sep gc_detect FID Detection gc_sep->gc_detect data_acq_gc Acquire Chromatogram gc_detect->data_acq_gc data_integrate_gc Integrate Peak Areas data_acq_gc->data_integrate_gc data_calc_gc Calculate Purity (Area % Method) data_integrate_gc->data_calc_gc

Caption: Standard workflow for purity assessment via GC-FID.

Conclusion and Recommendation

Both HPLC and GC are highly effective and validatable methods for assessing the purity of this compound.

  • RP-HPLC with UV detection is an exceptionally robust and versatile method. It is the recommended primary technique for routine quality control and release testing, particularly because of its ability to detect a broad range of potential non-volatile and polymeric impurities that would be missed by GC.

  • GC-FID is a powerful, fast, and highly sensitive method that excels in separating volatile impurities. It serves as an excellent orthogonal method to HPLC for confirmatory analysis and for impurity profiling focused on volatile species.

For comprehensive quality assurance, employing HPLC as the primary method for batch release and GC as a complementary technique for in-depth impurity profiling or method validation provides a self-validating and trustworthy analytical system. The choice of method should ultimately be guided by the specific impurity profile of the synthetic route and the regulatory requirements for the final product.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH; 2005. Available from: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent; 2023. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? LCGC International; 2024. Available from: [Link]

  • U.S. Food and Drug Administration. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA; 2005. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. Available from: [Link]

  • SIELC Technologies. Separation of 2-Chloroacetophenone on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • SIELC Technologies. Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Oriental Journal of Chemistry. Substituted Acetophenone and Propiophenone Hydrazone as an Analytical Reagent. Orient J Chem; 1998. Available from: [Link]

  • SCION Instruments. GC-FID | Gas Chromatography Flame Ionization Detector. SCION Instruments. Available from: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimia (Aarau). 2017. Available from: [Link]

  • Phenomenex. GC with Flame Ionization Detector (FID): Applications and Considerations. Phenomenex. Available from: [Link]

  • LookChem. This compound. LookChem. Available from: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. Methods Enzymol. 2013. Available from: [Link]

  • FE 315 Instrumental Analysis Gas Chromatography (GC). Available from: [Link]

  • Quality Analysis. Gas chromatography with flame ionization detector: When is GC-FID used? What can it do? YouTube; 2021. Available from: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. 2020. Available from: [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. 2022. Available from: [Link]

  • pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry. 1987. Available from: [Link]

  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. LCGC International. 2010. Available from: [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Journal of Applied Pharmaceutical Science. 2023. Available from: [Link]

  • Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry. J Endod. 2014. Available from: [Link]

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Comparing the reactivity of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone with its bromo-analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of the Reactivity of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone and its Bromo-Analog for the Advancing Researcher

In the landscape of pharmaceutical development and fine chemical synthesis, the choice of starting materials can profoundly influence the efficiency, scalability, and overall success of a synthetic route. Among the versatile intermediates, α-haloketones are of significant interest due to their dual reactivity, enabling a wide array of chemical transformations. This guide provides a detailed comparative analysis of the reactivity of two such analogs: this compound and 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. This comparison is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

The Foundation of Reactivity: Unpacking the Mechanistic Differences

The reactivity of α-haloketones in nucleophilic substitution reactions is primarily governed by the nature of the carbon-halogen bond and the stability of the leaving group. The inherent differences between the C-Cl and C-Br bonds in the title compounds are the cornerstone of their distinct reactivity profiles.

The C-Br bond is longer and weaker than the C-Cl bond, making it more susceptible to cleavage. Consequently, the bromide ion is a better leaving group than the chloride ion because it is a larger, more polarizable, and weaker base. This fundamental difference in leaving group ability dictates that the bromo-analog will generally exhibit higher reactivity towards nucleophiles.

Visualizing the Reaction Pathway

To better understand the process, consider the following generalized workflow for a nucleophilic substitution reaction involving these α-haloketones.

A α-Haloketone (Chloro or Bromo analog) D Reaction Mixture A->D B Nucleophile (Nu-) B->D C Solvent C->D E Nucleophilic Attack on α-Carbon D->E F Transition State E->F G Product F->G H Leaving Group (X-) F->H

Caption: Generalized workflow for the nucleophilic substitution of an α-haloketone.

A Head-to-Head Comparison: Experimental Insights

To provide a quantitative perspective, the following table summarizes the expected relative reactivity based on established principles and data from similar compounds.

FeatureThis compound2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
Relative Reactivity LowerHigher
C-X Bond Energy (approx.) ~339 kJ/mol~285 kJ/mol
Leaving Group Ability ModerateGood
Typical Reaction Conditions Often requires higher temperatures or stronger nucleophilesMilder reaction conditions are often sufficient
Potential for Side Reactions Lower tendency for over-alkylation or eliminationHigher potential for side reactions due to increased reactivity
Cost and Availability Generally more cost-effective and readily availableTypically more expensive

Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivity of the two compounds, a standardized nucleophilic substitution reaction can be performed, followed by monitoring the reaction progress using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Objective:

To compare the rate of reaction of this compound and 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone with a model nucleophile, such as sodium thiophenoxide.

Materials:
  • This compound

  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone

  • Thiophenol

  • Sodium methoxide

  • Methanol (anhydrous)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Internal standard (e.g., naphthalene)

Procedure:
  • Preparation of the Nucleophile Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol in anhydrous methanol. Add an equimolar amount of sodium methoxide solution in methanol to generate sodium thiophenoxide in situ.

  • Reaction Setup: Prepare two separate reaction flasks, one for the chloro-analog and one for the bromo-analog. To each flask, add a known concentration of the respective α-haloketone and the internal standard, dissolved in methanol.

  • Initiation of Reaction: Equilibrate both reaction flasks to a constant temperature (e.g., 25°C) in a water bath. Initiate the reaction by adding an equimolar amount of the pre-prepared sodium thiophenoxide solution to each flask simultaneously.

  • Reaction Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw an aliquot from each reaction mixture and quench it by diluting with a mixture of acetonitrile and water.

  • Analysis: Analyze the quenched aliquots by HPLC to determine the concentration of the remaining α-haloketone and the formed product.

  • Data Analysis: Plot the concentration of the α-haloketone versus time for both reactions. Determine the initial rate of reaction for each compound from the slope of the curve at t=0.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Sodium Thiophenoxide Solution C Initiate reactions by adding nucleophile A->C B Set up separate reactions for Chloro and Bromo analogs B->C D Monitor reactions over time (take aliquots) C->D E Quench aliquots D->E F Analyze by HPLC E->F G Determine reaction rates F->G

Caption: Experimental workflow for comparing the reactivity of the two α-haloketones.

Practical Implications in Synthesis and Drug Development

The choice between the chloro and bromo analog has significant practical consequences:

  • Process Development: The higher reactivity of the bromo-compound can lead to shorter reaction times and increased throughput. However, this must be balanced against the potential for exothermic reactions that may require more stringent temperature control.

  • Impurity Profile: The enhanced reactivity of the bromo-analog might lead to a higher propensity for side reactions, such as elimination or over-alkylation, potentially complicating purification and impacting the final product's purity.

  • Economic Considerations: this compound is generally more economical to produce than its bromo counterpart. For large-scale manufacturing, this cost difference can be a critical factor.

Conclusion

References

  • Bruice, P. Y. (2016). Organic Chemistry. Pearson.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Conant, J. B., Kirner, W. R., & Hussey, R. E. (1925). The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides. I. The Problem of the Substitution of Halogen by Halogen. Journal of the American Chemical Society, 47(2), 488–501. [Link]

  • De la Mare, P. B. D., & Vernon, C. A. (1956). The kinetics of the reactions between α-halogeno-ketones and halide ions in acetone. Journal of the Chemical Society (Resumed), 41-47. [Link]

A Comparative Guide to the Synthetic Strategies for 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS No: 1204-22-4) is a pivotal intermediate in the synthesis of various fine chemicals and pharmaceutical agents, notably as a precursor for phenethylamine compounds.[1][] This guide provides a comparative analysis of the predominant synthetic routes to this α-chloro ketone. We will delve into two primary, field-proven methodologies: the direct Friedel-Crafts acylation of 1,4-dimethoxybenzene and the α-chlorination of 2',5'-dimethoxyacetophenone. This document furnishes detailed experimental protocols, comparative performance data, and mechanistic insights to assist researchers in selecting the optimal synthetic strategy based on laboratory capabilities, scale, and safety considerations.

Introduction: Strategic Importance of this compound

The utility of α-haloketones as versatile building blocks in organic synthesis is well-established, owing to their dual reactivity at the carbonyl carbon and the halogen-bearing α-carbon.[3] this compound, in particular, serves as a critical precursor in the synthesis of psychoactive compounds such as those in the 2C family, where it enables the introduction of the β-keto-amine functionality.[4] The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to the drug development and chemical research communities. This guide aims to dissect the most viable synthetic pathways, providing a clear, data-driven comparison to inform laboratory practice.

Comparative Analysis of Synthetic Routes

The synthesis of the target compound is primarily achieved through two distinct chemical transformations. The choice between them often represents a trade-off between the number of steps, reagent availability, and reaction control.

  • Route A: Friedel-Crafts Acylation. This is a one-step electrophilic aromatic substitution reaction where the aromatic ring of 1,4-dimethoxybenzene attacks an acylium ion generated from chloroacetyl chloride and a Lewis acid catalyst.

  • Route B: α-Chlorination of Acetophenone. This two-step approach first involves the synthesis of 2',5'-dimethoxyacetophenone, followed by selective chlorination at the α-carbon position.[5]

The following diagram illustrates the strategic divergence of these two synthetic pathways.

G cluster_start Common Starting Materials cluster_route_a Route A: Friedel-Crafts Acylation cluster_route_b Route B: α-Chlorination cluster_end Final Product 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Acylation Friedel-Crafts Acylation (Chloroacetyl Chloride, AlCl3) 1,4-Dimethoxybenzene->Acylation One Step Acetylation Friedel-Crafts Acetylation (Acetyl Chloride, AlCl3) 1,4-Dimethoxybenzene->Acetylation Step 1 Target This compound Acylation->Target Chlorination α-Chlorination (Chlorinating Agent) Acetylation->Chlorination Step 2 Chlorination->Target

Caption: Divergent synthetic pathways to the target compound.

Route A: Direct Friedel-Crafts Acylation

This method is often preferred for its atom economy and directness, consolidating two synthetic transformations (acetylation and chlorination) into a single step.

Mechanistic Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[6] The mechanism involves three key steps:

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of chloroacetyl chloride, forming a highly electrophilic acylium ion.

  • Nucleophilic Attack: The electron-rich 1,4-dimethoxybenzene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group, restoring aromaticity and regenerating the catalyst.

G Mechanism of Friedel-Crafts Acylation cluster_2 3. Rearomatization Reagents1 Cl-C(=O)CH₂Cl + AlCl₃ Intermediate1 [CH₂Cl-C=O]⁺ + AlCl₄⁻ Reagents1->Intermediate1 Lewis acid complexation SigmaComplex Sigma Complex (Resonance Stabilized) Aromatic 1,4-Dimethoxybenzene Aromatic->SigmaComplex Attack by π-system Product This compound SigmaComplex->Product Deprotonation CatalystRegen HCl + AlCl₃

Caption: Key mechanistic steps in the Friedel-Crafts acylation route.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established methodologies for chloroacetylation of activated arenes.[5][7]

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas trap for the evolving HCl gas.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an inert solvent such as dichloromethane (DCM). The suspension is cooled to -20°C in an ice-salt bath.

  • Substrate Addition: A solution of 1,4-dimethoxybenzene (1.0 eq.) in DCM is added to the cooled suspension.

  • Acylating Agent Addition: Chloroacetyl chloride (1.1 eq.) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -15°C.

  • Reaction: The mixture is stirred at -20°C for 2 hours and then allowed to warm to room temperature, stirring for an additional 22 hours.[5] Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: The organic layer is separated, washed sequentially with water, 5% sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization from ethanol to yield the final product.

Performance and Considerations

This route offers high yields, often exceeding 90%, in a single operational step.[5] However, it requires strict anhydrous conditions, as AlCl₃ is extremely hygroscopic and deactivates in the presence of water. The reaction is also highly exothermic and generates corrosive HCl gas, necessitating careful temperature control and proper ventilation.

Route B: α-Chlorination of 2',5'-Dimethoxyacetophenone

This two-step alternative provides a different level of control, separating the formation of the ketone from the subsequent chlorination.

Mechanistic Rationale

The key step is the α-chlorination. The mechanism can vary depending on the chlorinating agent but generally proceeds via an enol or enolate intermediate under either acidic or basic conditions. For chlorination using agents like N,N,N-trimethylbenzenemethanaminium dichloroiodate, the reaction likely involves the electrophilic attack of a chlorine species on the enol form of the acetophenone.

  • Enolization: The ketone tautomerizes to its enol form. This is the rate-determining step.

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic chlorine source, adding a chlorine atom to the α-carbon.

  • Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the α-chloro ketone.

Experimental Protocol: α-Chlorination

This protocol is based on a high-yield procedure reported in the literature.[5]

Step 1: Synthesis of 2',5'-Dimethoxyacetophenone This intermediate is prepared via a standard Friedel-Crafts acetylation of 1,4-dimethoxybenzene with acetyl chloride, following a procedure analogous to that described in Route A.

Step 2: α-Chlorination

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: The flask is charged with 2',5'-dimethoxyacetophenone (1.0 eq.), N,N,N-trimethylbenzenemethanaminium dichloroiodate (1.1 eq.), and a solvent mixture of methanol and 1,2-dichloroethane.[5]

  • Reaction: The mixture is heated to reflux and maintained for 4 hours. Reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvents are removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography or recrystallization.

Performance and Considerations

This route offers excellent yields, with the chlorination step reported at 95%.[5] It may offer better control for large-scale synthesis as the highly exothermic Friedel-Crafts reaction is performed with a less reactive acylating agent (acetyl chloride vs. chloroacetyl chloride). However, it is a two-step process, which increases overall operational time and resource utilization. The choice of chlorinating agent is critical; alternatives like sulfuryl chloride (SO₂Cl₂) are also effective but can be less selective and more hazardous.[3]

Comparative Performance Data

The following table summarizes the key performance indicators for the two synthetic routes, allowing for an objective comparison.

ParameterRoute A: Friedel-Crafts AcylationRoute B: α-Chlorination of Acetophenone
Starting Material 1,4-Dimethoxybenzene1,4-Dimethoxybenzene
Number of Steps 12
Key Reagents Chloroacetyl chloride, AlCl₃Acetyl chloride, AlCl₃, Chlorinating Agent
Typical Solvent DichloromethaneDichloromethane (Step 1), Methanol/DCE (Step 2)
Reaction Temp. -20°C to 20°C[5]0°C to RT (Step 1), Reflux (Step 2)[5]
Reaction Time ~24 hours[5]~4-6 hours (total)
Reported Yield ~90.1%[5]~95% (for chlorination step)[5]
Key Advantages High atom economy, single stepMilder initial Friedel-Crafts step, potentially simpler scale-up
Key Disadvantages Requires strict anhydrous conditions, highly exothermic, generates HCl gasLonger overall process, requires isolation of intermediate

Conclusion and Recommendations

Both the direct Friedel-Crafts acylation (Route A) and the two-step α-chlorination (Route B) are highly effective methods for synthesizing this compound.

  • Route A is the more direct and atom-economical choice, making it ideal for researchers comfortable with handling highly reactive reagents and controlling exothermic reactions under anhydrous conditions. Its high, single-step yield is a significant advantage for rapid synthesis.

  • Route B offers a more controlled, albeit longer, pathway. By separating the energetic Friedel-Crafts reaction from the chlorination step, it may provide a safer and more manageable process for large-scale production or for laboratories where rigorous control of highly exothermic reactions is a concern.

The ultimate selection depends on the specific project goals, available equipment, scale of the reaction, and the expertise of the scientific personnel. For exploratory, small-scale synthesis, the directness of Route A is highly appealing. For process development and scale-up, the greater control offered by Route B may be preferable.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Indian Journal of Chemistry. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • University Course Material. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • University Course Material. (2012). Chemistry 211 Experiment 1. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). Favorskii rearrangement question. Retrieved from [Link]

  • Scribd. (n.d.). 2C B Synthesis IceCool PDF. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • IUCrData. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Analyzed Compounds

The core structure, 1-(2,5-dimethoxyphenyl)ethanone, serves as a versatile scaffold in organic synthesis. The introduction of an α-chloro group to form 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone enhances its reactivity, making it a valuable intermediate for the synthesis of various pharmaceutical and agrochemical compounds.[1] Understanding the spectral signatures of this parent compound and its derivatives, such as the corresponding ketone, alcohol, and amine, is crucial for reaction monitoring, quality control, and structural verification.

This guide will focus on a comparative analysis of the following compounds:

  • Compound A: this compound

  • Compound B: 1-(2,5-dimethoxyphenyl)ethanone (the parent ketone)

  • Compound C: 2-Hydroxy-1-(2,5-dimethoxyphenyl)ethanone (the corresponding alcohol)

  • Compound D: 2-Amino-1-(2,5-dimethoxyphenyl)ethanone (the corresponding amine)

Comparative Spectral Analysis

The subsequent sections will delve into a detailed comparison of the spectral data obtained from IR, NMR, and Mass Spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies are summarized in the table below.

Functional GroupExpected Wavenumber (cm⁻¹) in this compound (Compound A)1-(2,5-dimethoxyphenyl)ethanone (Compound B)2-Hydroxy-1-(2,5-dimethoxyphenyl)ethanone (Compound C)2-Amino-1-(2,5-dimethoxyphenyl)ethanone (Compound D)
C=O (Ketone)~1680-1700~1670-1690~1660-1680~1650-1670
C-Cl~650-800---
O-H (Alcohol)--~3200-3600 (broad)-
N-H (Amine)---~3300-3500 (two bands for -NH₂)
C-O (Ether)~1200-1300 & ~1000-1100~1200-1300 & ~1000-1100~1200-1300 & ~1000-1100~1200-1300 & ~1000-1100
Aromatic C-H~3000-3100~3000-3100~3000-3100~3000-3100

Interpretation:

The most significant variation in the IR spectra is observed in the carbonyl (C=O) stretching frequency and the presence or absence of O-H and N-H stretching bands. The electron-withdrawing effect of the α-chlorine in Compound A is expected to increase the C=O stretching frequency compared to the parent ketone (Compound B) . Conversely, the potential for intramolecular hydrogen bonding in Compound C (hydroxyl group) and Compound D (amino group) with the carbonyl oxygen would lower the C=O stretching frequency. The broad O-H stretch in Compound C and the characteristic two N-H stretching bands for the primary amine in Compound D are definitive markers for these derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The expected chemical shifts (δ) in ppm for the protons in the compounds are presented below.

Proton AssignmentExpected δ in this compound (Compound A)1-(2,5-dimethoxyphenyl)ethanone (Compound B)2-Hydroxy-1-(2,5-dimethoxyphenyl)ethanone (Compound C)2-Amino-1-(2,5-dimethoxyphenyl)ethanone (Compound D) (Predicted)[2]
-CH₂-Cl / -CH₃~4.7 (s, 2H)~2.6 (s, 3H)~4.8 (s, 2H)~4.2 (s, 2H)
-OCH₃~3.8 (s, 3H), ~3.9 (s, 3H)~3.8 (s, 3H), ~3.9 (s, 3H)~3.8 (s, 3H), ~3.9 (s, 3H)~3.8-3.9 (s, 6H)
Aromatic-H~6.9-7.4 (m, 3H)~6.9-7.4 (m, 3H)~6.9-7.4 (m, 3H)~6.5-7.3 (m, 3H)
-OH--Variable (broad s, 1H)-
-NH₂---~4.5-5.5 (broad s, 2H)

Interpretation:

The most telling signal in the ¹H NMR is that of the protons on the carbon adjacent to the carbonyl group. In Compound A , the methylene protons (-CH₂Cl) are significantly downfield (~4.7 ppm) due to the deshielding effect of the adjacent chlorine atom and carbonyl group. In contrast, Compound B shows a methyl singlet (-CH₃) at a more upfield position (~2.6 ppm). For Compound C , the methylene protons (-CH₂OH) are also downfield, and a broad, exchangeable hydroxyl proton signal would be observed. In Compound D , the methylene protons are expected to be shifted upfield relative to the chloro- and hydroxy-derivatives. The aromatic and methoxy proton signals will show subtle shifts depending on the α-substituent but will generally remain in their characteristic regions.

The expected chemical shifts for the carbon atoms are as follows.

Carbon AssignmentExpected δ in this compound (Compound A)1-(2,5-dimethoxyphenyl)ethanone (Compound B)2-Hydroxy-1-(2,5-dimethoxyphenyl)ethanone (Compound C)2-Amino-1-(2,5-dimethoxyphenyl)ethanone (Compound D)
C=O~190-195~197-200~198-202~199-203
-CH₂-Cl / -CH₃~46~29~65~45
-OCH₃~55-56~55-56~55-56~55-56
Aromatic C~113-153~113-153~113-153~113-153

Interpretation:

The ¹³C NMR spectra clearly differentiate these compounds based on the chemical shift of the carbon adjacent to the carbonyl group. For Compound A , the -CH₂Cl carbon is expected around 46 ppm.[3] This is significantly different from the methyl carbon of Compound B (~29 ppm), the -CH₂OH carbon of Compound C (~65 ppm), and the -CH₂NH₂ carbon of Compound D (~45 ppm). The carbonyl carbon signal also shows slight variations due to the electronic effects of the α-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
A: this compoundC₁₀H₁₁ClO₃214.64214/216 (M+, isotope pattern), 165, 137, 77
B: 1-(2,5-dimethoxyphenyl)ethanoneC₁₀H₁₂O₃180.20180 (M+), 165, 137, 77
C: 2-Hydroxy-1-(2,5-dimethoxyphenyl)ethanoneC₁₀H₁₂O₄196.20196 (M+), 165, 137, 77
D: 2-Amino-1-(2,5-dimethoxyphenyl)ethanoneC₁₀H₁₃NO₃195.21195 (M+), 165, 137, 77

Interpretation:

The molecular ion peak (M+) in the mass spectrum is a definitive indicator of the compound's identity. For Compound A , a characteristic M+ and M+2 isotopic pattern in a roughly 3:1 ratio will be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). The major fragmentation pathway for all these compounds involves the cleavage of the bond between the carbonyl group and the α-carbon, leading to a common fragment ion at m/z 165, which corresponds to the 2,5-dimethoxybenzoyl cation.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy Protocol[2]
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, 0.03% v/v).

  • Securely cap the vial and vortex until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

    • For ¹H NMR, integrate the area under each peak to determine the relative number of protons and analyze the splitting patterns to deduce the number of neighboring protons.

    • Assign the signals to the respective protons and carbons in the molecule.

IR Spectroscopy Protocol
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Visualizing the Workflow and Structures

The following diagrams illustrate the general workflow for spectral analysis and the structural relationships between the compared compounds.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation Sample Sample Dissolution/Placement Dissolution/Placement Sample->Dissolution/Placement IR IR Dissolution/Placement->IR NMR NMR Dissolution/Placement->NMR MS MS Dissolution/Placement->MS Spectral_Data_IR Spectral_Data_IR IR->Spectral_Data_IR Spectral_Data_NMR Spectral_Data_NMR NMR->Spectral_Data_NMR Spectral_Data_MS Spectral_Data_MS MS->Spectral_Data_MS Structural_Elucidation Structural_Elucidation Spectral_Data_IR->Structural_Elucidation Spectral_Data_NMR->Structural_Elucidation Spectral_Data_MS->Structural_Elucidation

Caption: General workflow for spectroscopic analysis.

G Parent_Ketone 1-(2,5-dimethoxyphenyl)ethanone (Compound B) Chloro_Derivative This compound (Compound A) Parent_Ketone->Chloro_Derivative α-chlorination Hydroxy_Derivative 2-Hydroxy-1-(2,5-dimethoxyphenyl)ethanone (Compound C) Chloro_Derivative->Hydroxy_Derivative Hydrolysis Amino_Derivative 2-Amino-1-(2,5-dimethoxyphenyl)ethanone (Compound D) Chloro_Derivative->Amino_Derivative Amination

Caption: Structural relationships of the analyzed compounds.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals distinct and predictable differences in their IR, ¹H NMR, ¹³C NMR, and Mass spectra. The presence and nature of the α-substituent (Cl, H, OH, or NH₂) significantly influence the spectral features, particularly the carbonyl stretching frequency, the chemical shifts of the α-protons and α-carbon, and the molecular ion peak. This comparative guide provides a foundational understanding for researchers to confidently identify and characterize these important synthetic intermediates.

References

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Identification of Impurities in 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity control.[1][2] The presence of impurities, even in trace amounts, can have a profound impact on the safety, efficacy, and stability of the final drug product.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that necessitate the identification, quantification, and qualification of impurities in new drug substances.[5][6][7] This guide provides a comprehensive comparison of analytical methodologies for the robust identification of impurities in this compound, offering researchers and drug development professionals the insights needed to select the most appropriate techniques for their specific needs.

Anticipating the Unknown: Potential Impurities in Synthesis

A thorough understanding of the synthetic route is paramount to predicting potential process-related impurities. A common synthesis for this compound involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride. Based on this and potential side reactions, impurities can be broadly categorized:

  • Starting Materials & Reagents: Unreacted 1,4-dimethoxybenzene and residual chloroacetyl chloride or its hydrolysis product, chloroacetic acid.[8]

  • Isomeric Byproducts: Positional isomers formed during the acylation, such as 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone or 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone, although the directing effects of the methoxy groups make the 2,5-substitution predominant.

  • Over-reaction Products: Di-acylated species where a second chloroacetyl group is added to the aromatic ring.[9]

  • Degradation Products: Hydrolysis of the chloro group to a hydroxyl group, yielding 2-Hydroxy-1-(2,5-dimethoxyphenyl)ethanone, especially under non-anhydrous conditions or during storage.

  • Residual Solvents: Organic solvents used during synthesis and workup.[3]

The following workflow provides a strategic approach to impurity identification.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization Sample This compound Sample HPLC_UV HPLC-UV Analysis (Primary Screening) Sample->HPLC_UV Quantify Quantify Known & Unknown Impurities vs. Standard HPLC_UV->Quantify Decision Impurity > Identification Threshold (e.g., ICH Q3A)? Quantify->Decision LC_MS LC-MS Analysis (Molecular Weight) Decision->LC_MS Yes GC_MS GC-MS Analysis (Volatile Impurities) Decision->GC_MS Yes Structure Structure Elucidated NMR NMR Spectroscopy (Definitive Structure) LC_MS->NMR GC_MS->NMR NMR->Structure

Caption: Impurity identification workflow.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the nature of the impurity, the required sensitivity, and the objective of the analysis (quantification vs. structural elucidation). High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of impurity profiling.[10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse for pharmaceutical purity analysis due to its versatility, robustness, and quantitative accuracy.[11][12]

  • Expertise & Experience: The choice of a C18 column is a standard starting point for moderately polar compounds like our target molecule and its likely impurities.[9] An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times, ideal for quality control environments. UV detection is selected based on the chromophoric nature of the phenyl-ethanone structure.

  • Trustworthiness: Method validation according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness) ensures that the protocol is a self-validating system. System suitability tests (e.g., tailing factor, theoretical plates) performed before each run confirm the performance of the chromatographic system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight byproducts.[3][13]

  • Expertise & Experience: The thermal stability of this compound makes it amenable to GC analysis. A non-polar capillary column (e.g., DB-5ms) is chosen for its general-purpose separation of compounds based on boiling point. The mass spectrometer detector provides not only quantification but also crucial mass information that aids in the tentative identification of unknown peaks based on their fragmentation patterns.

  • Trustworthiness: The MS detector offers high specificity, reducing the likelihood of co-eluting peaks being mistaken for a single component. The NIST library is a powerful, self-validating tool for the tentative identification of detected impurities by comparing their mass spectra against a vast database of known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for the structural elucidation of unknown impurities.[14][15] It provides unequivocal information about the molecular structure, making it indispensable for characterizing impurities that cannot be identified by other means.[16][17]

  • Expertise & Experience: While less sensitive than MS-based methods, NMR is a non-destructive technique that provides rich structural detail.[14] 1D experiments (¹H and ¹³C NMR) reveal the number and type of protons and carbons. For complex structures, 2D NMR experiments (like COSY, HSQC, and HMBC) are employed to piece together the complete molecular puzzle by establishing connectivity between atoms.

  • Trustworthiness: NMR is an inherently quantitative method (qNMR) when an internal standard of known purity is used, allowing for the determination of impurity concentration without needing a specific reference standard for that impurity. The detailed structural information it provides is self-validating, as all observed correlations must be consistent with a single proposed structure.

The following diagram illustrates the decision-making process for technique selection.

G Start Start: Impurity Detected Q1 Need Quantitative Purity & Known Impurity Profile? Start->Q1 Q2 Are Impurities Volatile? (e.g., Residual Solvents) Q1->Q2 No HPLC Use HPLC-UV (Robust Quantification) Q1->HPLC Yes Q3 Is Impurity Unknown? Need Definitive Structure? Q2->Q3 No GCMS Use GC-MS (High Sensitivity for Volatiles) Q2->GCMS Yes NMR Use NMR (Structural Elucidation) Q3->NMR Yes End End: Impurity Profile Complete Q3->End No HPLC->End GCMS->End NMR->End

Caption: Decision matrix for analytical technique selection.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical experimental data for the analysis of a this compound sample containing three impurities.

ParameterHPLC-UVGC-MS¹H NMR
Main Component Retention Time: 8.5 minArea %: 99.5%Retention Time: 12.3 minArea %: 99.6%δ 7.4-7.0 (m, 3H, Ar-H)δ 4.7 (s, 2H, -CH₂Cl)δ 3.9 (s, 3H, -OCH₃)δ 3.8 (s, 3H, -OCH₃)
Impurity A RT: 4.2 minArea %: 0.15%RT: 6.8 minArea %: 0.12%δ 6.9 (s, 4H, Ar-H)δ 3.75 (s, 6H, -OCH₃)
Impurity B RT: 9.1 minArea %: 0.20%RT: 13.1 minArea %: 0.18%m/z: 228δ 7.6-7.1 (m, 2H, Ar-H)δ 4.7 (s, 2H, -CH₂Cl)δ 4.6 (s, 2H, -CH₂Cl)δ 4.0 (s, 3H, -OCH₃)δ 3.9 (s, 3H, -OCH₃)
Impurity C RT: 7.9 minArea %: 0.15%Not Volatileδ 7.4-7.0 (m, 3H, Ar-H)δ 4.3 (s, 2H, -CH₂OH)δ 3.9 (s, 3H, -OCH₃)δ 3.8 (s, 3H, -OCH₃)
Interpretation 3 impurities detected and quantified.Impurity A & B detected. Impurity B shows a mass suggesting an isomer. Impurity C not detected.Impurity A identified as 1,4-dimethoxybenzene.Impurity B identified as a di-acylated byproduct.Impurity C identified as 2-Hydroxy-1-(2,5-dimethoxyphenyl)ethanone.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination
  • System: HPLC with UV/Vis Detector.

  • Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water (60:40 v/v). Filter and degas prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Identify the main peak and any impurity peaks. Calculate the area percentage of each impurity.

Protocol 2: GC-MS Method for Impurity Identification
  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 1.0 mg/mL.

  • Analysis: Inject 1 µL of the sample. Compare the resulting mass spectra of impurity peaks with a spectral library (e.g., NIST) for tentative identification.

Protocol 3: NMR for Structural Elucidation
  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample (or isolated impurity) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Set spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to cover the expected range (e.g., 0-200 ppm).

  • 2D NMR (if necessary):

    • If the structure is not clear from 1D spectra, perform 2D experiments such as COSY (H-H correlation), HSQC (C-H direct correlation), and HMBC (C-H long-range correlation) to establish connectivity.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign peaks to specific protons and carbons in the molecule to confirm the structure.

Conclusion

The comprehensive identification of impurities in this compound requires a multi-faceted analytical approach. HPLC-UV serves as a robust and reliable tool for routine purity testing and quantification. GC-MS offers superior sensitivity for volatile impurities and provides initial mass data for identification. However, for the unequivocal structural elucidation of unknown impurities, NMR spectroscopy remains the gold standard. By judiciously combining these techniques, researchers and drug development professionals can build a complete impurity profile, ensuring the quality and safety of their intermediates and final APIs, in full compliance with global regulatory standards.[18][19]

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • S-Advisors. (2024). ICH guidelines for impurity profile. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Available at: [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]

  • Eurolab. (n.d.). NMR Structural Elucidation Testing. Available at: [Link]

  • LookChem. (n.d.). This compound. Available at: [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Medikamenter Quality Services. (2023). Impurities in Pharmaceutical Analysis: A Comprehensive Guide. Available at: [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • PharmaTutor. (2013). IMPURITY PROFILING. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Chromatography Online. (2014). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available at: [Link]

  • MDPI. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at: [Link]

  • PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 99-40-1 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity. Available at: [Link]

  • PMC. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available at: [Link]

  • ResearchGate. (2008). Pharmaceutical Impurities: An Overview. Available at: [Link]

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A Comparative Guide to the Synthetic Advantages of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the choice of starting materials is a critical determinant of a synthetic route's efficiency, scalability, and overall success. 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, a substituted α-chloroacetophenone, has emerged as a highly valuable and versatile building block. Its structure, featuring two key electrophilic sites and an electron-rich aromatic ring, offers a unique combination of reactivity and stability that presents distinct advantages over other common synthetic precursors.

This guide provides an in-depth technical comparison of this compound with alternative building blocks frequently used to construct complex molecular architectures, such as substituted phenethylamines. We will explore the causality behind its enhanced reactivity, present comparative experimental data, and provide detailed protocols to illustrate its superior utility for researchers, scientists, and drug development professionals.

The Core of Reactivity: Understanding the α-Haloketone Framework

This compound belongs to the class of α-haloketones, which are renowned for their synthetic versatility.[1][2][3] The molecule's reactivity is governed by two primary electrophilic centers: the carbonyl carbon and the adjacent α-carbon bearing the chlorine atom.

  • Enhanced SN2 Reactivity: Phenacyl halides are significantly more reactive in bimolecular nucleophilic substitution (SN2) reactions than simple alkyl halides.[4] This heightened reactivity is attributed to the neighboring carbonyl group, which stabilizes the transition state by delocalizing electron density through resonance and inductive effects.[4][5] This inherent activation makes the α-carbon an excellent site for introducing a wide variety of nucleophiles.

  • The Influence of Dimethoxy Substitution: The 2,5-dimethoxy substituents on the phenyl ring are electron-donating groups. This electronic contribution further modulates the molecule's reactivity. As we will demonstrate with kinetic data, such electron-donating groups can accelerate the rate of SN2 reactions at the α-carbon compared to unsubstituted or electron-withdrawn analogues.[4]

Diagram: Key Reactive Sites

The following diagram illustrates the principal electrophilic sites on this compound, highlighting the α-carbon as the primary site for nucleophilic attack in SN2 reactions.

G cluster_0 This compound cluster_1 Electrophilic Sites structure structure C_alpha α-Carbon (Primary site for SN2 attack) C_carbonyl Carbonyl Carbon (Secondary electrophilic site) Nu Nu: Nu->C_alpha Nucleophilic Attack

Caption: Electrophilic centers of this compound.

Comparative Analysis: The Advantage Over Alternative Synthetic Routes

The synthesis of 2,5-dimethoxyphenethylamine (2C-H) and its derivatives serves as an excellent case study for comparing the efficiency of this compound against alternative precursors, most notably 2,5-dimethoxybenzaldehyde.[6][7]

Alternative Route 1: Synthesis from 2,5-Dimethoxybenzaldehyde

This is a widely documented approach that typically proceeds through a nitrostyrene or cyanohydrin intermediate.

  • Via Henry Reaction (Nitrostyrene Intermediate): This involves the condensation of 2,5-dimethoxybenzaldehyde with a nitroalkane (like nitromethane or nitroethane) to form a β-nitrostyrene, which is subsequently reduced to the target phenethylamine.[8][9]

    • Drawbacks: This route often requires powerful and hazardous reducing agents like lithium aluminum hydride (LAH).[9] While alternative reduction methods exist, the nitrostyrene intermediate can have poor solubility, and the reaction has been described as "fickle" and problematic to scale up.[10]

  • Via Cyanohydrin Intermediate: The benzaldehyde is reacted with a cyanide source (e.g., KCN) to form a mandelonitrile, which is then reduced.[10]

    • Drawbacks: This pathway necessitates the use of highly toxic and strictly regulated cyanide salts, posing significant safety and handling challenges.

The this compound Pathway

The synthesis starting from 1,4-dimethoxybenzene to first produce this compound, followed by amination and reduction, offers a more streamlined and versatile approach.[11]

  • Synthesis of the Ketone: The building block is efficiently prepared via a Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride.[11]

  • Conversion to Phenethylamine: The α-chloro group is displaced with an amine source (e.g., via reaction with methenamine followed by hydrolysis, or other amination strategies), and the ketone is then reduced to yield the target phenethylamine.[11]

Diagram: Comparative Synthetic Workflows

This workflow diagram contrasts the multi-step, potentially problematic routes from 2,5-dimethoxybenzaldehyde with the more direct and versatile pathway enabled by this compound.

G cluster_A Alternative Route: 2,5-Dimethoxybenzaldehyde cluster_B Advantageous Route: this compound A_start 2,5-Dimethoxybenzaldehyde A_nitro 1-(2,5-dimethoxyphenyl) -2-nitropropene A_start->A_nitro Henry Reaction (e.g., Nitroethane, Base) A_end 2,5-Dimethoxyphenethylamine (2C-H) A_nitro->A_end Reduction (e.g., LAH, Fe/HCl) B_precursor 1,4-Dimethoxybenzene B_start 2-Chloro-1-(2,5-dimethoxyphenyl) ethanone B_precursor->B_start Friedel-Crafts Acylation (Chloroacetyl Chloride) B_amino α-Amino-2,5-dimethoxy acetophenone B_start->B_amino Amination (e.g., Methenamine) B_end 2,5-Dimethoxyphenethylamine (2C-H) B_amino->B_end Reduction (e.g., Wolff-Kishner)

Sources

A Comparative Guide to the Structural Elucidation of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, chemist, and drug development professional, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography and alternative spectroscopic methods for the structural characterization of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, a key intermediate in fine chemical and pharmaceutical synthesis.[]

This document moves beyond a simple listing of techniques, offering a rationale for experimental choices and a critical evaluation of the data each method provides. As Senior Application Scientists, our goal is to equip you with the insights necessary to select the most appropriate analytical tools for your research endeavors.

The Compound in Focus: this compound

This compound (C₁₀H₁₁ClO₃, Molar Mass: 214.65 g/mol ) is a chlorinated aromatic ketone.[] Its utility as a building block in organic synthesis necessitates a thorough understanding of its precise atomic arrangement, which dictates its reactivity and potential biological interactions.[2][3] While commercially available, detailed public crystallographic data for this specific molecule is not readily found, making a discussion of its structural determination both timely and relevant.[4]

Chemical Properties
Molecular Formula C₁₀H₁₁ClO₃[][5]
Molecular Weight 214.65 g/mol [][2]
Appearance Light-Yellow Crystals[][3]
Melting Point 88-90°C[3][5]
Boiling Point 318.7°C at 760 mmHg[][5]
Primary Application Intermediate in organic synthesis[2][3]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation in the solid state.

Experimental Workflow: A Proposed Protocol

Based on successful crystallographic studies of analogous α-haloketones, such as 2-chloro-1-(3-hydroxyphenyl)ethanone, a robust experimental workflow can be proposed.[6][7]

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Evaporation Slow Evaporation Solvent_Screening->Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Cooling Slow Cooling Solvent_Screening->Cooling Crystal_Mounting Crystal Mounting Evaporation->Crystal_Mounting Vapor_Diffusion->Crystal_Mounting Cooling->Crystal_Mounting Diffractometer X-ray Diffraction Data Collection Crystal_Mounting->Diffractometer Data_Processing Data Integration & Scaling Diffractometer->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A generalized workflow for obtaining the crystal structure of a small organic molecule.

Step-by-Step Methodology:

  • Synthesis and Purification: The synthesis of the target compound could be achieved via a Friedel-Crafts acylation of 1,4-dimethoxybenzene with chloroacetyl chloride.[8] The crude product would then be purified to a high degree (>98%), typically by recrystallization from a suitable solvent like ethanol or by column chromatography, to remove impurities that could hinder crystallization.

  • Crystallization: The key to a successful X-ray diffraction experiment is the growth of high-quality single crystals. This is often the most challenging step.

    • Solvent Selection: A screening of various solvents and solvent mixtures is performed to find conditions where the compound has moderate solubility.

    • Crystal Growth Techniques: Common methods include:

      • Slow Evaporation: The purified compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days to weeks.

      • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

      • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate atomic positions.

Causality Behind Experimental Choices
  • High Purity is Crucial: Impurities can disrupt the crystal lattice, preventing the formation of single crystals suitable for diffraction.

  • Slow Crystallization is Key: Rapid precipitation often leads to amorphous solids or polycrystalline material, which are not suitable for single-crystal X-ray diffraction. Slow, controlled crystallization allows for the orderly arrangement of molecules into a well-defined crystal lattice.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are often more accessible and can provide complementary data.

Analytical_Techniques_Comparison Figure 2: Relationship of Analytical Techniques for Structural Elucidation cluster_techniques Analytical Techniques cluster_info Information Obtained Compound This compound X_Ray X-ray Crystallography Compound->X_Ray NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS FTIR FT-IR Spectroscopy Compound->FTIR X_Ray_Info 3D Structure Bond Lengths/Angles Stereochemistry Packing X_Ray->X_Ray_Info NMR_Info Connectivity Chemical Environment Proton/Carbon Count NMR->NMR_Info MS_Info Molecular Weight Elemental Composition MS->MS_Info FTIR_Info Functional Groups FTIR->FTIR_Info

Caption: The complementary nature of different analytical techniques in structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It provides the mass-to-charge ratio of ions, which can confirm the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic peaks for the carbonyl group (C=O), aromatic C-H bonds, and C-O bonds would be expected.[6]

Head-to-Head Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Information Obtained Absolute 3D structure, bond lengths, angles, stereochemistry, crystal packing.Atomic connectivity, chemical environment, number of protons/carbons.Molecular weight, elemental composition.Presence of functional groups.
Sample Requirements High-quality single crystal.Soluble sample (mg scale).Small sample size (µg to ng).Solid or liquid sample.
Strengths Unambiguous structural determination.Provides information about the molecule in solution.High sensitivity, accurate mass determination.Fast, non-destructive, good for functional group identification.
Limitations Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution.Does not provide 3D structure directly. Can have complex spectra.Does not provide structural information.Provides limited structural information.

Conclusion: An Integrated Approach

While single-crystal X-ray crystallography is the gold standard for unambiguous structural determination, a comprehensive characterization of this compound relies on an integrated analytical approach. NMR, MS, and FT-IR provide crucial and complementary information regarding the connectivity, molecular weight, and functional groups, respectively.

For researchers in drug development and synthetic chemistry, the investment in obtaining a crystal structure can be invaluable. It provides a definitive understanding of the molecule's conformation, which is essential for structure-activity relationship (SAR) studies and computational modeling. However, for routine identification and quality control, a combination of spectroscopic techniques is often sufficient and more practical. The choice of analytical technique should always be guided by the specific research question and the information required.

References

  • SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link]

  • LookChem. This compound. [Link]

  • Prathap, P. M., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(11). [Link]

  • PubChem. This compound. [Link]

  • Prathap, P. M., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]

  • PubChem. 2-Chloro-1-(2,5-dichlorophenyl)ethanone. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

This guide provides a comprehensive, technically grounded framework for the safe handling and proper disposal of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS No. 1204-22-4). As a chlorinated organic compound, this substance is subject to stringent environmental regulations and requires meticulous management to ensure personnel safety and regulatory compliance. The procedures outlined below are designed to integrate seamlessly into laboratory workflows, promoting a proactive culture of safety that extends beyond mere compliance to embody best practices in chemical stewardship.

Hazard Assessment & Immediate Safety Precautions

Before handling this compound, a thorough understanding of its potential hazards is paramount. The toxicological properties of this specific compound have not been fully investigated, which necessitates a conservative approach, treating it as a substance with significant potential health risks.

The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as a combustible solid and may cause serious eye irritation. Prolonged or repeated skin contact can lead to irritation and dermatitis due to its degreasing properties.

Causality: The chloro- functional group and the aromatic ketone structure suggest potential reactivity and biological activity. Halogenated organic compounds are often scrutinized for their environmental persistence and potential for bioaccumulation. Therefore, the disposal pathway must be one of complete destruction, not release into the environment.

Table 1: Chemical Identification and Hazard Summary

Property Value Source(s)
Chemical Name This compound
CAS Number 1204-22-4
Molecular Formula C10H11ClO3
Appearance Light-yellow crystalline solid
Primary Hazards Causes serious eye irritation; potential skin irritant; combustible.
Incompatibilities Strong oxidizing agents.

| Storage Temp. | 2-8°C recommended for long-term storage. | |

Occupational Exposure Limits (OELs)

As of this guide's publication, specific Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of defined limits, laboratories must operate on the principle of ALARA (As Low As Reasonably Achievable). This involves using engineering controls and personal protective equipment to minimize any potential exposure.

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The selection of PPE is based on a risk assessment of the procedures being performed.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale & Causality
Hand Protection Nitrile or neoprene gloves. Provides a barrier against skin contact. Always check the glove manufacturer's compatibility chart for specific breakthrough times.
Eye Protection Chemical safety goggles or a face shield. Protects against splashes and airborne particles, preventing serious eye irritation.
Body Protection A properly fastened laboratory coat. Prevents contamination of personal clothing.

| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood. | Engineering controls are the primary defense against inhaling aerosols or dust. For large-scale operations or spill cleanup, a NIOSH-approved respirator may be required. |

Waste Characterization and Segregation: A Mandate for Safety

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound must be managed as a hazardous waste. Its identity as a halogenated organic compound places it in a specific waste category that requires segregation from other chemical waste streams to ensure proper final treatment, which is typically high-temperature incineration.

Causality: Mixing halogenated waste with non-halogenated solvents complicates and increases the cost of disposal. Furthermore, improper segregation can lead to dangerous chemical reactions. For instance, mixing this compound with incompatible materials like strong oxidizing agents could lead to a violent reaction. Storing it with acids or bases is also contraindicated.

Table 3: Waste Segregation and Container Compatibility

Waste Stream Acceptable in This Container? Compatible Container Materials Rationale
Halogenated Organics Yes (e.g., Dichloromethane, Chloroform) Glass, High-Density Polyethylene (HDPE) This is the designated waste stream. Container must be compatible with organic solvents.
Non-Halogenated Organics No (e.g., Acetone, Hexanes, Ethanol) N/A Prevents cross-contamination and simplifies the disposal process.
Aqueous Waste (Acids/Bases) No N/A Prevents potential reactions and maintains the integrity of the waste stream.

| Solid Chemical Waste | Yes (if it is also halogenated organic waste) | Wide-mouth glass or HDPE jars. | Solid waste must be segregated under the same principles as liquid waste. |

Standard Operating Procedure for Waste Accumulation

All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA). An SAA can be a section of a lab bench or a dedicated cabinet, but it must be under the control of the laboratory personnel generating the waste.

Step-by-Step Waste Collection Protocol
  • Select a Proper Container:

    • Choose a container made of a compatible material (e.g., glass or HDPE) that is in good condition, with no leaks or damage.

    • The container must have a securely fitting, screw-on cap. Parafilm or stoppers are not acceptable for long-term storage.

    • For liquid waste, ensure the container is designed for liquids.

  • Label the Container Immediately:

    • Before adding any waste, affix a "Hazardous Waste" tag or label to the container.

    • The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name(s) of all constituents: "Waste this compound" . Do not use abbreviations.

      • An accurate estimation of the percentage or volume of each component.

      • The appropriate hazard indication (e.g., "Irritant," "Combustible").

  • Add Waste Safely:

    • Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.

    • Keep the waste container closed at all times, except when actively adding waste. A funnel may be used for transfers but must be removed immediately afterward, and the container must be capped.

  • Store the Container Properly in the SAA:

    • Store the container in a designated SAA that is clearly marked.

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents, acids, and bases.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for managing this compound waste in the laboratory.

G cluster_0 Waste Generation & Handling cluster_1 Storage in Satellite Accumulation Area (SAA) cluster_2 Final Disposal gen Waste Generated (e.g., reaction quench, contaminated solids) char Characterize Waste: Halogenated Organic gen->char Step 1 cont Select Compatible Container (Glass or HDPE, good condition) char->cont Step 2 label_cont Affix 'Hazardous Waste' Label - List all constituents & % - Indicate hazards cont->label_cont Step 3 add_waste Add Waste in Fume Hood Keep container capped when not in use label_cont->add_waste Step 4 store Place in Designated SAA - At or near point of generation - In secondary containment add_waste->store seg Segregate from Incompatibles (Acids, Bases, Oxidizers, Non-Halogenated) store->seg monitor Monitor Container - Do not exceed 55 gallons - Check for leaks/degradation seg->monitor full Container is Full (or project is complete) monitor->full When Full request Submit Hazardous Material Pickup Request to EHS/EH&S full->request pickup EHS Collects Waste for Incineration/Final Treatment request->pickup caption Figure 1. Workflow for Proper Disposal.

Caption: Figure 1. Workflow for Proper Disposal.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response
  • Small Spill (Contained within a fume hood or on a small area of the benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, goggles, double gloves), cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.

    • Once absorbed, carefully collect the material using spark-proof tools and place it into a sealable, compatible container.

    • Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it as hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Large Spill (Outside of a fume hood or a significant volume):

    • Evacuate the immediate area.

    • Alert supervisors and call your institution's emergency number (e.g., Public Safety, EHS).

    • Close the laboratory doors to contain the vapors.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.

Final Disposal Logistics

Once a waste container is full or the project generating the waste is complete, it must be removed from the laboratory in a timely manner.

  • Finalize the Waste Label: Ensure the label is complete and all constituents are accurately listed with their percentages.

  • Request Pickup: Submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS or EH&S) department. Follow their specific procedures, which may involve an online form or a paper manifest.

  • Prepare for Transport: Ensure the container is clean on the outside and securely capped. EHS personnel will handle the transport from the SAA to a central accumulation area for final shipment to a licensed hazardous waste disposal facility.

By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a safer laboratory environment, protect our shared ecosystem, and uphold the integrity of your research.

References

  • American Laboratory. Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • U.S.

A Senior Application Scientist's Guide to Handling 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a deep understanding of the material's properties. This guide provides essential, field-proven safety and handling protocols for 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS No. 1204-22-4). As your partner in research, we aim to empower you with the knowledge to manage this reagent safely and effectively, ensuring both the integrity of your work and the protection of your team.

Hazard Profile and Risk Assessment: The 'Why' Behind the 'How'

This compound is a chlorinated aromatic ketone. While comprehensive toxicological data for this specific molecule is not extensively published, its structural class—alpha-chloro ketones—is well-characterized. Compounds like 2-chloroacetophenone are known to be potent lachrymators and are classified as causing serious eye damage, skin irritation, and respiratory irritation.[1] Therefore, it is scientifically prudent to handle this compound with a similar level of caution.

The primary risks associated with this compound are:

  • Ocular and Dermal Exposure: Direct contact with the solid or solutions can cause serious eye irritation and skin irritation.[2][3]

  • Inhalation: Aerosolized dust or vapors, particularly if heated, may cause respiratory tract irritation.[3][4]

  • Thermal Decomposition: In case of a fire, hazardous decomposition products such as carbon oxides (CO, CO2) and hydrogen chloride gas can be released.[3][4]

A thorough risk assessment is the foundation of a safe experimental plan. Before any handling, you must identify potential exposure scenarios in your specific workflow and ensure the controls detailed below are in place.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE must be based on a worst-case scenario assessment of potential exposure.[5] For handling this compound, the following PPE is mandatory.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical splash goggles (conforming to EN166 or OSHA 1910.133). Worn with a full-face shield for bulk transfers or splash-risk procedures.[2][6]Protects against airborne dust particles and accidental splashes of solutions, which can cause serious eye irritation.[3] A face shield provides an additional layer of protection for the entire face.[7]
Hand Protection Nitrile gloves (minimum). Consider double-gloving for extended handling.Disposable nitrile gloves offer sufficient protection for incidental contact.[6] They must be removed and replaced immediately after any known contact. Always wash hands after removing gloves.
Body Protection Full-length laboratory coat with buttoned cuffs.Provides a removable barrier to protect skin and personal clothing from minor spills and dust contamination.
Respiratory Protection Not required for small-scale use in a certified chemical fume hood.All handling of the solid chemical should occur within a chemical fume hood to control dust and potential vapors at the source. A NIOSH-approved respirator is required if engineering controls fail or for cleaning up large spills.[1][8]
Operational Protocol: A Step-by-Step Workflow

This protocol ensures that risks are minimized at every stage of handling. The causality is clear: controlling the material at its source through engineering controls is superior to relying on PPE alone.

Workflow: Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase P1 Verify fume hood is operational P2 Don all required PPE (Coat, Goggles, Gloves) P1->P2 P3 Designate work area within the fume hood P2->P3 P4 Assemble all necessary equipment and reagents P3->P4 H1 Carefully weigh solid chemical away from drafts P4->H1 Begin Experiment H2 Add solid to solvent slowly to avoid splashing H1->H2 H3 Cap or cover vessel immediately after use H2->H3 C1 Decontaminate work surfaces with appropriate solvent H3->C1 Conclude Experiment C2 Segregate waste: - Contaminated solids (gloves, wipes) - Liquid chemical waste C1->C2 C3 Properly label all waste containers C2->C3 C4 Remove PPE correctly (Gloves first, then goggles, then coat) C3->C4 C5 Wash hands thoroughly with soap and water C4->C5

Caption: Workflow for handling this compound.

Detailed Steps:

  • Preparation:

    • Verify that the chemical fume hood has a valid certification and is functioning correctly.

    • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.[6]

    • Clearly designate and prepare your work area inside the hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[2][4]

    • Bring all necessary glassware, reagents, and a designated waste container into the hood before introducing the chemical.

  • Handling (inside the fume hood):

    • When weighing the solid powder, do so carefully to minimize the creation of airborne dust.

    • When transferring the solid, use a spatula and gently add it to the solvent or reaction vessel.

    • Keep the primary container tightly closed when not in use.[4]

  • Cleanup and Disposal:

    • Wipe down the work surface and any contaminated equipment with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the solid hazardous waste container.

    • All materials contaminated with this compound, including gloves, weigh boats, and wipes, must be disposed of as hazardous chemical waste.[3]

    • Liquid waste containing the compound must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour any amount down the drain.[9][10]

    • Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water upon leaving the laboratory.

Emergency Response Plan: Immediate Actions for Exposure or Spills

A clear, rehearsed emergency plan is crucial. In any emergency, ensure your own safety first before assisting others.

Emergency Decision & Action Flowchart

G start Incident Occurs (Spill or Exposure) assessment Is the situation an immediate danger to life/health? (e.g., large spill, fire, medical emergency) start->assessment evacuate Evacuate the area. Alert others. Call Emergency Services (911). assessment->evacuate Yes spill_or_exposure What is the nature of the incident? assessment->spill_or_exposure No skin_contact Skin Contact spill_or_exposure->skin_contact Skin eye_contact Eye Contact spill_or_exposure->eye_contact Eye inhalation Inhalation spill_or_exposure->inhalation Inhale minor_spill Minor Spill (Contained in hood) spill_or_exposure->minor_spill Spill action_skin Remove contaminated clothing. Flush with soap & water for 15 min. skin_contact->action_skin action_eye Immediately flush with eyewash for 15 minutes, holding eyelids open. eye_contact->action_eye action_inhalation Move to fresh air immediately. inhalation->action_inhalation action_spill Wearing full PPE, cover with inert absorbent (vermiculite). Sweep carefully, place in waste container. minor_spill->action_spill seek_medical Seek Medical Attention. Bring the Safety Data Sheet (SDS). action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical decontaminate Decontaminate area. Dispose of all materials as hazardous waste. action_spill->decontaminate

Caption: Decision-making flowchart for emergencies involving chemical exposure or spills.

  • Skin Contact: Immediately remove all contaminated clothing while using a safety shower. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes and inner eyelid surface with an eyewash station for at least 15 minutes.[11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4][10]

  • Minor Spill (inside a fume hood): Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[11] Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent.

  • Major Spill: Evacuate the laboratory immediately and alert others. Close the doors and contact your institution's environmental health and safety (EHS) office or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[12]

By integrating these protocols into your laboratory's standard operating procedures, you build a self-validating system of safety that protects researchers and ensures the highest quality of scientific outcomes.

References

  • This compound Safety Data Sheets - Echemi.

  • 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-one 1204-22-4 - TCI Chemicals.

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety, University of Florida.

  • SAFETY DATA SHEET - 5-Chloro-2-methoxypyridine - Fisher Scientific.

  • This compound | C10H11ClO3 | CID 273616 - PubChem.

  • Personal Protective Equipment | US EPA.

  • SAFETY DATA SHEET - 2-Chloro-6-fluorophenylboronic acid - Fisher Scientific.

  • SAFETY DATA SHEET - Ethanol - FDA.

  • SAFETY DATA SHEET - 5-Chloro-1-indanone - Fisher Scientific.

  • This compound - LookChem.

  • SAFETY DATA SHEET - 1-(2,5-dimethoxyphenyl)-ethanone - Fisher Scientific.

  • 2-CHLORO-1-METHOXY PROPANE - Safety Data Sheet - ChemicalBook.

  • SAFETY DATA SHEET - 5-Chloro-2-pentanone - Fisher Scientific.

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety, University of Kentucky.

  • SAFETY DATA SHEET - 1-(2-methoxyphenyl)-ethanone - Fisher Scientific.

  • SAFETY DATA SHEET - 2-Chloroacetophenone - Fisher Scientific.

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Washington.

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.

  • UNIT 7: Personal Protective Equipment - University of Hawaii.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.